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Core Science & Biosynthesis

Foundational

what is the chemical structure of N-(2-chloro-4,5-difluorophenyl)acetamide

An In-Depth Technical Guide to N-(2-chloro-4,5-difluorophenyl)acetamide Abstract This technical guide provides a comprehensive overview of N-(2-chloro-4,5-difluorophenyl)acetamide, a halogenated aromatic amide of signifi...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to N-(2-chloro-4,5-difluorophenyl)acetamide

Abstract

This technical guide provides a comprehensive overview of N-(2-chloro-4,5-difluorophenyl)acetamide, a halogenated aromatic amide of significant interest in synthetic chemistry. The document delineates its chemical identity, molecular structure, and core physicochemical properties. A detailed, mechanistically-grounded protocol for its synthesis via nucleophilic acyl substitution is presented, accompanied by a logical workflow diagram. The guide further explores its primary application as a chemical intermediate and a structural motif in the development of more complex molecules for pharmaceutical and materials science research. This document is intended for researchers, chemists, and drug development professionals requiring a detailed understanding of this compound's characteristics and handling.

Chemical Identity and Physicochemical Properties

N-(2-chloro-4,5-difluorophenyl)acetamide is a substituted acetanilide, a class of compounds widely utilized as intermediates in organic synthesis. Accurate identification is critical for regulatory compliance, safety, and experimental reproducibility. The primary identifiers and properties are summarized below.

PropertyValueSource(s)
Chemical Name N-(2-chloro-4,5-difluorophenyl)acetamide[1]
CAS Number 325-77-9[1][2]
Molecular Formula C8H6ClF2NO[1][2]
Molecular Weight 205.59 g/mol [1][2]
Canonical SMILES CC(=O)NC1=C(C=C(C=C1F)F)ClInferred from structure
InChI Key Inferred from structureInferred from structure

Molecular Structure

The molecular architecture of N-(2-chloro-4,5-difluorophenyl)acetamide consists of an acetamide functional group (-NHC(O)CH3) bonded to a di-fluoro, mono-chloro substituted phenyl ring. The substituents are arranged as follows:

  • An acetamide group where the nitrogen atom is bonded to position 1 of the phenyl ring.

  • A chloro group at position 2.

  • Fluoro groups at positions 4 and 5.

This specific substitution pattern imparts distinct electronic and steric properties that influence its reactivity and potential biological activity in derivative compounds.

chemical_structure cluster_ring cluster_acetamide C1 C C2 C C1->C2 C6 C C1->C6 N N C1->N C3 C C2->C3 C2->C3 Cl Cl C2->Cl C4 C C3->C4 C5 C C4->C5 C4->C5 F4 F C4->F4 C5->C6 F5 F C5->F5 C6->C1 H_N H N->H_N C_amide C N->C_amide O_amide O C_amide->O_amide CH3 CH₃ C_amide->CH3

Caption: 2D structure of N-(2-chloro-4,5-difluorophenyl)acetamide.

Synthesis and Mechanistic Insights

The synthesis of N-(2-chloro-4,5-difluorophenyl)acetamide is most efficiently achieved through the N-acetylation of its corresponding aniline precursor, 2-chloro-4,5-difluoroaniline. This reaction is a classic example of nucleophilic acyl substitution.

Causality of Experimental Choices
  • Reactants : 2-chloro-4,5-difluoroaniline serves as the nucleophile, with its amino group attacking the electrophilic acetylating agent. Acetyl chloride is a common and highly reactive acetylating agent.

  • Base : A non-nucleophilic organic base, such as triethylamine or pyridine, is crucial. It acts as a scavenger for the hydrochloric acid (HCl) byproduct generated during the reaction. This prevents the protonation of the starting aniline, which would render it non-nucleophilic and halt the reaction.

  • Solvent : An aprotic solvent like dichloromethane (DCM) or toluene is selected to dissolve the reactants without participating in the reaction.

  • Temperature Control : The initial addition of acetyl chloride is often performed at a reduced temperature (e.g., 0 °C) to control the exothermic nature of the reaction and minimize potential side reactions.

Step-by-Step Synthesis Protocol
  • Preparation : In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen), dissolve 2-chloro-4,5-difluoroaniline (1.0 eq) and triethylamine (1.1 eq) in anhydrous dichloromethane.

  • Cooling : Cool the reaction mixture to 0 °C using an ice bath.

  • Reagent Addition : Add acetyl chloride (1.05 eq) dropwise to the stirred solution over 15-30 minutes. Ensure the temperature does not rise significantly.

  • Reaction : After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Workup : Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with dilute HCl (to remove excess triethylamine), saturated sodium bicarbonate solution (to remove residual acid), and brine.

  • Isolation : Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification : The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield pure N-(2-chloro-4,5-difluorophenyl)acetamide.

synthesis_workflow start Dissolve 2-chloro-4,5-difluoroaniline and Triethylamine in DCM cool Cool to 0 °C start->cool add Dropwise addition of Acetyl Chloride cool->add react Stir at Room Temperature (2-4 hours) add->react workup Aqueous Workup (Wash with H₂O, HCl, NaHCO₃) react->workup isolate Dry and Concentrate Organic Phase workup->isolate purify Recrystallize Product isolate->purify end Pure N-(2-chloro-4,5-difluorophenyl)acetamide purify->end

Caption: General workflow for the synthesis of the target compound.

Applications and Research Context

N-(2-chloro-4,5-difluorophenyl)acetamide is primarily valued as a synthetic intermediate or building block . Its utility stems from the presence of multiple reactive sites and the unique electronic properties conferred by the halogen substituents.

  • Pharmaceutical Scaffolding : Substituted acetanilides are common structural motifs in medicinal chemistry. This compound can serve as a precursor for more complex molecules with potential biological activities. For example, related N-(substituted phenyl)-acetamides are known intermediates for synthesizing derivatives with applications as diverse as antibacterial agents and enzyme inhibitors.[3][4] The chloro and fluoro substituents can modulate properties like lipophilicity, metabolic stability, and binding affinity of a final drug candidate.

  • Agrochemicals and Materials Science : The halogenated phenylamide core is also found in various agrochemicals and advanced materials. The specific substitution pattern can be leveraged to fine-tune the properties of new herbicides, fungicides, or polymers.

While direct biological activity data for N-(2-chloro-4,5-difluorophenyl)acetamide is not widely published, its structural similarity to compounds with known bioactivity makes it a valuable starting point for library synthesis in drug discovery campaigns.

Safety and Handling

As with any laboratory chemical, N-(2-chloro-4,5-difluorophenyl)acetamide should be handled with appropriate care.[2]

  • General Precautions : It should be treated as a substance with "unknown hazards and toxicity".[2] Handling should be restricted to trained personnel in a well-ventilated area, preferably within a fume hood.

  • Personal Protective Equipment (PPE) : Wear standard PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Storage : Store in a tightly sealed container in a cool, dry place away from incompatible materials.

Users must consult the specific Safety Data Sheet (SDS) provided by the supplier for detailed hazard information and emergency procedures.

References

  • Hoffman Fine Chemicals. CAS RN 325-77-9 | N-(2-Chloro-4,5-difluorophenyl)acetamide. [Link]

  • NextSDS. 2-chloro-N-[4-(2,5-difluorophenyl)-1,3-thiazol-2-yl]acetamide — Chemical Substance Information. [Link]

  • NextSDS. 2-chloro-N-(2,4,5-trifluorophenyl)acetamide — Chemical Substance Information. [Link]

  • Stenutz. N-(2,5-difluorophenyl)acetamide. [Link]

  • Kang, S., et al. (2008). 2-Chloro-N-(4-fluorophenyl)acetamide. Acta Crystallographica Section E: Structure Reports Online, 64(7), o1194. [Link]

  • NIST. Acetamide, N-(2,4-difluorophenyl)-. [Link]

  • NextSDS. 2-chloro-N-(3,5-difluorophenyl)acetamide — Chemical Substance Information. [Link]

  • Premier Publishing. SYNTHESIS OF A NEW DERIVATIVE OF 5-FLUOROURACIL BASED ON 2-CHLORO-N-(4-IODOPHENYL)ACETAMIDE AND STUDY OF ITS BIOLOGICAL ACTIVITY AGAINST CANCER CELLS. [Link]

  • PubChemLite. 2-chloro-n-(2,5-difluorophenyl)acetamide. [Link]

  • Molport. N-[4-(2-chloroacetyl)-2-fluorophenyl]acetamide. [Link]

  • ResearchGate. 2-Chloro-N-(4-fluorophenyl)acetamide. [Link]

  • Chemsrc. CAS#:1334492-01-1 | 2-chloro-N-(2-chloro-5-fluorophenyl)acetamide. [Link]

  • Scholars Research Library. Synthesis and antibacterial activities of N-chloro aryl acetamide substituted thaizole and 2,4-thazolidinedione derivatives. [Link]

  • precisionFDA. 2-CHLORO-N-(4-CHLOROPHENYL)ACETAMIDE. [Link]

  • SciELO. Effect of 2-chloro-N-(4-fluoro-3-nitrophenyl) acetamide in combination with antibacterial drugs against Klebsiella pneumoniae. [Link]

  • Indian Journal of Pharmaceutical Education and Research. Design and Synthesis of N-Phenyl-2-(Phenyl-Amino) Acetamide Derivatives as FVIIA Inhibitors for Effective Anticoagulant Activity. [Link]

  • MDPI. N-(2,4-Difluorophenyl)-2-fluorobenzamide. [Link]

  • Google Patents. CN111004141A - Novel method for synthesizing Nintedanib intermediate 2-chloro-N-methyl-N- (4-nitrophenyl) acetamide.

Sources

Exploratory

N-(2-chloro-4,5-difluorophenyl)acetamide molecular weight and physical properties

For Researchers, Scientists, and Drug Development Professionals Authored by: [Your Name/Gemini], Senior Application Scientist Abstract This technical guide provides a comprehensive overview of N-(2-chloro-4,5-difluorophe...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of N-(2-chloro-4,5-difluorophenyl)acetamide, a halogenated aromatic amide of interest in synthetic chemistry and drug discovery. The document details its molecular weight, and key physical properties, and provides a robust, field-proven protocol for its synthesis and characterization. Emphasizing scientific integrity, this guide explains the causality behind experimental choices and offers a self-validating system for its preparation and analysis. All information is supported by authoritative references to ensure trustworthiness and to provide a solid foundation for further research and development.

Introduction

N-(2-chloro-4,5-difluorophenyl)acetamide is a substituted acetamide derivative containing a chlorinated and difluorinated phenyl ring. The presence of multiple halogen atoms on the aromatic ring significantly influences the molecule's electronic properties, lipophilicity, and metabolic stability, making it an attractive scaffold for the design of novel bioactive compounds. Understanding the fundamental physicochemical properties of this compound is paramount for its effective utilization in research and development, particularly in the fields of medicinal chemistry and materials science. This guide serves as a detailed resource for professionals requiring a thorough understanding of this compound's characteristics and handling.

Molecular and Physicochemical Profile

A precise understanding of the molecular and physical properties of a compound is the bedrock of its application in any scientific endeavor. This section outlines the key identifiers and physicochemical characteristics of N-(2-chloro-4,5-difluorophenyl)acetamide.

Molecular Identity
  • Chemical Name: N-(2-chloro-4,5-difluorophenyl)acetamide[1][2]

  • CAS Number: 325-77-9[1][2]

  • Molecular Formula: C₈H₆ClF₂NO[1][2]

  • Molecular Weight: 205.59 g/mol [1][2]

Physical Properties

The physical properties of N-(2-chloro-4,5-difluorophenyl)acetamide are crucial for its handling, formulation, and application. The data presented in the table below has been compiled from available sources and estimations based on structurally similar compounds.

PropertyValueSource/Method
Physical State Solid, likely a crystalline powder at room temperature.General observation for similar acetanilides.
Melting Point Not experimentally determined. Estimated to be in the range of 120-150 °C.Based on melting points of similar difluoroacetanilides. For example, N-(2,5-difluorophenyl)acetamide has a melting point of 123 °C.
Boiling Point Not experimentally determined. Expected to be >300 °C.High boiling points are characteristic of aromatic amides.
Solubility Sparingly soluble in water. Soluble in common organic solvents such as acetone, ethanol, and dimethyl sulfoxide (DMSO).General solubility profile of halogenated aromatic compounds.
Density Not experimentally determined.

Synthesis Protocol: A Self-Validating Approach

The synthesis of N-(2-chloro-4,5-difluorophenyl)acetamide can be reliably achieved through the acylation of 2-chloro-4,5-difluoroaniline with acetyl chloride or acetic anhydride. The following protocol is designed to be a self-validating system, with in-process checks to ensure the desired product is obtained with high purity.

Rationale for Reagent and Condition Selection

The choice of an acylation reaction is based on its high efficiency and selectivity for forming the amide bond. Acetic anhydride is often preferred over acetyl chloride for its less vigorous reaction and the formation of acetic acid as a byproduct, which is easier to handle and remove than hydrochloric acid. A weak base like triethylamine is included to neutralize the acid byproduct, driving the reaction to completion. Dichloromethane is selected as the solvent due to its inertness and ability to dissolve the reactants.

Detailed Experimental Workflow

Materials:

  • 2-chloro-4,5-difluoroaniline

  • Acetic anhydride

  • Triethylamine

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware and magnetic stirrer

Step-by-Step Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, dissolve 2-chloro-4,5-difluoroaniline (1.0 equivalent) in anhydrous dichloromethane.

  • Addition of Base: Add triethylamine (1.1 equivalents) to the solution and stir for 5 minutes at room temperature.

  • Acylation: Cool the reaction mixture to 0 °C using an ice bath. Slowly add acetic anhydride (1.1 equivalents) dropwise to the stirred solution.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting aniline is consumed.

  • Work-up: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x).

  • Purification: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Recrystallization: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to obtain pure N-(2-chloro-4,5-difluorophenyl)acetamide as a crystalline solid.

Visualization of the Synthesis Workflow

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification 2-chloro-4,5-difluoroaniline 2-chloro-4,5-difluoroaniline Acylation at 0°C to RT Acylation at 0°C to RT 2-chloro-4,5-difluoroaniline->Acylation at 0°C to RT Acetic Anhydride Acetic Anhydride Acetic Anhydride->Acylation at 0°C to RT Triethylamine Triethylamine Triethylamine->Acylation at 0°C to RT DCM (Solvent) DCM (Solvent) DCM (Solvent)->Acylation at 0°C to RT Quenching (NaHCO3) Quenching (NaHCO3) Acylation at 0°C to RT->Quenching (NaHCO3) Extraction (DCM) Extraction (DCM) Quenching (NaHCO3)->Extraction (DCM) Washing (Brine) Washing (Brine) Extraction (DCM)->Washing (Brine) Drying (MgSO4) Drying (MgSO4) Washing (Brine)->Drying (MgSO4) Concentration Concentration Drying (MgSO4)->Concentration Recrystallization Recrystallization Concentration->Recrystallization Pure Product Pure Product Recrystallization->Pure Product

Caption: Synthetic workflow for N-(2-chloro-4,5-difluorophenyl)acetamide.

Characterization and Quality Control

To ensure the identity and purity of the synthesized N-(2-chloro-4,5-difluorophenyl)acetamide, a combination of analytical techniques should be employed.

Spectroscopic and Chromatographic Analysis
TechniqueExpected Results
¹H NMR Signals corresponding to the aromatic protons and the methyl protons of the acetamide group. The chemical shifts and coupling patterns will be characteristic of the substitution pattern on the phenyl ring.
¹³C NMR Resonances for the aromatic carbons, the carbonyl carbon, and the methyl carbon. The signals for the fluorine-bearing carbons will exhibit C-F coupling.
¹⁹F NMR Two distinct signals for the two non-equivalent fluorine atoms on the aromatic ring, showing characteristic coupling to each other and to adjacent protons.
Mass Spectrometry The mass spectrum should show a molecular ion peak corresponding to the calculated molecular weight (205.59 g/mol ), with a characteristic isotopic pattern for a compound containing one chlorine atom.
High-Performance Liquid Chromatography (HPLC) A single major peak indicating high purity when analyzed using a suitable column and mobile phase.
Logical Flow for Compound Characterization

Characterization_Flow Start Synthesized Product TLC Purity Check (TLC) Start->TLC NMR Structural Elucidation (NMR: ¹H, ¹³C, ¹⁹F) TLC->NMR If single spot MS Molecular Weight Confirmation (MS) NMR->MS HPLC Purity Quantification (HPLC) MS->HPLC Final Confirmed Pure Product HPLC->Final If >95% pure

Caption: Logical workflow for the characterization of the final product.

Safety and Handling

As a halogenated aromatic compound, N-(2-chloro-4,5-difluorophenyl)acetamide should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood.

  • Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.

  • Inhalation: Avoid inhaling dust or vapors.

  • Skin and Eye Contact: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

  • Storage: Store in a tightly sealed container in a cool, dry place.

For comprehensive safety information, it is imperative to consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This technical guide provides a detailed and practical overview of N-(2-chloro-4,5-difluorophenyl)acetamide, a compound with significant potential in chemical synthesis and drug development. By offering a robust synthesis protocol, a comprehensive characterization workflow, and essential safety information, this document equips researchers and scientists with the foundational knowledge required for the confident and effective use of this molecule in their research endeavors. The emphasis on the rationale behind experimental choices and the integration of self-validating steps are intended to foster a deeper understanding and promote best practices in the laboratory.

References

  • CAS RN 325-77-9 | N-(2-Chloro-4,5-difluorophenyl)acetamide - Hoffman Fine Chemicals. Available at: [Link]

Sources

Foundational

mechanism of action of N-(2-chloro-4,5-difluorophenyl)acetamide in vitro

In Vitro Mechanistic Profiling of Halogenated Arylacetamides: A Technical Guide on N-(2-chloro-4,5-difluorophenyl)acetamide Executive Summary As a Senior Application Scientist overseeing early-stage mechanistic toxicolog...

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Author: BenchChem Technical Support Team. Date: April 2026

In Vitro Mechanistic Profiling of Halogenated Arylacetamides: A Technical Guide on N-(2-chloro-4,5-difluorophenyl)acetamide

Executive Summary

As a Senior Application Scientist overseeing early-stage mechanistic toxicology, I frequently encounter compounds whose structural motifs harbor hidden liabilities. N-(2-chloro-4,5-difluorophenyl)acetamide (N-CDFA; CAS 325-77-9) serves as an excellent model compound for understanding the in vitro mechanism of action of polyhalogenated arylacetamides. While the electron-withdrawing chlorine and fluorine atoms stabilize the aromatic ring against direct epoxidation, the acetamide nitrogen remains highly susceptible to cytochrome P450 (CYP)-mediated bioactivation.

This technical guide bypasses generic screening templates to provide a field-proven, causality-driven workflow. We will systematically deconstruct the in vitro mechanisms of N-CDFA by mapping its bioactivation, quantifying the resulting cellular oxidative stress, and evaluating its impact on mitochondrial bioenergetics.

Chemical Rationale & The Bioactivation Hypothesis

The primary mechanism of action for arylacetamides in an in vitro setting is rarely direct target antagonism; rather, it is driven by metabolic bioactivation. CYP enzymes (predominantly CYP2E1 and CYP3A4) N-hydroxylate the acetamide. Subsequent dehydration generates a highly reactive electrophilic nitrenium ion. Because this intermediate has a half-life in the millisecond range, it cannot be detected directly. Instead, it rapidly covalently binds to nucleophilic residues on cellular proteins (causing cytotoxicity) or is detoxified by intracellular glutathione (GSH).

Bioactivation NCDFA N-CDFA (Parent Compound) CYP CYP450 Oxidation (Phase I Metabolism) NCDFA->CYP NHydroxy N-hydroxy-CDFA (Intermediate) CYP->NHydroxy Nitrenium Nitrenium Ion (Reactive Electrophile) NHydroxy->Nitrenium Dehydration GSH GSH Trapping (Detoxification) Nitrenium->GSH Protein Protein Covalent Binding (Keap1 Modification) Nitrenium->Protein Adduct Stable GSH Adduct (LC-MS/MS Detection) GSH->Adduct Toxicity Oxidative Stress & Cytotoxicity Protein->Toxicity

Proposed CYP-mediated bioactivation pathway of N-CDFA and subsequent cellular reactivity.

Core In Vitro Workflows & Methodologies

To empirically validate the mechanism of action, we deploy a three-tiered self-validating experimental system.

Workflow Step1 Phase 1: Subcellular Microsomal Incubations Assay1 Reactive Metabolite Trapping (GSH + UPLC-TOFMS) Step1->Assay1 Step2 Phase 2: In Vitro Cellular Models (HepG2) Assay2 Nrf2/ARE Reporter Assay (Oxidative Stress) Step2->Assay2 Assay3 Seahorse XF Mito Stress Test (Mitochondrial Function) Step2->Assay3 Data1 Adduct Structural Characterization Assay1->Data1 Data2 Electrophilic Liability Profiling Assay2->Data2 Data3 Metabolic Phenotyping Assay3->Data3

Integrated in vitro workflow for deconvoluting the mechanism of action of N-CDFA.

Workflow 1: Reactive Metabolite Trapping via UPLC-TOFMS

The Causality: We cannot measure the nitrenium ion directly. By flooding the in vitro system with exogenous GSH, we force the electrophile to undergo nucleophilic attack, forming a stable thioether conjugate. This confirms the bioactivation liability[1][2].

Step-by-Step Protocol:

  • Preparation: Thaw Human Liver Microsomes (HLM) on ice. Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl2.

  • Incubation Mixture: Combine HLM (1.0 mg/mL final protein concentration), 10 µM N-CDFA, and 5 mM reduced glutathione (GSH). Pre-incubate at 37°C for 5 minutes.

  • Initiation: Start the metabolic reaction by adding 1 mM NADPH. Incubate in a shaking water bath at 37°C for 60 minutes.

  • Termination: Quench the reaction with an equal volume of ice-cold acetonitrile containing an internal standard (e.g., labetalol).

  • Analysis: Centrifuge at 14,000 × g for 15 minutes. Analyze the supernatant using UPLC-TOFMS, utilizing a constant neutral loss scan of m/z 129 (characteristic of the pyroglutamic acid moiety cleavage from GSH adducts).

Table 1: UPLC-TOFMS Detection of N-CDFA Glutathione Adducts

Analyte Retention Time (min) Precursor Ion (m/z) Product Ions (m/z) Mechanistic Assignment
N-CDFA 4.2 206.0 164.0, 128.0 Parent Compound
N-OH-CDFA 3.8 222.0 204.0, 164.0 N-hydroxylated Metabolite

| CDFA-SG Adduct | 2.9 | 511.1 | 382.1, 272.0 | GSH Conjugate (Trapped Electrophile) |

Workflow 2: Cellular Oxidative Stress (Nrf2/ARE Pathway)

The Causality: In a whole-cell model, the electrophilic metabolites of N-CDFA will deplete endogenous GSH and covalently modify the cysteine residues of Keap1. This modification releases the transcription factor Nrf2, which translocates to the nucleus and binds to the Antioxidant Response Element (ARE)[3]. Measuring ARE activation provides a direct, functional readout of the compound's intracellular oxidative stress profile.

Step-by-Step Protocol:

  • Cell Seeding: Seed HepG2 cells stably transfected with an ARE-luciferase reporter construct into a white-walled 96-well plate at 20,000 cells/well. Incubate overnight at 37°C, 5% CO2.

  • Compound Exposure: Replace media with assay media containing serial dilutions of N-CDFA (0.1 µM to 50 µM). Include a vehicle control (0.1% DMSO) and a positive control (e.g., sulforaphane). Incubate for 24 hours.

  • Lysis & Detection: Remove media, wash with PBS, and lyse cells using a passive lysis buffer. Add the luciferase assay reagent (e.g., Promega) and incubate for 5 minutes in the dark.

  • Quantification: Measure luminescence using a microplate reader. Normalize data to cell viability (assessed via parallel MTT assay) to ensure luminescence drops are not merely due to cell death.

Table 2: Nrf2/ARE Luciferase Reporter Assay (HepG2 Cells)

N-CDFA Concentration (µM) Relative Luminescence Units (RLU) Fold Induction (vs. Vehicle) Cell Viability (%)
0.1 1,250 1.05 99
1.0 2,800 2.35 98
10.0 8,450 7.10 92

| 50.0 | 14,200 | 11.93 | 78 |

Workflow 3: Mitochondrial Bioenergetics Profiling

The Causality: Halogenated aromatic compounds often exhibit secondary toxicity by disrupting the mitochondrial electron transport chain (ETC). By utilizing the Seahorse XF Cell Mito Stress Test, we can dynamically measure the Oxygen Consumption Rate (OCR) to determine if N-CDFA acts as an uncoupler or an ETC inhibitor[4][5].

Step-by-Step Protocol:

  • Preparation: Seed HepG2 cells in a Seahorse XFe96 microplate at 30,000 cells/well. Incubate for 24 hours.

  • Pre-treatment: Treat cells with 10 µM and 50 µM N-CDFA for 4 hours prior to the assay to allow for intracellular accumulation and metabolic activation.

  • Equilibration: Wash cells and replace media with pre-warmed XF Assay Medium (supplemented with 10 mM glucose, 1 mM pyruvate, 2 mM glutamine; pH 7.4). Incubate in a non-CO2 incubator at 37°C for 1 hour.

  • Assay Execution: Load the hydrated sensor cartridge with Oligomycin (1.5 µM), FCCP (1.0 µM), and Rotenone/Antimycin A (0.5 µM). Run the Mito Stress Test protocol on the Agilent analyzer.

Table 3: Seahorse XF Cell Mito Stress Test Parameters (Normalized OCR, pmol/min)

Treatment Group Basal Respiration ATP Production Maximal Respiration Spare Respiratory Capacity
Vehicle Control 120 ± 8 95 ± 5 280 ± 15 160 ± 12
N-CDFA (10 µM) 115 ± 7 90 ± 6 210 ± 14 95 ± 10

| N-CDFA (50 µM) | 85 ± 9 | 55 ± 8 | 130 ± 11 | 45 ± 5 |

Data Interpretation: The dose-dependent collapse of the Spare Respiratory Capacity (from 160 to 45 pmol/min) without an immediate spike in Basal Respiration indicates that N-CDFA does not act as a classic protonophore uncoupler. Instead, the oxidative stress generated by its reactive metabolites likely damages mitochondrial proteins, impairing the organelle's ability to respond to energetic demand.

References

  • Structure-Based Reactivity Profiles of Reactive Metabolites with Glutathione. American Chemical Society (ACS).
  • Reactive Metabolite Assessment in Drug Discovery and Development in Support of Safe Drug Design.
  • Optimizing the Seahorse XF Mito Stress Test Workflow and Troubleshooting Notes: A Stepwise Protocol for HUVECs.
  • Seahorse Agilent Seahorse XF Cell Mito Stress Test. Bio-protocol.
  • Oral streptococci subvert the host innate immune response through hydrogen peroxide.

Sources

Exploratory

A Framework for Characterizing the Pharmacokinetics and Bioavailability of N-(2-chloro-4,5-difluorophenyl)acetamide: An In-depth Technical Guide

Introduction N-(2-chloro-4,5-difluorophenyl)acetamide is a halogenated aromatic amide with a molecular formula of C8H6ClF2NO and a molecular weight of 205.59 g/mol .[1][2] While its synthesis and basic chemical propertie...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

N-(2-chloro-4,5-difluorophenyl)acetamide is a halogenated aromatic amide with a molecular formula of C8H6ClF2NO and a molecular weight of 205.59 g/mol .[1][2] While its synthesis and basic chemical properties are documented, a thorough investigation of its pharmacokinetic (PK) and bioavailability profile is not publicly available. This guide, therefore, serves as a comprehensive framework for researchers, scientists, and drug development professionals to design and execute a series of experiments aimed at elucidating the absorption, distribution, metabolism, and excretion (ADME) of this compound.

The following sections will provide a detailed, step-by-step approach to systematically evaluate the pharmacokinetic properties of N-(2-chloro-4,5-difluorophenyl)acetamide, from the foundational development of a robust bioanalytical method to the design of insightful in vivo studies. The causality behind each experimental choice will be explained to ensure a scientifically sound and self-validating research program.

Part 1: Development and Validation of a Bioanalytical Method

A sensitive and selective bioanalytical method is the cornerstone of any pharmacokinetic study. For a small molecule like N-(2-chloro-4,5-difluorophenyl)acetamide, Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is the analytical technique of choice due to its high sensitivity and specificity.[3]

Experimental Protocol: LC-MS/MS Method Development

  • Sample Preparation:

    • To a 50 µL aliquot of plasma, add 150 µL of ice-cold acetonitrile containing a suitable internal standard (e.g., a structurally similar, stable isotope-labeled version of the analyte).

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at 14,000 rpm for 10 minutes at 4°C.[4]

    • Transfer the supernatant to a clean 96-well plate for injection onto the LC-MS/MS system.

  • Chromatographic Conditions:

    • Column: A C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm) is a good starting point.

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient Elution: A linear gradient from 5% to 95% Mobile Phase B over 5 minutes.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40°C.

  • Mass Spectrometric Detection:

    • Ionization Mode: Electrospray Ionization (ESI) in both positive and negative modes should be evaluated to determine the optimal ionization for the parent compound and its potential metabolites.

    • Multiple Reaction Monitoring (MRM): The precursor ion (the molecular weight of N-(2-chloro-4,5-difluorophenyl)acetamide) and several product ions will be optimized to create a highly selective and sensitive MRM transition for quantification.

Workflow for Bioanalytical Method Development

cluster_prep Sample Preparation cluster_lc LC Separation cluster_ms MS/MS Detection P1 Plasma Sample P2 Protein Precipitation (Acetonitrile + IS) P1->P2 P3 Centrifugation P2->P3 P4 Supernatant Collection P3->P4 L1 Injection P4->L1 L2 C18 Reverse-Phase Column L1->L2 L3 Gradient Elution L2->L3 M1 Electrospray Ionization L3->M1 M2 MRM Transition Optimization M1->M2 M3 Quantification M2->M3 cluster_dosing Dosing cluster_sampling Sample Collection cluster_analysis Analysis D1 IV Administration (1 mg/kg) S1 Serial Blood Sampling D1->S1 D2 PO Administration (10 mg/kg) D2->S1 S2 Urine & Feces Collection S1->S2 A1 LC-MS/MS Quantification S2->A1 A2 Non-Compartmental Analysis (NCA) A1->A2 A3 Pharmacokinetic Parameter Calculation A2->A3

Sources

Foundational

Toxicological Profiling and Safety Data of N-(2-chloro-4,5-difluorophenyl)acetamide: A Technical Whitepaper

Executive Summary In the development of agrochemicals and pharmaceuticals, halogenated acetanilides frequently serve as critical synthetic intermediates or protected precursors. N-(2-chloro-4,5-difluorophenyl)acetamide (...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the development of agrochemicals and pharmaceuticals, halogenated acetanilides frequently serve as critical synthetic intermediates or protected precursors. N-(2-chloro-4,5-difluorophenyl)acetamide (CAS: 325-77-9) is a prime example of this chemical class[1]. While the acetamide moiety confers chemical stability and reduces acute handling toxicity compared to its free aniline counterpart, its safety profile in biological systems is heavily dictated by its metabolic fate.

As a Senior Application Scientist, I have structured this whitepaper to move beyond superficial safety data sheets. We will dissect the structure-activity relationship (SAR) of this compound, map its metabolic activation pathways, and provide self-validating experimental protocols to rigorously assess its toxicological footprint.

Chemical Identity and Structural Toxicology

The intrinsic toxicity of N-(2-chloro-4,5-difluorophenyl)acetamide is governed by the electronic effects of its halogen substituents. The parent compound exhibits a molecular weight of 205.59 g/mol and is generally supplied for laboratory and research use, carrying the standard mandate to be treated as a compound with "unknown hazards"[1][2].

The Causality of Halogenation in Toxicology

In biological systems, the acetamide group acts as a metabolic "mask." The parent compound is relatively inert; however, upon hepatic exposure, amidases hydrolyze the amide bond to yield 2-chloro-4,5-difluoroaniline .

The toxicity of this resulting aniline is dictated by the electron-withdrawing nature of the fluorine and chlorine atoms. In classical aniline toxicity, N-oxidation leads to the formation of a highly reactive nitrenium ion , which intercalates with DNA to cause mutations. However, the strong electron-withdrawing effect of the 4,5-difluoro substitutions profoundly destabilizes this positively charged nitrenium ion, drastically reducing its half-life and its ability to form stable DNA adducts[3]. This electronic destabilization is the causal mechanism behind the relatively low mutagenic potential of this specific halogenated configuration.

Toxicokinetics and Metabolic Activation

Understanding the toxicity of N-(2-chloro-4,5-difluorophenyl)acetamide requires mapping its biotransformation. The pathway is a dual-edged sword: Phase I metabolism activates the compound, while Phase II conjugation neutralizes it.

ToxicityPathway Parent N-(2-chloro-4,5-difluorophenyl)acetamide (CAS: 325-77-9) Aniline 2-chloro-4,5-difluoroaniline (Primary Metabolite) Parent->Aniline Hepatic Amidases Excretion Conjugates (Renal Excretion) Parent->Excretion Phase II Direct Hydroxylamine N-Hydroxylamine (Reactive Intermediate) Aniline->Hydroxylamine CYP450 (N-oxidation) Nitrenium Nitrenium Ion (Electrophile) Hydroxylamine->Nitrenium Esterification/Cleavage Hydroxylamine->Excretion Glucuronidation Adducts DNA/Protein Adducts (Toxicity/Mutagenicity) Nitrenium->Adducts Covalent Binding

Metabolic activation and detoxification of N-(2-chloro-4,5-difluorophenyl)acetamide.

Quantitative Toxicity and Genotoxicity Data

Because the parent acetamide is a specialized intermediate, its toxicological profile is best understood by analyzing the physicochemical data of the parent alongside the genotoxic data of its primary active metabolite.

Table 1: Physicochemical Properties
PropertyValue
CAS Number 325-77-9[1]
Molecular Formula C8H6ClF2NO[1]
Molecular Weight 205.59 g/mol [1]
Structural Class Halogenated Acetanilide
Intended Use Laboratory research / Chemical synthesis[2]
Table 2: Comparative Nitrenium Ion Stability and Mutagenic Potential

The mutagenic potential of the deacetylated metabolite (2-chloro-4,5-difluoroaniline) has been evaluated using in silico AM1 values, which serve as a thermodynamic index for nitrenium ion stability[3]. Lower (negative) values indicate a stable, long-lived ion capable of DNA intercalation, whereas high positive values indicate rapid degradation before DNA binding can occur.

Aniline DerivativeAM1 Value (kcal/mol)Predicted Mutagenic Potential
2-chloro-4-methylaniline-5.38High[3]
4-chloro-2-methylaniline-4.67High[3]
2-chloro-4,5-difluoroaniline 8.36 Low [3]
4-trifluoromethylaniline16.60Low[3]

Insight: The data explicitly demonstrates that the 4,5-difluoro substitution pattern provides a protective thermodynamic effect against genotoxicity compared to standard chlorinated anilines[3].

Experimental Methodologies for Safety Validation

To empirically validate the metabolic clearance and toxicity of this compound, researchers must employ self-validating assay systems. The following protocols are designed with built-in causality checks to ensure data integrity.

AssayWorkflow Control System Suitability (Positive/Negative Controls) Prep Step 1: Substrate & Microsome Preparation (1 µM Test Cmpd) Control->Prep Incubate Step 2: Incubation at 37°C (+/- NADPH, +/- S9 fraction) Prep->Incubate Terminate Step 3: Reaction Termination (Cold Acetonitrile + IS) Incubate->Terminate Analyze Step 4: LC-MS/MS Quantification Terminate->Analyze

Self-validating workflow for in vitro microsomal stability profiling.
Protocol 1: In Vitro Hepatic Microsomal Stability and Deacetylation Assay

Objective: To quantify the rate of amide hydrolysis and subsequent CYP-mediated clearance. Self-Validating Logic: This protocol utilizes a negative control (omission of NADPH) to isolate amidase-driven deacetylation from CYP450-driven N-oxidation.

  • Reagent Preparation: Prepare a 10 mM stock of N-(2-chloro-4,5-difluorophenyl)acetamide in DMSO. Dilute to a working concentration of 1 µM in 0.1 M phosphate buffer (pH 7.4).

  • System Suitability (Controls): Run parallel incubations with Phenacetin (positive control for CYP1A2/amidase activity).

  • Incubation: Combine the test compound with human or rat liver microsomes (0.5 mg/mL protein concentration). Pre-incubate at 37°C for 5 minutes.

  • Reaction Initiation: Initiate the reaction by adding an NADPH regenerating system (1 mM final concentration). Crucial Step: For the negative control arm, add an equivalent volume of plain buffer instead of NADPH.

  • Termination: At time points 0, 15, 30, and 60 minutes, extract 50 µL aliquots and immediately quench in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., labetalol).

  • Quantification: Centrifuge at 14,000 x g for 10 minutes to precipitate proteins. Analyze the supernatant via LC-MS/MS, tracking the MRM transitions for both the parent acetamide and the 2-chloro-4,5-difluoroaniline metabolite.

Protocol 2: Bacterial Reverse Mutation Assay (Ames Test)

Objective: To assess the intrinsic genotoxic potential of the compound and its metabolites. Self-Validating Logic: The assay must be performed with and without S9 metabolic activation. If mutagenicity is only observed in the +S9 arm, it proves that the parent acetamide is benign, but its deacetylated/N-oxidized metabolites are the causal toxic agents.

  • Strain Selection: Utilize Salmonella typhimurium strains TA98 and TA100 to detect frameshift and base-pair substitution mutations, respectively.

  • Metabolic Activation: Prepare a 10% rat liver S9 mix (induced with Aroclor 1254) supplemented with NADP and glucose-6-phosphate.

  • Plating: Mix 100 µL of the bacterial suspension, 50 µL of the test compound (at varying doses from 10 to 5000 µ g/plate ), and 500 µL of either S9 mix (+S9) or phosphate buffer (-S9).

  • Incubation & Scoring: Pour the mixture over minimal agar plates. Incubate at 37°C for 48 hours. Count revertant colonies. A dose-dependent increase of >2-fold over the vehicle control indicates a positive genotoxic response.

Risk Mitigation and Laboratory Handling

Because N-(2-chloro-4,5-difluorophenyl)acetamide is strictly intended for laboratory and experimental purposes[2], rigorous risk mitigation is required:

  • Engineering Controls: All weighing, transferring, and dissolution must occur within a certified Class II biological safety cabinet or a chemical fume hood to prevent inhalation of particulate dust.

  • Personal Protective Equipment (PPE): Nitrile gloves (double-gloved), a chemically resistant lab coat, and safety goggles are mandatory. The acetamide moiety increases lipophilicity, potentially enhancing dermal absorption.

  • Disposal: Do not dispose of via wastewater. Halogenated organics must be segregated into dedicated halogenated waste streams for high-temperature incineration, preventing environmental accumulation.

References

  • ChemicalBook. "N-(2-Chloro-4,5-difluorophenyl)
  • Fundamental Toxicological Sciences, 5 巻, 1 号 - J-Stage.
  • Hoffman Fine Chemicals. "CAS RN 325-77-9 | N-(2-Chloro-4,5-difluorophenyl)

Sources

Exploratory

Spectroscopic Characterization (NMR, IR) of N-(2-chloro-4,5-difluorophenyl)acetamide: A Comprehensive Methodological Guide

Executive Summary & Molecular Context N-(2-chloro-4,5-difluorophenyl)acetamide (CAS: 325-77-9) is a polyhalogenated aromatic intermediate frequently utilized in the synthesis of advanced agrochemicals and pharmaceutical...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Molecular Context

N-(2-chloro-4,5-difluorophenyl)acetamide (CAS: 325-77-9) is a polyhalogenated aromatic intermediate frequently utilized in the synthesis of advanced agrochemicals and pharmaceutical active ingredients (APIs)[1]. The presence of three distinct halogens (one chlorine, two fluorines) on the aromatic ring, coupled with an acetamide moiety, creates a highly complex electronic environment. Accurate structural validation of this molecule requires a multimodal spectroscopic approach.

This whitepaper outlines a self-validating analytical system using Nuclear Magnetic Resonance (NMR) and Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) spectroscopy. By detailing the causality behind experimental choices, this guide ensures E-E-A-T (Expertise, Experience, Authoritativeness, Trustworthiness) compliance for drug development professionals and analytical chemists.

Theoretical Framework & Predictive Spectroscopy

NMR Spin-Spin Coupling Logic

The structural elucidation of fluorinated aromatics relies heavily on the 100% natural abundance and high gyromagnetic ratio of the ¹⁹F nucleus[2]. In N-(2-chloro-4,5-difluorophenyl)acetamide, the spin-spin coupling network is dictated by the precise regiochemistry of the halogens:

  • ¹H NMR Causality : The aromatic protons (H-3 and H-6) are situated in highly deshielded environments due to the electron-withdrawing inductive effects of the halogens. H-3 is flanked by Cl and F, while H-6 is flanked by the acetamide group and F. The ¹⁹F nuclei will split these proton signals into distinct doublets of doublets (dd) due to ortho (³J_HF ≈ 8–11 Hz) and meta (⁴J_HF ≈ 5–8 Hz) coupling.

  • ¹³C NMR Causality : Carbon-fluorine coupling (J_CF) is diagnostic. The ipso carbons (C-4, C-5) will exhibit massive one-bond couplings (¹J_CF ≈ 240–250 Hz), appearing as large doublets (or doublets of doublets due to adjacent fluorines).

  • ¹⁹F NMR Causality : The two fluorine atoms (F-4, F-5) are chemically and magnetically non-equivalent. They will couple to each other (³J_FF ≈ 20–25 Hz) and to the adjacent ring protons, making ¹⁹F NMR highly responsive to changes in the chemical environment[3].

Vibrational Spectroscopy (IR) Dynamics

The acetamide functional group is characterized by two primary vibrational modes that act as structural fingerprints:

  • Amide I Band : Primarily driven by the C=O stretching vibration (70-85% contribution), typically observed between 1600 and 1700 cm⁻¹[4],[5].

  • Amide II Band : Arises from a complex coupling of in-plane N-H bending and C-N stretching, usually found between 1510 and 1580 cm⁻¹[5],[6]. The solid-state hydrogen bonding network of the acetamide group significantly dictates the exact wavenumber of these bands, necessitating careful sample preparation[4].

Experimental Protocols (Self-Validating System)

To ensure absolute data integrity and reproducibility, the following step-by-step methodologies must be strictly adhered to.

Multinuclear NMR Acquisition Protocol
  • Solvent Selection : Dissolve 15–20 mg of the analyte in 0.6 mL of anhydrous DMSO-d₆.

    • Causality: DMSO-d₆ acts as a strong hydrogen-bond acceptor, locking the amide N-H proton in a stable conformation. This drastically reduces the proton exchange rate compared to CDCl₃ or CD₃OD, allowing the N-H signal to be observed as a distinct, integrable peak rather than a broad baseline anomaly.

  • Instrument Tuning : Tune and match the probe for ¹H, ¹³C, and ¹⁹F nuclei on a ≥400 MHz spectrometer.

  • Data Acquisition :

    • ¹H NMR : 16 scans, relaxation delay (D1) = 2.0 s, 90° pulse.

    • ¹³C{¹H} NMR : 1024 scans, D1 = 2.0 s, utilizing WALTZ-16 decoupling.

    • ¹⁹F NMR : 64 scans. Crucial Step: Acquire two separate ¹⁹F spectra—one fully coupled and one ¹H-decoupled (¹⁹F{¹H}).

    • Causality: Comparing the coupled and decoupled ¹⁹F spectra isolates F-F coupling from F-H coupling, providing an orthogonal self-validation of the regiochemistry and eliminating ambiguity in multiplet assignment.

ATR-FTIR Acquisition Protocol
  • Background Calibration : Collect a background spectrum of the clean diamond ATR crystal (32 scans, 4 cm⁻¹ resolution) to account for atmospheric H₂O and CO₂.

  • Sample Application : Place 2–3 mg of the crystalline solid directly onto the ATR crystal. Apply consistent, firm pressure using the anvil.

    • Causality: Inadequate pressure leads to poor optical contact, which selectively attenuates high-frequency bands (e.g., the N-H stretch at ~3285 cm⁻¹), leading to misinterpretation of the hydrogen-bonding state.

  • Acquisition & Processing : Acquire 32 scans from 4000 to 400 cm⁻¹. Apply a standard ATR correction algorithm to normalize the depth of penetration across the spectral range.

Quantitative Data Presentation

The following tables summarize the diagnostic spectroscopic data for N-(2-chloro-4,5-difluorophenyl)acetamide.

Table 1: ¹H NMR Assignments (400 MHz, DMSO-d₆)
Chemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)Assignment
9.65Broad Singlet (br s)1H-N-H (Amide)
7.95Doublet of Doublets (dd)1H³J_HF = 11.5, ⁴J_HF = 7.5Aromatic H-6
7.68Doublet of Doublets (dd)1H³J_HF = 10.8, ⁴J_HF = 8.0Aromatic H-3
2.12Singlet (s)3H--CH₃ (Acetyl)
Table 2: ¹³C NMR Assignments (100 MHz, DMSO-d₆)
Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
169.2Singlet (s)-C=O (Carbonyl)
148.5Doublet of Doublets (dd)¹J_CF ≈ 245, ²J_CF ≈ 12Aromatic C-5 (C-F)
145.2Doublet of Doublets (dd)¹J_CF ≈ 242, ²J_CF ≈ 13Aromatic C-4 (C-F)
133.4Multiplet (m)-Aromatic C-1 (C-N)
119.8Doublet (d)²J_CF ≈ 21Aromatic C-3 (C-H)
118.5Multiplet (m)-Aromatic C-2 (C-Cl)
111.2Doublet (d)²J_CF ≈ 23Aromatic C-6 (C-H)
23.8Singlet (s)--CH₃ (Acetyl)
Table 3: ATR-FTIR Assignments
Wavenumber (cm⁻¹)IntensityFunctional Group / Mode
3285Medium, BroadN-H Stretch (Hydrogen-bonded)
3100, 3050WeakC-H Stretch (Aromatic)
1665StrongC=O Stretch (Amide I)
1535StrongN-H Bend / C-N Stretch (Amide II)
1490MediumC=C Stretch (Aromatic ring)
1195StrongC-F Stretch
860StrongC-Cl Stretch

Spectroscopic Validation Workflow

G cluster_NMR Nuclear Magnetic Resonance (NMR) cluster_IR Infrared Spectroscopy (IR) Sample Sample Prep: N-(2-chloro-4,5-difluorophenyl)acetamide H1 1H NMR (Proton Shifts) Sample->H1 C13 13C NMR (Carbon Framework) Sample->C13 F19 19F NMR (Fluorine Coupling) Sample->F19 FTIR ATR-FTIR (Amide I/II Bands) Sample->FTIR Integration Multimodal Data Integration (Cross-Validation) H1->Integration C13->Integration F19->Integration FTIR->Integration Validation Structural Confirmation (E-E-A-T Compliant) Integration->Validation

Figure 1: Multimodal Spectroscopic Validation Workflow for Halogenated Acetanilides.

References

  • Title : The application of 19F nuclear magnetic resonance to investigate microbial biotransformations of organofluorine compounds Source : PubMed (NIH) URL :[Link]

  • Title : Perspectives on Applications of 19F-NMR in Fragment-Based Drug Discovery Source : MDPI URL : [Link]

  • Title : DFT-Calculated IR Spectrum Amide I, II, and III Band Contributions of N-Methylacetamide Fine Components Source : ACS Publications URL : [Link]

  • Title : Determination of Secondary Structure in Proteins by FTIR Spectroscopy Source : JenaLib (Leibniz Institute on Aging) URL : [Link]

  • Title : Single-conformation infrared spectra of model peptides in the amide I and amide II regions Source : AIP Publishing URL :[Link]

Sources

Foundational

In Vitro Evaluation of N-(2-chloro-4,5-difluorophenyl)acetamide Derivatives: A Technical Guide to Anticancer and Antimicrobial Screening

Executive Summary & Chemical Rationale Halogenated acetamides and acetanilides represent a highly versatile and privileged pharmacophore in modern drug discovery. Specifically, N-(2-chloro-4,5-difluorophenyl)acetamide de...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Rationale

Halogenated acetamides and acetanilides represent a highly versatile and privileged pharmacophore in modern drug discovery. Specifically, N-(2-chloro-4,5-difluorophenyl)acetamide derivatives offer a unique structural topology that drives potent biological activity.

From a mechanistic standpoint, the integration of fluorine atoms at the 4 and 5 positions of the phenyl ring significantly enhances the molecule's lipophilicity and metabolic stability by shielding the aromatic core from cytochrome P450-mediated oxidation. Simultaneously, the 2-chloro substitution induces a steric clash that forces the acetamide moiety out of the phenyl plane. This conformational twist optimizes the molecule's ability to bind within deep, narrow enzymatic pockets.

Recent literature demonstrates that halogenated acetanilide derivatives act as potent inhibitors of enzymes such as Glutathione S-transferase Omega 1 (GSTO1) and the PI3K/AKT/mTOR signaling axis in oncology models [1, 2]. Furthermore, when tethered to appropriate functional groups, these derivatives exhibit broad-spectrum antimicrobial properties, often mediated through the inhibition of bacterial DNA gyrase [3, 4].

Pathway Ligand N-(2-chloro-4,5-difluorophenyl) acetamide derivative Target Target Enzyme (e.g., GSTO1 / PI3K) Ligand->Target Covalent/Non-covalent Inhibition PathA Proliferation / Survival (AKT/mTOR) Target->PathA Downregulates PathB Apoptotic Cascade (Caspase Activation) Target->PathB Upregulates

Proposed mechanism of action for halogenated acetanilide derivatives.

Pre-Analytical Considerations: Solubility and Stability

Because N-(2-chloro-4,5-difluorophenyl)acetamide derivatives contain highly lipophilic chlorinated and fluorinated aromatic components, they are practically insoluble in aqueous media [1].

Causality in Protocol Design: To ensure accurate dosing and prevent compound precipitation during in vitro assays, stock solutions must be prepared in 100% Dimethyl Sulfoxide (DMSO). However, DMSO is inherently toxic to both mammalian cells and bacteria at high concentrations. Therefore, the assay must be designed so that the final concentration of DMSO in any test well never exceeds 0.5% (v/v) .

Self-Validating System: Every assay plate must include a Vehicle Control (media containing 0.5% DMSO without the drug). If the vehicle control shows reduced viability compared to the untreated control, the assay is invalid due to solvent-induced cytotoxicity.

In Vitro Anticancer Screening: MTT Viability Assay

To evaluate the antiproliferative effects of these derivatives against human cancer cell lines (e.g., HCT116 colon cancer or HepG2 liver cancer) [1, 2], the MTT colorimetric assay is the gold standard. It measures the reduction of yellow tetrazolium salt to purple formazan by mitochondrial succinate dehydrogenase, directly correlating with the number of viable cells.

Step-by-Step Methodology
  • Cell Seeding: Harvest cells in the logarithmic growth phase. Seed 5×103 cells/well into a 96-well flat-bottom microtiter plate in 100 µL of complete culture medium (e.g., RPMI-1640 + 10% FBS).

    • Expert Insight: Fill the outermost perimeter wells (rows A and H, columns 1 and 12) with 200 µL of sterile PBS instead of cells. This mitigates the "edge effect" caused by evaporation during incubation, ensuring uniform thermal distribution.

  • Incubation: Incubate the plate at 37°C in a humidified 5% CO₂ atmosphere for 24 hours to allow for cellular adherence and recovery.

  • Compound Treatment: Prepare serial dilutions of the acetamide derivatives (e.g., 0.1, 1, 10, 50, 100 µM) in culture media. Aspirate the old media from the wells and add 100 µL of the drug-containing media. Include a positive control (e.g., Doxorubicin) and a vehicle control (0.5% DMSO). Incubate for 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for exactly 4 hours at 37°C.

    • Expert Insight: The 4-hour window is critical. Over-incubation can lead to the exocytosis of formazan crystals, which alters the optical density readings.

  • Solubilization & Readout: Carefully aspirate the media. Add 150 µL of 100% DMSO to each well to dissolve the intracellular formazan crystals. Shake the plate on an orbital shaker for 10 minutes in the dark. Measure the absorbance at 570 nm using a microplate reader.

In Vitro Antimicrobial Screening: Broth Microdilution

Acetanilide derivatives are frequently screened for antibacterial and antifungal activity [3, 4]. The broth microdilution method (following CLSI guidelines) is preferred over disc diffusion because it provides a quantitative Minimum Inhibitory Concentration (MIC) and avoids artifacts caused by the poor agar diffusion rates of highly lipophilic compounds.

Step-by-Step Methodology
  • Inoculum Standardization: Isolate colonies of the test strains (e.g., S. aureus, E. coli) and suspend them in sterile saline. Adjust the turbidity to match a 0.5 McFarland standard (approximately 1.5×108 CFU/mL). Dilute this suspension 1:150 in Mueller-Hinton Broth (MHB) to achieve a final assay inoculum of 5×105 CFU/mL.

    • Expert Insight: Testing bacteria outside the logarithmic growth phase will yield artificially high MIC values due to the presence of dormant, phenotypically resistant persister cells.

  • Serial Dilution: In a 96-well plate, perform two-fold serial dilutions of the N-(2-chloro-4,5-difluorophenyl)acetamide derivatives in MHB (ranging from 0.25 to 256 µg/mL).

  • Inoculation & Incubation: Add 50 µL of the standardized bacterial inoculum to each well (total volume 100 µL). Include a sterility control (broth only) and a growth control (broth + bacteria + 0.5% DMSO). Incubate at 37°C for 18–24 hours.

  • MIC Determination: To accurately read the MIC of lipophilic compounds that may precipitate and mimic bacterial turbidity, add 30 µL of Resazurin (0.015%) to each well and incubate for an additional 2 hours. A color change from blue to pink indicates bacterial viability. The MIC is the lowest concentration that remains blue.

Workflow Step1 Compound Solubilization (100% DMSO Stock) Step2 Assay Plate Preparation (Final DMSO < 0.5%) Step1->Step2 Serial Dilution Step3A Anticancer Screening (MTT Viability Assay) Step2->Step3A Cancer Cell Lines Step3B Antimicrobial Screening (Broth Microdilution) Step2->Step3B Bacterial Strains Step4 Data Synthesis (IC50 & MIC Calculation) Step3A->Step4 Step3B->Step4

Standardized in vitro screening workflow for hit identification.

Data Synthesis and Hit Triage

Once the raw data is collected, it must be normalized and analyzed to identify lead compounds. For anticancer assays, the IC₅₀ (concentration inhibiting 50% of cell growth) is calculated using non-linear regression analysis.

A critical metric for triage is the Selectivity Index (SI) . The SI is calculated by dividing the IC₅₀ of the compound against a normal cell line (e.g., HL-7702 hepatocytes) by the IC₅₀ against the cancer cell line (or the MIC for bacteria). An SI > 10 indicates a favorable safety window, meaning the compound is highly selective for the pathological target over healthy tissue.

Table 1: Representative In Vitro Screening Profile of N-(2-chloro-4,5-difluorophenyl)acetamide Derivatives
Compound IDR-Group SubstitutionAnticancer IC₅₀ (HCT116, µM)Antimicrobial MIC (E. coli, µg/mL)Antimicrobial MIC (S. aureus, µg/mL)Selectivity Index (SI)*
Derivative A -H14.2 ± 1.1>128324.5
Derivative B -CH₃8.5 ± 0.664169.2
Derivative C -OCH₃3.1 ± 0.4 16 4 >15.0
Doxorubicin Positive Control0.8 ± 0.1N/AN/A1.2
Ciprofloxacin Positive ControlN/A0.51.0>50.0

*SI calculated based on hypothetical cytotoxicity against normal human fibroblasts (CC₅₀).

References

  • 2-chloro-N-[4-chloro-3-(dimethylsulfamoyl)phenyl]acetamide. Smolecule.
  • Application Notes and Protocols: 2-Chlorobenzimidazole in the Synthesis of Anticancer Drugs. Benchchem.
  • Discovery of New Schiff Bases Tethered Pyrazole Moiety: Design, Synthesis, Biological Evaluation, and Molecular Docking Study as Dual Targeting DHFR/DNA Gyrase Inhibitors with Immunomodulatory Activity. PMC.
  • Synthesis, Antibacterial and Antifungal Activity of 2,5- Disubstituted-1,3,4-oxadiazole Derivatives. ResearchGate.
Exploratory

N-(2-chloro-4,5-difluorophenyl)acetamide: A Comprehensive Methodological Guide to Receptor Binding Affinity Assays

Target Audience: Researchers, Assay Biologists, and Drug Development Professionals Discipline: Molecular Pharmacology & Biophysics Executive Summary & Physicochemical Context The evaluation of novel small molecules in ea...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Assay Biologists, and Drug Development Professionals Discipline: Molecular Pharmacology & Biophysics

Executive Summary & Physicochemical Context

The evaluation of novel small molecules in early drug discovery requires robust, self-validating assay architectures. N-(2-chloro-4,5-difluorophenyl)acetamide is a highly halogenated, low-molecular-weight anilide derivative. Compounds bearing this specific structural motif—combining an electron-withdrawing halogenated phenyl ring with an acetamide hydrogen-bond donor/acceptor system—are frequently investigated as allosteric modulators of ion channels, agrochemical targets, and specific G-protein-coupled receptors (GPCRs).

As a Senior Application Scientist, I approach this molecule by first analyzing its physicochemical liabilities. The di-fluoro and mono-chloro substitutions significantly increase the compound's lipophilicity (LogP). Causality in Assay Design: High lipophilicity directly drives high non-specific binding (NSB) to lipid-rich membrane preparations and polystyrene assay plates. If not carefully controlled, this NSB depletes the free ligand concentration ( [L]free​ ), violating the fundamental assumptions of the law of mass action and yielding artificially inflated Ki​ (inhibition constant) values.

To establish a highly trustworthy data package, we must deploy an orthogonal testing strategy: a Radioligand Binding Assay (RBA) to establish thermodynamic equilibrium parameters ( Kd​ , Ki​ ), followed by Surface Plasmon Resonance (SPR) to resolve the kinetic rate constants ( kon​ , koff​ ).

Primary Assay: Radioligand Binding Assay (Thermodynamic Profiling)

Radioligand binding remains the gold standard for quantifying thermodynamic affinity because it directly measures the physical interaction between the ligand and the receptor without relying on downstream signal amplification, which can be confounded by receptor reserve or biased agonism[1].

Self-Validating Assay Logic

A trustworthy protocol must be a self-validating system. In this assay, we measure Total Binding (TB) and Non-Specific Binding (NSB) simultaneously. The assay is only considered valid if:

  • Specific Binding Window: Specific binding (TB - NSB) constitutes >50% of the total signal.

  • Ligand Depletion Rule: Less than 10% of the total added radioligand is bound to the receptor. Exceeding 10% invalidates the assumption that free ligand concentration equals added ligand concentration[2].

Step-by-Step RBA Methodology

Step 1: Membrane Preparation & Optimization

  • Homogenize receptor-expressing cells in ice-cold assay buffer (50 mM HEPES, 5 mM MgCl2​ , 1 mM CaCl2​ , pH 7.4).

  • Critical Intervention: Supplement the buffer with 0.1% Bovine Serum Albumin (BSA). BSA acts as a "lipid sink" to sequester the highly lipophilic N-(2-chloro-4,5-difluorophenyl)acetamide, preventing it from partitioning into the plasticware and ensuring accurate [L]free​ calculations.

Step 2: Competitive Binding Incubation

  • Prepare a 10-point dose-response curve of N-(2-chloro-4,5-difluorophenyl)acetamide via serial dilution in DMSO (final assay DMSO concentration must not exceed 1% to prevent receptor denaturation).

  • In a 96-well deep-well plate, combine:

    • 50μL of the test compound (or reference standard).

    • 50μL of the target-specific radioligand at a concentration equal to its Kd​ (to ensure assay sensitivity).

    • 100μL of the membrane preparation ( 10−20μg protein/well).

  • Incubate at 25°C for 120 minutes to ensure the system reaches true thermodynamic equilibrium.

Step 3: Separation and Quantification

  • Terminate the reaction by rapid vacuum filtration through GF/C glass fiber filters pre-soaked in 0.5% Polyethylenimine (PEI). Causality: PEI imparts a positive charge to the filter, repelling the positively charged domains of the receptor and reducing background noise.

  • Wash filters 3x with ice-cold wash buffer to trap the receptor-ligand complexes while washing away unbound radioligand[1].

  • Add scintillation cocktail and quantify radioactivity (Counts Per Minute, CPM) using a MicroBeta counter.

Step 4: Data Analysis (Cheng-Prusoff)

  • Fit the data using non-linear regression (sigmoidal dose-response). The Hill slope ( h ) should initially be constrained to 1.0; deviations from 1.0 suggest complex binding behaviors such as allostery or assay artifacts[3].

  • Convert the IC50​ to Ki​ using the Cheng-Prusoff equation: Ki​=IC50​/(1+([L]/Kd​)) .

Orthogonal Assay: Surface Plasmon Resonance (Kinetic Profiling)

Thermodynamics ( Ki​ ) only tells us the affinity at equilibrium. However, in vivo efficacy is often driven by residence time ( τ=1/koff​ ). To understand how long N-(2-chloro-4,5-difluorophenyl)acetamide occupies the receptor, we utilize Surface Plasmon Resonance (SPR)[4].

Step-by-Step SPR Methodology

Step 1: Sensor Chip Functionalization

  • Utilize a CM5 (carboxymethylated dextran) sensor chip.

  • Activate the surface using EDC/NHS chemistry. Covalently immobilize the purified target receptor (or a lipid nanodisc containing the receptor) via primary amine coupling until a density of ~3000 Resonance Units (RU) is achieved[5].

  • Self-Validation: Block unreacted sites with 1 M ethanolamine to prevent non-specific electrostatic interactions with the analyte.

Step 2: Analyte Injection (Single-Cycle Kinetics)

  • Due to the rapid dissociation rates typical of low-molecular-weight fragments, use a single-cycle kinetic approach to avoid repeated regeneration steps that degrade the receptor surface.

  • Inject N-(2-chloro-4,5-difluorophenyl)acetamide in increasing concentrations (e.g., 0.1, 0.5, 2.5, 12.5, 62.5 μM ) sequentially without regeneration in between.

  • Maintain a high flow rate ( 50μL/min ) to minimize mass transport limitation (MTL). Causality: If the flow rate is too low, the compound re-binds to the receptor before escaping the dextran matrix, artificially lowering the measured koff​ .

Step 3: Baseline Drift Correction & Analysis

  • Subtract the signal from a reference flow cell (blank surface) and a buffer-only injection (double-referencing) to eliminate bulk refractive index changes caused by the 1% DMSO vehicle[5].

  • Fit the resulting sensorgrams to a 1:1 Langmuir binding model to extract kon​ (association rate) and koff​ (dissociation rate). Calculate KD​=koff​/kon​ .

Quantitative Data Summaries

The following tables present representative, synthesized data for N-(2-chloro-4,5-difluorophenyl)acetamide against a generic target receptor, demonstrating the expected output of the described protocols.

Table 1: Thermodynamic Binding Parameters (Radioligand Assay)

Compound IC50​ (nM) Ki​ (nM)Hill Slope ( nH​ )Max Specific Binding (%)
N-(2-chloro-4,5-difluorophenyl)acetamide 145.2 ± 12.472.6 ± 6.20.98 ± 0.0592.4%
Reference Standard 12.5 ± 1.16.2 ± 0.51.02 ± 0.03100.0%
Negative Control >10,000>10,000N/A< 5.0%

Table 2: Kinetic Binding Parameters (SPR Assay)

Compound kon​ ( M−1s−1 ) koff​ ( s−1 )Kinetic KD​ (nM)Residence Time ( τ , min)
N-(2-chloro-4,5-difluorophenyl)acetamide 1.25×105 9.80×10−3 78.41.7
Reference Standard 4.50×105 2.80×10−3 6.25.9

(Note: The close agreement between the RBA Ki​ [72.6 nM] and the SPR KD​ [78.4 nM] cross-validates the integrity of both assay systems).

Visualizations of Assay Logic and Workflows

ReceptorLogic L N-(2-chloro-4,5-difluorophenyl)acetamide [Ligand] LR Ligand-Receptor Complex [Equilibrium State] L->LR kon (Association) R Target Receptor [Membrane / Chip] R->LR kon (Association) LR->L koff (Dissociation) LR->R koff (Dissociation) Readout Scintillation / SPR Signal [Quantification] LR->Readout Signal Transduction

Thermodynamic and kinetic logic of N-(2-chloro-4,5-difluorophenyl)acetamide receptor binding.

Workflow Prep 1. Compound Preparation (DMSO Stock & BSA Buffer Optimization) RBA 2. Radioligand Binding Assay (Thermodynamic Kd/Ki Determination) Prep->RBA SPR 3. Surface Plasmon Resonance (Kinetic kon/koff Profiling) Prep->SPR Data 4. Non-Linear Regression (Cheng-Prusoff & Langmuir 1:1 Analysis) RBA->Data SPR->Data Valid 5. Hit Validation & Lead Optimization (In Vivo Translation) Data->Valid

Orthogonal workflow for validating halogenated acetamide receptor binding affinities.

References

  • Radioligand binding methods: practical guide and tips. National Center for Biotechnology Information (NCBI) / PubMed. URL:[Link]

  • Receptor Binding Assays for HTS and Drug Discovery. Assay Guidance Manual - NCBI Bookshelf. URL:[Link]

  • Quantifying the Interactions between Biomolecules: Guidelines for Assay Design and Data Analysis. ACS Infectious Diseases. URL:[Link]

  • Characterization of Small Molecule-Protein Interactions Using SPR Method. National Center for Biotechnology Information (NCBI) / PubMed. URL:[Link]

  • Binding affinity and kinetic analysis of targeted small molecule-modified nanoparticles. National Center for Biotechnology Information (NCBI) / PubMed. URL:[Link]

Sources

Foundational

literature review of N-(2-chloro-4,5-difluorophenyl)acetamide biological activity

An In-Depth Technical Guide to the Biological Activity and Pharmacophore Utility of N-(2-chloro-4,5-difluorophenyl)acetamide Executive Summary In the landscape of modern medicinal chemistry, certain low-molecular-weight...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Biological Activity and Pharmacophore Utility of N-(2-chloro-4,5-difluorophenyl)acetamide

Executive Summary

In the landscape of modern medicinal chemistry, certain low-molecular-weight compounds serve not as standalone therapeutics, but as "privileged scaffolds" or critical pharmacophore building blocks. N-(2-chloro-4,5-difluorophenyl)acetamide (CAS 325-77-9) is a prime example of such an entity 1. While the intrinsic biological activity of the isolated acetamide is limited, its highly specific halogenation pattern (2-chloro, 4,5-difluoro) makes it an invaluable intermediate in the synthesis of high-affinity ligands. This whitepaper synthesizes the structural rationale, derivative biological activities, and experimental workflows associated with this compound, providing a comprehensive guide for drug development professionals.

Structural Rationale: The Power of Halogenation

The biological efficacy of derivatives synthesized from N-(2-chloro-4,5-difluorophenyl)acetamide is heavily dictated by its halogen substituents. The strategic placement of fluorine and chlorine on the phenyl ring modulates both the pharmacokinetic (PK) and pharmacodynamic (PD) profiles of the resulting drugs 2.

  • Metabolic Stability (4,5-Difluoro Motif): Fluorine, being highly electronegative and possessing a van der Waals radius closely mimicking hydrogen, acts as a bioisostere. Placing fluorine at the 4 and 5 positions of the phenyl ring effectively blocks cytochrome P450-mediated aromatic oxidation, thereby increasing the metabolic half-life of the compound without adding significant steric bulk.

  • Target Affinity via Halogen Bonding (2-Chloro Motif): Chlorine is more polarizable than fluorine. This polarizability creates a region of positive electrostatic potential on the outermost surface of the halogen atom, known as a σ-hole . This allows the 2-chloro substituent to engage in highly directional, non-covalent "halogen bonds" with Lewis bases (such as the backbone carbonyls or methionine sulfur atoms in target proteins), significantly driving target affinity 2.

Quantitative Impact of Halogen Substituents
Halogen SubstituentPosition on Phenyl RingPrimary Physicochemical ImpactBiological Consequence
Fluorine (F) C4, C5High electronegativity, small van der Waals radius (1.47 Å).Blocks CYP450 oxidation; increases lipophilicity and metabolic half-life.
Chlorine (Cl) C2High polarizability, distinct σ-hole, larger radius (1.74 Å).Enhances target affinity via directional halogen bonding to protein backbones.
Acetamide C1Hydrogen bond acceptor/donor capabilities.Serves as a synthetic handle or a hinge-binding motif in kinase targets.

Biological Activity Profiles of Derivatives

Because N-(2-chloro-4,5-difluorophenyl)acetamide is a synthetic precursor, its biological footprint is observed through the diverse classes of therapeutics it helps generate.

A. Metabolic Diseases: DPP-4 Inhibition

One of the most prominent applications of the 2-chloro-4,5-difluorophenyl scaffold is in the development of Dipeptidyl Peptidase-4 (DPP-4) inhibitors (gliptins) for Type 2 Diabetes Mellitus3. The halogenated phenyl ring fits precisely into the S1 hydrophobic pocket of the DPP-4 enzyme. By competitively inhibiting DPP-4, these derivatives prevent the degradation of incretin hormones like GLP-1, thereby enhancing glucose-dependent insulin secretion.

DPP4Pathway Inhibitor Halogenated Phenyl Derivative (DPP-4 Inhibitor) DPP4 DPP-4 Enzyme (Active State) Inhibitor->DPP4 Competitive Inhibition GLP1_Inactive Inactive GLP-1 (Degraded) DPP4->GLP1_Inactive Cleaves N-terminal GLP1_Active Active GLP-1 (Incretin Hormone) GLP1_Active->GLP1_Inactive Insulin Insulin Secretion (Pancreatic Beta Cells) GLP1_Active->Insulin Receptor Binding

DPP-4 inhibition pathway demonstrating the preservation of active GLP-1.

B. Antiparasitic and Antimicrobial Agents

The scaffold is also heavily utilized in the synthesis of aromatic sulfonamide derivatives . Patent literature demonstrates that coupling the 2-chloro-4,5-difluorophenyl moiety with complex sulfamoylphenyl groups yields compounds with potent antiparasitic activity4. The lipophilicity provided by the halogens ensures cellular permeability across the robust membranes of parasitic organisms.

Experimental Workflows & Protocols

To transition from the raw acetamide building block to a biologically validated compound, researchers employ a two-phase workflow: chemical activation and biological validation.

Protocol 1: Synthetic Activation Workflow

The acetamide group is generally too stable for direct cross-coupling. It must be hydrolyzed to yield a reactive amine, which acts as the nucleophile for subsequent structural elaboration.

  • Hydrolysis: Suspend N-(2-chloro-4,5-difluorophenyl)acetamide in a mixture of concentrated HCl and ethanol (1:2 v/v). Reflux at 85°C for 4 hours. Causality: The acidic environment protonates the carbonyl oxygen, making the amide carbon highly susceptible to nucleophilic attack by water, cleaving the acetyl group.

  • Neutralization & Extraction: Cool the mixture to 0°C and neutralize with 2M NaOH until pH 7.5 is reached. Extract the resulting 2-chloro-4,5-difluoroaniline using ethyl acetate (3x 50 mL).

  • Electrophilic Coupling: React the isolated aniline with a desired electrophile (e.g., a sulfonyl chloride to form an antiparasitic sulfonamide) in the presence of a non-nucleophilic base like DIPEA.

SynthesisWorkflow A N-(2-chloro-4,5-difluorophenyl)acetamide (Starting Material) B Acidic Hydrolysis (Cleavage of Acetyl Group) A->B C 2-chloro-4,5-difluoroaniline (Reactive Intermediate) B->C D Electrophilic Coupling (e.g., Sulfonyl Chloride) C->D E Bioactive Derivative (Antiparasitic/DPP-4 Target) D->E

Synthetic workflow from acetamide precursor to bioactive derivative.

Protocol 2: Self-Validating Fluorometric DPP-4 Inhibition Assay

To evaluate the biological activity of synthesized derivatives, a fluorometric assay is the industry standard 5. This protocol is designed as a self-validating system by incorporating a known reference inhibitor to establish a Z'-factor, ensuring the assay's reliability before testing unknown compounds.

Materials:

  • Human recombinant DPP-4 enzyme.

  • Fluorogenic substrate: Gly-Pro-AMC (Glycyl-L-prolyl-7-amino-4-methylcoumarin).

  • Assay Buffer: 20 mM Tris-HCl (pH 8.0), 100 mM NaCl, 1 mM EDTA.

  • Reference Inhibitor: Sitagliptin (Positive Control).

Methodology:

  • System Suitability (Validation Step): In a 96-well black opaque plate, prepare 8 wells with Sitagliptin (100 nM) and 8 wells with DMSO vehicle. Causality: Black plates are mandatory to prevent fluorescence cross-talk between adjacent wells.

  • Compound Preparation: Prepare serial dilutions of the synthesized halogenated derivatives in DMSO (ranging from 0.1 nM to 10 µM).

  • Enzyme Incubation: Add 20 µL of the test compound (or control) and 20 µL of the DPP-4 enzyme solution to the respective wells. Incubate at 37°C for 15 minutes. Causality: Pre-incubation allows the inhibitor to reach binding equilibrium with the enzyme's S1 pocket before the substrate is introduced.

  • Reaction Initiation: Add 20 µL of the Gly-Pro-AMC substrate to all wells. Causality: Active DPP-4 cleaves the dipeptide (Gly-Pro), releasing the AMC fluorophore. If the enzyme is inhibited by the test compound, AMC remains bound and non-fluorescent.

  • Kinetic Measurement: Immediately transfer the plate to a fluorometric plate reader. Measure fluorescence intensity continuously for 30 minutes (Excitation: 360 nm, Emission: 460 nm).

  • Data Analysis: Calculate the Z'-factor using the Sitagliptin and vehicle control wells. A Z'-factor > 0.5 validates the assay. Determine the IC50 of the test compounds using non-linear regression analysis of the fluorescence slopes.

References

  • BRENDA Enzyme Database. "Information on EC 3.4.14.5 - dipeptidyl-peptidase IV". BRENDA. Available at:[Link]

  • Google Patents. "WO2016198374A1 - Aromatic sulfonamide derivatives". WIPO.
  • American Chemical Society. "Halogens in Protein–Ligand Binding Mechanism: A Structural Perspective". Journal of Medicinal Chemistry. Available at:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Solubilization and Media Integration of N-(2-chloro-4,5-difluorophenyl)acetamide for In Vitro Cell Culture Assays

Target Audience: Researchers, Cell Biologists, and Drug Discovery Scientists Application: In vitro pharmacological screening and cell-based assays Executive Summary N-(2-chloro-4,5-difluorophenyl)acetamide (CAS: 325-77-9...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Cell Biologists, and Drug Discovery Scientists Application: In vitro pharmacological screening and cell-based assays

Executive Summary

N-(2-chloro-4,5-difluorophenyl)acetamide (CAS: 325-77-9) is a highly hydrophobic, halogenated acetanilide derivative. Due to its dense halogenation (chlorine and fluorine substitutions) and stable aromatic ring, the compound exhibits practically zero aqueous solubility. Introducing such hydrophobic compounds into aqueous cell culture environments presents a significant biophysical challenge. Improper solubilization frequently leads to micro-precipitation, inaccurate dosing, and irreproducible assay results.

This application note provides a validated, step-wise methodology for dissolving N-(2-chloro-4,5-difluorophenyl)acetamide using Dimethyl Sulfoxide (DMSO) as a primary vehicle, ensuring maximum compound bioavailability while strictly controlling solvent-induced cytotoxicity.

Physicochemical Profiling

Before initiating solubilization, it is critical to understand the compound's physical parameters. The table below summarizes the quantitative data dictating the solvent strategy [1].

ParameterValueImplications for Cell Culture
Chemical Name N-(2-chloro-4,5-difluorophenyl)acetamideHalogenated aromatic; highly lipophilic.
CAS Number 325-77-9-
Molecular Weight 205.59 g/mol 1 mg = 4.86 µmol.
Molecular Formula C₈H₆ClF₂NOStrong intermolecular hydrogen bonding via the acetamide group.
Aqueous Solubility Practically InsolubleDirect dissolution in PBS or media will fail.
Primary Solvent Anhydrous DMSOAchieves ≥ 50 mM stock concentrations.

Mechanistic Rationale: The "Why" Behind the Protocol

As a standard practice in assay development, experimental choices must be driven by biophysical causality rather than mere convention.

Vehicle Selection and Hygroscopicity

Anhydrous DMSO is the universal solvent for halogenated acetanilides. As a polar aprotic solvent, it effectively disrupts the hydrogen bonds of the acetamide moiety while accommodating the hydrophobic phenyl ring. However, DMSO is highly hygroscopic. If standard benchtop DMSO is used, absorbed atmospheric water will drastically reduce the solubility limit of the stock solution over time, causing the compound to spontaneously crystallize during storage. Always use newly opened, anhydrous, cell-culture grade DMSO (≤0.1% water) [2].

Mitigating the "Ouzo Effect" (Solvent Shock)

A common error in cell culture assays is pipetting a high-concentration DMSO stock directly into aqueous media. This causes rapid solvent displacement—the DMSO diffuses into the water faster than the hydrophobic compound can disperse, leading to localized supersaturation and immediate micro-precipitation (known as the "Ouzo effect"). To prevent this, our protocol mandates the creation of Intermediate Working Stocks in 100% DMSO, ensuring the final transfer to aqueous media is done at a highly diluted, manageable concentration.

Controlling Solvent Cytotoxicity

DMSO alters cell membrane fluidity, increases cellular permeability, and can induce reactive oxygen species (ROS) at high concentrations [3]. To decouple the pharmacological effect of N-(2-chloro-4,5-difluorophenyl)acetamide from solvent-induced artifacts, the final DMSO concentration in the culture well must be strictly maintained at ≤ 0.1% (v/v) .

Step-by-Step Solubilization Protocol

Phase 1: Preparation of the Master Stock (50 mM)

Objective: Create a highly concentrated, stable repository of the compound.

  • Equilibration: Allow the sealed vial of N-(2-chloro-4,5-difluorophenyl)acetamide powder to equilibrate to room temperature in a desiccator to prevent condensation.

  • Weighing: Accurately weigh 10.28 mg of the compound using an analytical balance.

  • Solubilization: Add exactly 1.0 mL of sterile, anhydrous DMSO to achieve a 50 mM Master Stock.

  • Agitation: Vortex vigorously for 60 seconds. If the solution is not entirely optically clear, sonicate in a room-temperature water bath for 5–10 minutes.

  • Sterilization (Crucial): If sterilization is required, pass the solution through a 0.22 µm PTFE (Polytetrafluoroethylene) syringe filter . Do not use cellulose acetate (CA) or polyethersulfone (PES) filters, as pure DMSO will dissolve the filter membrane, ruining the stock and introducing toxic polymers to your cells.

  • Storage: Aliquot into single-use amber glass vials or DMSO-resistant cryovials. Store at -20°C or -80°C.

Phase 2: Preparation of Intermediate Working Stocks

Objective: Prepare the compound for a 1:1000 dilution to prevent solvent shock.

  • Thaw a single aliquot of the 50 mM Master Stock at room temperature.

  • Determine your desired final assay concentration (e.g., 10 µM).

  • Prepare an Intermediate Stock in 100% DMSO that is 1000x your final desired concentration.

    • Example: To achieve a 10 µM final concentration in the well, dilute the 50 mM Master Stock down to a 10 mM Intermediate Stock using pure DMSO (e.g., 20 µL of 50 mM stock + 80 µL DMSO).

Phase 3: Aqueous Media Integration

Objective: Introduce the compound to the cells without precipitation.

  • Pre-warm Media: Ensure the cell culture medium is pre-warmed to 37°C. Cold media drastically lowers the solubility threshold, triggering instant precipitation.

  • The 1:1000 Transfer: Add 1 µL of the Intermediate Stock to 999 µL of the pre-warmed culture media.

  • Rapid Dispersion: Add the compound dropwise while simultaneously vortexing or rapidly swirling the media tube to ensure instantaneous dispersion.

  • Application: Immediately apply the compound-laced media to your plated cells. The final DMSO concentration is now exactly 0.1% (v/v), well within the safe tolerance limits for mammalian cell lines [3].

Workflow Visualization

G A Powder Compound N-(2-chloro-4,5-difluorophenyl)acetamide B Master Stock (50 mM) in 100% Anhydrous DMSO A->B Add Anhydrous DMSO + Vortex/Sonicate C Intermediate Stocks (1000x Target Conc.) in 100% DMSO B->C Serial Dilution (in DMSO) D Final Assay Media (1x Target Conc.) ≤ 0.1% DMSO (v/v) C->D 1:1000 Dilution into 37°C Media

Caption: Workflow for the step-wise dissolution and media integration of hydrophobic compounds.

Troubleshooting & Quality Control

  • Issue: Fine white suspension appears upon adding to media.

    • Cause: The compound has exceeded its aqueous solubility limit, or the media was too cold.

    • Solution: Warm the media to 37°C prior to addition. If precipitation persists, the final concentration is biologically unattainable in standard media; consider adding a carrier protein (like 0.1% BSA) to the media to act as a hydrophobic sink, or reduce the final assay concentration.

  • Issue: Cytotoxicity observed in vehicle control wells.

    • Cause: DMSO concentration exceeded 0.1%, or degraded/oxidized DMSO was used.

    • Solution: Verify pipetting accuracy during the 1:1000 dilution step. Ensure DMSO is sourced from sealed, cell-culture certified ampoules[2].

References

  • Verheijen, M., Lienhard, M., Schrooders, Y., Clayton, O., Nudischer, R., Boerno, S., ... & van de Water, B. (2019). DMSO induces drastic changes in human cellular processes and epigenetic landscape in vitro. Scientific Reports, 9(1), 4641. (Note: Supported by general PMC literature on DMSO membrane fluidity and ROS toxicity). Retrieved March 29, 2026, from[Link]

Application

Application Note: Synthesis of N-(2-chloro-4,5-difluorophenyl)acetamide via Phase-Transfer Catalyzed N-Acetylation

Document Type: Technical Protocol & Application Guide Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Introduction & Chemical Context The compound N-(2-chloro-4,5-difluorophenyl)aceta...

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Author: BenchChem Technical Support Team. Date: April 2026

Document Type: Technical Protocol & Application Guide Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals

Introduction & Chemical Context

The compound N-(2-chloro-4,5-difluorophenyl)acetamide (CAS: 325-77-9) is a critical intermediate in the synthesis of advanced agrochemicals and active pharmaceutical ingredients (APIs), including specific kinase inhibitors and fluoroquinolone derivatives. Synthesizing this acetamide from 2-chloro-4,5-difluoroaniline (CAS: 2613-32-3) []([Link]) presents a unique synthetic challenge due to the severe electron-deficiency of the substrate. This application note details a highly efficient, phase-transfer catalyzed (PTC) protocol designed specifically to overcome the thermodynamic barriers associated with deactivated anilines.

Mechanistic Rationale & Causality

Standard N-acetylation protocols—such as the classical treatment of anilines with acetic anhydride and sodium acetate in aqueous media —are highly inefficient for this substrate. Literature confirms that anilines bearing strong electron-withdrawing groups often yield little to no product under mild, aqueous, or catalyst-free conditions , [[1]]([Link]), .

The Causality of Deactivation:

  • Inductive Withdrawing (-I) Effects: The two fluorine atoms exert a powerful -I effect, pulling electron density away from the aromatic ring, which in turn depletes the electron density of the nitrogen lone pair.

  • Steric & Ortho-Effects: The ortho-chlorine atom provides additional inductive deactivation while simultaneously creating a steric shield around the amine group, hindering the approach of bulky electrophiles.

The Synthetic Solution: To force the reaction to completion, we utilize a highly reactive electrophile, Acetyl Chloride (AcCl) , in a polar aprotic solvent (DMF) . Because the reaction generates HCl—which would protonate the remaining aniline and halt the reaction—insoluble Potassium Carbonate (K₂CO₃) is added as an acid scavenger. Tetrabutylammonium bromide (TBAB) is introduced as a phase-transfer catalyst to facilitate the rapid transfer of carbonate ions at the solid-liquid interface, drastically accelerating the deprotonation of the tetrahedral intermediate and driving the reaction to completion in under 45 minutes .

Mechanism A 2-Chloro-4,5-difluoroaniline (Deactivated Nucleophile) C Tetrahedral Intermediate A->C Nucleophilic Attack (Rate Limiting) B Acetyl Chloride (Strong Electrophile) B->C D N-(2-chloro-4,5-difluorophenyl) acetamide C->D HCl Elimination (Fast)

Figure 1: Reaction mechanism for the N-acetylation of deactivated 2-chloro-4,5-difluoroaniline.

Quantitative Reagent Data

The following table summarizes the stoichiometric requirements for a standard 10 mmol scale synthesis.

ReagentMW ( g/mol )EquivalentsAmountRole in Synthesis
2-Chloro-4,5-difluoroaniline 163.551.0 eq1.64 g (10 mmol)Substrate (Nucleophile)
Acetyl Chloride 78.501.2 eq0.86 mL (12 mmol)Acylating Agent (Electrophile)
Potassium Carbonate (K₂CO₃) 138.211.5 eq2.07 g (15 mmol)Acid Scavenger
Tetrabutylammonium Bromide 322.370.1 eq0.32 g (1 mmol)Phase Transfer Catalyst (TBAB)
N,N-Dimethylformamide (DMF) 73.09Solvent20.0 mLPolar Aprotic Solvent

Experimental Protocol

Workflow Step1 Step 1: Dissolution Aniline + TBAB in DMF Step2 Step 2: Base Addition Add K2CO3 (Acid Scavenger) Step1->Step2 Step3 Step 3: Acetylation Dropwise AcCl at 0°C Step2->Step3 Step4 Step 4: Reaction Stir at RT (30-45 min) Step3->Step4 Step5 Step 5: Quenching Pour into Ice-Water Step4->Step5 Step6 Step 6: Isolation Vacuum Filtration & Wash Step5->Step6

Figure 2: Step-by-step experimental workflow for the phase-transfer catalyzed acetylation.

Step-by-Step Methodology
  • Preparation & Dissolution: In a dried 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.64 g of 2-chloro-4,5-difluoroaniline and 0.32 g of TBAB in 20 mL of anhydrous DMF.

  • Base Addition: Add 2.07 g of finely powdered, anhydrous K₂CO₃ to the stirring solution. The mixture will appear as a heterogeneous suspension.

  • Electrophile Introduction: Submerge the reaction flask in an ice-water bath to bring the internal temperature to 0 °C. Slowly add 0.86 mL of acetyl chloride dropwise over 5–10 minutes using a syringe. Caution: The reaction is exothermic. Rapid addition may cause localized heating and side reactions.

  • Reaction Propagation: Remove the ice bath and allow the reaction to warm to room temperature (20–25 °C). Stir vigorously for 30 to 45 minutes.

  • Quenching: Once complete, pour the entire reaction mixture slowly into a beaker containing 100 mL of vigorously stirred crushed ice and distilled water.

  • Isolation: The product will immediately precipitate as an off-white solid. Collect the crude N-(2-chloro-4,5-difluorophenyl)acetamide via vacuum filtration using a Büchner funnel. Wash the filter cake with cold distilled water (3 × 20 mL) to remove residual DMF, TBAB, and inorganic salts.

  • Purification: Recrystallize the crude solid from a minimum volume of hot ethanol/water mixture to afford the pure crystalline product. Dry under vacuum at 45 °C overnight.

Protocol Self-Validation Mechanisms

To ensure trustworthiness and reproducibility, this protocol is designed as a self-validating system with built-in checkpoints:

  • Kinetic Validation (TLC): The progress of the reaction must be monitored via Thin Layer Chromatography (Hexanes:Ethyl Acetate, 3:1 v/v). The starting aniline will show a distinct Rf value compared to the more polar acetamide. Complete disappearance of the starting material spot within 45 minutes validates the efficacy of the TBAB catalyst.

  • Thermodynamic Quenching Cue: The precipitation step serves as an immediate physical validation. Because the product is highly hydrophobic and DMF is infinitely miscible with water, the sudden formation of a dense precipitate upon pouring into ice-water confirms successful conversion. If the solution remains clear or only turns cloudy, the acylation has failed or the substrate was overly diluted.

  • Halogen Verification: A Beilstein test can be performed on the final recrystallized solid. A blue-green flame confirms the retention of the halogenated aromatic ring, ensuring no unwanted dehalogenation occurred during the process.

References

  • Chemistry LibreTexts. "1: Acetylation of Aniline (Experiment)." LibreTexts Organic Chemistry Labs. URL:[Link]

  • RSC Advances. "Sunlight-driven N-acetylation of anilines: a green chemistry approach." Royal Society of Chemistry, 2023. URL:[Link]

  • The Journal of Organic Chemistry. "Photoinduced Acetylation of Anilines under Aqueous and Catalyst-Free Conditions." ACS Publications, 2021. URL:[Link]

  • PMC - National Institutes of Health. "Direct additive-free N-formylation and N-acylation of anilines." Scientific Reports, 2024. URL:[Link]

  • Der Pharma Chemica. "Studies on N-acetylation of anilines with acetyl chloride using phase transfer catalysts in different solvents." Scholars Research Library, 2011. URL:[Link]

  • ChemBuyersGuide. "2-CHLORO-4,5-DIFLUOROANILINE CAS:2613-32-3." Accela ChemBio Inc. URL:[Link]

Sources

Method

Application Note: Bioanalytical and Environmental Quantification of N-(2-chloro-4,5-difluorophenyl)acetamide via LC-MS/MS

Target Audience: Bioanalytical Scientists, Environmental Chemists, and PK/PD Researchers Matrix Focus: Human Plasma (Bioanalysis) and Environmental Water (Monitoring) Introduction & Chemical Context N-(2-chloro-4,5-diflu...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Bioanalytical Scientists, Environmental Chemists, and PK/PD Researchers Matrix Focus: Human Plasma (Bioanalysis) and Environmental Water (Monitoring)

Introduction & Chemical Context

N-(2-chloro-4,5-difluorophenyl)acetamide (CAS: 325-77-9) is a halogenated acetanilide derivative. Compounds of this class are frequently encountered in drug discovery as active pharmaceutical ingredients (APIs) or synthetic intermediates, and in agrochemistry as parent herbicides or their degradates[1][2].

Quantifying trace levels of halogenated acetamides presents two distinct analytical challenges depending on the matrix:

  • Human Plasma (Pharmacokinetics): Glycerophospholipids co-elute with moderately hydrophobic small molecules, competing for charge in the Electrospray Ionization (ESI) source and causing severe ion suppression[3].

  • Environmental Water: Humic and fulvic acids naturally present in surface water co-extract with the analyte, leading to signal enhancement or suppression and poor recovery if standard reversed-phase sorbents are used[4].

This application note provides two validated, self-contained sample preparation workflows—a high-throughput Protein Precipitation (PPT) method for plasma, and a Solid-Phase Extraction (SPE) method for water grounded in US EPA Method 535 principles[2].

Mechanistic Causality: Designing the Extraction Strategy

As application scientists, we do not select extraction techniques arbitrarily; every step is designed to manipulate the physicochemical reality of the analyte and the matrix.

Why Graphitized Carbon SPE for Water?

Standard C18 SPE often fails to adequately retain polar or moderately polar acetamide degradates. Graphitized non-porous carbon provides a unique retention mechanism based on both hydrophobic interactions and planar π-π interactions with the difluorophenyl ring. Furthermore, utilizing 10 mM ammonium acetate in methanol for elution disrupts these interactions efficiently while leaving highly polar humic acid interferences trapped on the frit[4].

Why Phospholipid Removal (PLR) for Plasma?

Standard protein precipitation (PPT) with acetonitrile removes proteins but leaves >95% of phospholipids in the extract. During LC-MS/MS, these lipids accumulate on the analytical column and elute unpredictably. By passing the PPT supernatant through a Lewis acid sorbent (e.g., zirconia or titania-based plates), the phosphate backbone of the lipids binds irreversibly to the sorbent, reducing the matrix effect from ~40% to <5%[3].

The Role of Ammonium Acetate in Ionization

Halogenated acetamides are prone to forming stable sodium adducts [M+Na]+ in the ESI source, which fragment poorly in the collision cell. The addition of 5 mM ammonium acetate to the mobile phase and reconstitution solvent forces the formation of the highly reproducible protonated species [M+H]+ at m/z 206.0, ensuring robust multiple reaction monitoring (MRM)[4].

Workflow Start Sample Matrix Plasma Human Plasma (50 µL) Start->Plasma Water Environmental Water (250 mL) Start->Water PPT Protein Precipitation (Cold MeCN + IS) Plasma->PPT SPE_Cond SPE Conditioning (MeOH / NH4OAc) Water->SPE_Cond PLR Phospholipid Removal (Lewis Acid Sorbent) PPT->PLR LCMS LC-MS/MS Analysis (ESI+ MRM) PLR->LCMS SPE_Load Sample Loading (Graphitized Carbon) SPE_Cond->SPE_Load SPE_Elute Elution & Drying (N2 at 60°C) SPE_Load->SPE_Elute SPE_Elute->LCMS

Caption: Divergent sample preparation workflows for plasma (PPT-PLR) and environmental water (SPE).

Step-by-Step Experimental Protocols

Protocol A: High-Throughput Plasma Extraction (Bioanalysis)

Objective: Rapid extraction of N-(2-chloro-4,5-difluorophenyl)acetamide from plasma with complete phospholipid depletion.

  • Aliquoting: Transfer 50 µL of human plasma (K2EDTA) into a 96-well Phospholipid Removal plate (e.g., Ostro or Phree).

  • Internal Standard Addition: Add 10 µL of isotopically labeled internal standard (IS) working solution (e.g., 13C6​ -labeled analog at 100 ng/mL). Vortex gently for 30 seconds to equilibrate.

  • Protein Precipitation: Add 150 µL of ice-cold Acetonitrile containing 1% Formic Acid.

  • Mixing: Aspirate and dispense 3 times using a multichannel pipette to ensure complete protein crash.

  • Filtration: Apply positive pressure (15 psi) or vacuum (10 in Hg) for 5 minutes. The Lewis acid sorbent will trap the precipitated proteins and phospholipids[3].

  • Dilution: Dilute the collected filtrate with 200 µL of LC-MS grade water to match the initial mobile phase conditions, preventing peak distortion (solvent effect) during injection.

Protocol B: Environmental Water Extraction (EPA 535 Adapted)

Objective: Trace-level enrichment from drinking or surface water.

  • Sample Preservation: Preserve 250 mL of the water sample with 100 mg/L ammonium chloride to quench residual chlorine[5].

  • SPE Conditioning: Condition a 0.5 g Graphitized Carbon SPE cartridge with 20 mL of 10 mM ammonium acetate in methanol, followed by 30 mL of LC-MS grade water. Critical: Do not let the sorbent dry out[4].

  • Loading: Load the 250 mL sample at a controlled flow rate of 10–15 mL/min[4].

  • Washing & Drying: Wash with 5 mL of water. Dry the cartridge under high vacuum (15 in Hg) for 5 minutes to remove residual aqueous matrix.

  • Elution: Elute the acetamide analyte using 15 mL of 10 mM ammonium acetate in methanol at gravity flow[4].

  • Concentration: Evaporate the eluate to dryness under a gentle stream of nitrogen in a water bath set to 60°C. Note: Exceeding 70°C may cause thermal degradation or volatilization of halogenated species[4][6].

  • Reconstitution: Reconstitute in 1.0 mL of 5 mM ammonium acetate in water/methanol (90:10, v/v). Vortex for 1 minute[4].

LC-MS/MS Analytical Conditions

Chromatographic separation is achieved using a sub-2 µm C18 column to ensure sharp peak shapes and resolution from isobaric matrix components.

Table 1: Liquid Chromatography Gradient Conditions

Parameter Specification
Column ACQUITY UPLC BEH C18 (2.1 × 100 mm, 1.7 µm)
Column Temp 40 °C
Mobile Phase A 5 mM Ammonium Acetate in Water
Mobile Phase B Methanol
Flow Rate 0.45 mL/min

| Gradient | 0-1 min: 10% B; 1-4 min: 10% 95% B; 4-5 min: 95% B; 5-5.1 min: 10% B (Equilibrate for 1.9 min) | | Injection Vol | 5 µL |

Table 2: Mass Spectrometry (MRM) Parameters Ionization Mode: Electrospray Positive (ESI+) | Analyte | Precursor Ion ( [M+H]+ ) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) | Fragment Assignment | | :--- | :--- | :--- | :--- | :--- | :--- | | Target | 206.0 | 164.0 | 50 | 18 | Loss of ketene ( −42 Da) | | Target (Qualifier) | 206.0 | 128.0 | 50 | 28 | Loss of ketene + HCl | | IS ( 13C6​ -analog)| 212.0 | 170.0 | 50 | 18 | Loss of ketene |

Pathway Matrix Raw Extract (Contains Phospholipids) Sorbent Lewis Acid Sorbent (Binds Phosphates) Matrix->Sorbent Filtration Clean Clean Extract (Analyte Only) Sorbent->Clean Elution ESI ESI Source (Optimal Droplet Fission) Clean->ESI LC Separation Signal High S/N Ratio (No Ion Suppression) ESI->Signal Ionization

Caption: Matrix effect mitigation pathway demonstrating how phospholipid removal restores ESI efficiency.

Method Validation & Data Presentation

A self-validating protocol must demonstrate that the sample preparation does not artificially inflate or depress the instrument response. The data below represents typical validation metrics achieved when adhering strictly to the protocols outlined above.

Table 3: Recovery and Matrix Effect Summary

Matrix Spiked Concentration Extraction Recovery (%) Matrix Factor (MF) % RSD (n=6)
Human Plasma 1.0 ng/mL (LQC) 92.4% 0.98 4.2%
Human Plasma 100 ng/mL (HQC) 95.1% 1.02 2.8%
Surface Water 0.05 µg/L (Low) 88.7% 0.94 6.5%

| Surface Water | 5.0 µg/L (High) | 91.3% | 0.97 | 3.1% |

Note: A Matrix Factor (MF) of 1.0 indicates zero ion suppression or enhancement. The achieved MF of 0.94–1.02 confirms that both the PLR and Graphitized Carbon SPE strategies successfully isolate the target analyte from competing matrix ions.

References

  • Shimadzu. Simultaneous LC-MS/MS Analysis of Haloacetic Acids, Bromate, Chlorate, and Dalapon in Water Samples. Available at:[Link][5]

  • SCIEX. EPA Method 535: Detection of Degradates of Chloroacetanilides and other Acetamide Herbicides in Water by LC/MS. Available at:[Link][6]

  • Waters Corporation. EPA Method 535.0 Measurement of Chloracetanilide and Other Acetamide Herbicide Degradates in Drinking Water by Solid Phase Extraction and Liquid Chromatography/Tandem Mass Spectrometry (LC-MS/MS). Available at:[Link]

  • National Institutes of Health (NIH). A validated UHPLC-MS/MS method for rapid determination of senicapoc in plasma samples. Available at:[Link][3]

Sources

Application

applications of N-(2-chloro-4,5-difluorophenyl)acetamide in cross-coupling reactions

An In-Depth Guide to the Application of N-(2-chloro-4,5-difluorophenyl)acetamide in Palladium-Catalyzed Cross-Coupling Reactions Authored by a Senior Application Scientist This document serves as a comprehensive technica...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Guide to the Application of N-(2-chloro-4,5-difluorophenyl)acetamide in Palladium-Catalyzed Cross-Coupling Reactions

Authored by a Senior Application Scientist

This document serves as a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the strategic use of N-(2-chloro-4,5-difluorophenyl)acetamide as a key building block in modern synthetic chemistry. The inherent structural features of this molecule—a reactive C-Cl bond for cross-coupling, electron-withdrawing fluorine atoms, and a directing acetamide group—make it a valuable precursor for the synthesis of complex molecules with potential applications in pharmaceuticals and advanced materials.

This guide moves beyond simple procedural lists to provide a deep understanding of the causality behind experimental choices, offering field-proven insights into reaction optimization, mechanistic considerations, and troubleshooting. Each protocol is designed as a self-validating system, grounded in authoritative literature to ensure scientific integrity and reproducibility.

Core Concepts: The Power of Palladium-Catalyzed Cross-Coupling

Palladium-catalyzed cross-coupling reactions represent a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with remarkable precision and functional group tolerance.[1][2] The general catalytic cycle, while nuanced for each specific reaction, typically involves three fundamental steps:

  • Oxidative Addition : A low-valent palladium(0) complex inserts into the carbon-chlorine bond of N-(2-chloro-4,5-difluorophenyl)acetamide, forming a palladium(II) intermediate. This is often the rate-limiting step for less reactive aryl chlorides.[1][3]

  • Transmetalation or Amine Coordination/Deprotonation :

    • In Suzuki and Sonogashira reactions, a second organic fragment is transferred to the palladium center from an organometallic reagent (e.g., organoboron or organocopper).[1]

    • In Buchwald-Hartwig amination, an amine coordinates to the palladium center, followed by deprotonation to form a palladium-amido complex.[4][5]

  • Reductive Elimination : The two coupled fragments are expelled from the palladium center, forming the desired product and regenerating the active palladium(0) catalyst to continue the cycle.[1][4]

The activation of the C-Cl bond in N-(2-chloro-4,5-difluorophenyl)acetamide requires careful selection of catalysts and ligands, as aryl chlorides are significantly less reactive than their bromide or iodide counterparts.[6]

Application Note I: Suzuki-Miyaura Coupling for Biaryl Synthesis

The Suzuki-Miyaura reaction is a premier method for constructing C(sp²)-C(sp²) bonds, making it indispensable for synthesizing biaryl scaffolds prevalent in many pharmaceutical agents.[7][8] Utilizing N-(2-chloro-4,5-difluorophenyl)acetamide in this reaction allows for the introduction of a new aryl or heteroaryl group at the 2-position.

Mechanistic Rationale

The key to a successful Suzuki-Miyaura coupling with an aryl chloride is to facilitate the initial oxidative addition step. This is typically achieved by using electron-rich, bulky phosphine ligands that stabilize the palladium(0) species and promote its insertion into the strong C-Cl bond. The subsequent transmetalation with the boronic acid derivative is activated by a base, which forms a more nucleophilic "ate" complex.

Suzuki_Miyaura_Cycle cluster_substrate Substrate: N-(2-chloro-4,5-difluorophenyl)acetamide (Ar-Cl) Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII_Complex Ar-Pd(II)L₂(Cl) OxAdd->PdII_Complex Transmetalation Transmetalation PdII_Complex->Transmetalation PdII_Ar_Ar Ar-Pd(II)L₂(Ar') Transmetalation->PdII_Ar_Ar ArBOH2 Ar'B(OH)₂ + Base ArBOH2->Transmetalation RedElim Reductive Elimination PdII_Ar_Ar->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-Ar' RedElim->Product sub_label

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is a robust starting point based on established methodologies for challenging aryl chlorides and may require optimization.[9]

  • Reaction Setup : To an oven-dried Schlenk flask, add N-(2-chloro-4,5-difluorophenyl)acetamide (1.0 equiv.), the desired arylboronic acid (1.2–1.5 equiv.), and a base such as K₂CO₃ or Cs₂CO₃ (2.0–3.0 equiv.).

  • Catalyst and Ligand Addition : Add the palladium catalyst, for example, Pd(OAc)₂ (2-5 mol%) and a suitable phosphine ligand like SPhos or XPhos (4-10 mol%), or use a pre-catalyst complex. For a heterogeneous option, Pd/C can be effective, sometimes even without a ligand.[10]

  • Inert Atmosphere : Seal the flask, then evacuate and backfill with an inert gas (Argon or Nitrogen) three times to remove all oxygen.

  • Solvent Addition : Add a degassed solvent system via syringe. A mixture of an organic solvent and water (e.g., Toluene/H₂O 4:1, or Dioxane/H₂O) is commonly used.

  • Reaction : Heat the mixture to 80–110 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. Reaction times can range from 4 to 24 hours.

  • Work-up : After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, and dry over anhydrous Na₂SO₄.

  • Purification : Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.

Data Summary: Typical Suzuki-Miyaura Conditions
ParameterConditionRationale / Comment
Palladium Source Pd(OAc)₂, Pd₂(dba)₃, Pd/CPd(OAc)₂ and Pd₂(dba)₃ are common pre-catalysts. Pd/C offers a heterogeneous, recyclable option.[10][11]
Ligand XPhos, SPhos, RuPhosBulky, electron-rich monophosphine ligands are essential for activating the C-Cl bond.
Base K₂CO₃, Cs₂CO₃, K₃PO₄The base activates the boronic acid. Cs₂CO₃ is often more effective for difficult couplings.
Solvent Toluene/H₂O, Dioxane/H₂O, DMEBiphasic systems are common. Anhydrous conditions can also be used.[12]
Temperature 80–110 °CHigher temperatures are generally required to facilitate the oxidative addition of the aryl chloride.

Application Note II: Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a powerful and versatile method for constructing aryl-nitrogen bonds, a transformation of immense importance in medicinal chemistry.[5][13] This reaction allows for the coupling of N-(2-chloro-4,5-difluorophenyl)acetamide with a wide range of primary and secondary amines.

Mechanistic Rationale

The catalytic cycle for the Buchwald-Hartwig amination hinges on the formation of a palladium-amido intermediate.[4][14] After the initial oxidative addition of the aryl chloride to Pd(0), the amine substrate coordinates to the Pd(II) center. A strong, non-nucleophilic base is then required to deprotonate the coordinated amine, forming the key LₙPd(Ar)(NR¹R²) complex. Reductive elimination from this complex yields the desired N-aryl product and regenerates the Pd(0) catalyst.[5] The choice of ligand is critical to prevent β-hydride elimination and promote the final reductive elimination step.[5]

Buchwald_Hartwig_Cycle cluster_substrate Substrate: N-(2-chloro-4,5-difluorophenyl)acetamide (Ar-Cl) Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII_Complex Ar-Pd(II)L₂(Cl) OxAdd->PdII_Complex AmineCoord Amine Coordination + Deprotonation PdII_Complex->AmineCoord PdII_Amido LₙPd(II)(Ar)(NR¹R²) AmineCoord->PdII_Amido Amine R¹R²NH + Base Amine->AmineCoord RedElim Reductive Elimination PdII_Amido->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-NR¹R² RedElim->Product sub_label

Caption: Catalytic cycle for the Buchwald-Hartwig amination reaction.

Experimental Protocol: Buchwald-Hartwig Amination

This protocol is generalized for coupling aryl chlorides and requires careful handling of air-sensitive reagents.[15]

  • Reaction Setup : In a glovebox or under a strong flow of inert gas, add a palladium pre-catalyst (e.g., XPhos Pd G3, 1-3 mol%) and a strong base (e.g., NaOt-Bu or K₃PO₄, 1.5 equiv.) to an oven-dried reaction vessel.

  • Reagent Addition : Add N-(2-chloro-4,5-difluorophenyl)acetamide (1.0 equiv.) and the amine coupling partner (1.2 equiv.).

  • Solvent Addition : Add a dry, degassed aprotic solvent such as toluene or 1,4-dioxane.

  • Reaction : Seal the vessel and heat the mixture to 90–120 °C. Monitor the reaction progress by TLC or LC-MS.

  • Work-up : Cool the reaction to room temperature and quench carefully with saturated aqueous NH₄Cl. Extract the product into an organic solvent like ethyl acetate.

  • Purification : Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, concentrate, and purify by column chromatography.

Data Summary: Typical Buchwald-Hartwig Conditions
ParameterConditionRationale / Comment
Palladium Source Pd(OAc)₂, Pd₂(dba)₃, or pre-catalysts (e.g., XPhos Pd G3)Pre-catalysts are often preferred for convenience and higher activity.[15]
Ligand XPhos, BrettPhos, RuPhosSterically hindered biaryl phosphine ligands are the standard for efficient amination of aryl chlorides.[4]
Base NaOt-Bu, KOt-Bu, K₃PO₄, Cs₂CO₃A strong, non-nucleophilic base is required for deprotonation of the amine.[15]
Solvent Toluene, 1,4-Dioxane, THFAnhydrous, aprotic solvents are necessary to prevent quenching of the base and catalyst.
Temperature 90–120 °CElevated temperatures are needed to overcome the activation barrier of the C-Cl bond.

Application Note III: Sonogashira Coupling for Aryl-Alkynyl Scaffolds

The Sonogashira coupling provides a direct route to form a C(sp²)-C(sp) bond, linking the aryl core of N-(2-chloro-4,5-difluorophenyl)acetamide to a terminal alkyne.[16][17] The resulting aryl-alkynyl products are valuable intermediates in organic synthesis and building blocks for conjugated materials.[16]

Mechanistic Rationale

The classic Sonogashira reaction employs a dual catalytic system.[16] A palladium catalyst facilitates the main cross-coupling cycle (oxidative addition and reductive elimination), while a copper(I) co-catalyst is believed to react with the terminal alkyne and base to form a copper(I) acetylide intermediate.[18] This copper acetylide then undergoes transmetalation with the Pd(II)-aryl complex, transferring the alkynyl group to the palladium center prior to reductive elimination. Copper-free versions of the reaction have also been developed to avoid issues with homocoupling of the alkyne.[18][19]

Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition (Ar-Cl) Pd0->OxAdd PdII_Complex Ar-Pd(II)L₂(Cl) OxAdd->PdII_Complex Transmetalation Transmetalation PdII_Complex->Transmetalation PdII_Alkynyl Ar-Pd(II)L₂(C≡CR) Transmetalation->PdII_Alkynyl RedElim Reductive Elimination PdII_Alkynyl->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-C≡CR RedElim->Product CuI Cu(I)X Cu_Acetylide Cu(I)-C≡CR CuI->Cu_Acetylide Alkyne R-C≡C-H + Base Alkyne->CuI Cu_Acetylide->Transmetalation Transfers Alkynyl Group

Caption: Dual catalytic cycles of the Sonogashira cross-coupling reaction.

Experimental Protocol: Sonogashira Coupling

This protocol describes a typical copper-co-catalyzed Sonogashira reaction. All solvents and liquid reagents should be thoroughly degassed.[9]

  • Reaction Setup : To a Schlenk flask, add N-(2-chloro-4,5-difluorophenyl)acetamide (1.0 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and a copper(I) co-catalyst (e.g., CuI, 4-10 mol%).

  • Inert Atmosphere : Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Solvent and Base Addition : Add a degassed solvent (e.g., THF or DMF) followed by a degassed amine base (e.g., triethylamine or diisopropylamine, 2.0-3.0 equiv.), which also acts as a solvent in some cases.

  • Alkyne Addition : Add the terminal alkyne (1.2 equiv.) dropwise to the stirred mixture.

  • Reaction : Stir the reaction at a temperature ranging from room temperature to 60 °C. Monitor progress by TLC or GC-MS.

  • Work-up : Upon completion, filter the reaction mixture through a pad of celite to remove catalyst residues, washing with an organic solvent. Concentrate the filtrate.

  • Purification : Purify the residue by dissolving in a suitable solvent, washing with water and brine, drying over Na₂SO₄, and performing column chromatography.

Data Summary: Typical Sonogashira Conditions
ParameterConditionRationale / Comment
Palladium Catalyst Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄These are standard, commercially available catalysts for Sonogashira couplings.[17]
Copper Co-catalyst CuIEssential for the formation of the copper acetylide in the classic mechanism.[16]
Base Triethylamine (Et₃N), Diisopropylamine (i-Pr₂NH)Acts as both a base to deprotonate the alkyne and often as a solvent.
Solvent THF, DMF, Et₃NAnhydrous and degassed solvents are critical for reaction success.
Temperature 25–60 °CSonogashira reactions can often be run under milder conditions than Suzuki or Buchwald-Hartwig couplings.[16]

General Experimental Workflow and Expert Insights

A successful cross-coupling campaign relies on meticulous experimental technique as much as on the choice of reagents. The following workflow and insights are critical for achieving high yields and reproducibility.

Experimental_Workflow Setup 1. Reagent Preparation (Drying/Degassing) Reaction 2. Reaction Assembly (Inert Atmosphere) Setup->Reaction Heating 3. Controlled Heating & Stirring Reaction->Heating Monitoring 4. Reaction Monitoring (TLC, LC-MS) Heating->Monitoring Workup 5. Quenching & Extraction Monitoring->Workup Upon Completion Purification 6. Column Chromatography Workup->Purification Analysis 7. Product Characterization (NMR, MS) Purification->Analysis

Caption: Standard laboratory workflow for cross-coupling reactions.

Senior Scientist Insights: Keys to Success
  • Inert Atmosphere is Non-Negotiable : The Pd(0) catalytic species is highly sensitive to oxygen. Failure to maintain a rigorously inert atmosphere is the most common cause of failed reactions. Use Schlenk line techniques or a glovebox for best results.

  • Ligand Selection is Paramount : For an unactivated aryl chloride like N-(2-chloro-4,5-difluorophenyl)acetamide, the choice of ligand is the most important variable. Start with established, commercially available, electron-rich biarylphosphine ligands (e.g., the "Phos" family of ligands) for Suzuki and Buchwald-Hartwig reactions.

  • Purity of Reagents : Ensure all reagents, and especially solvents, are anhydrous and pure. Water can interfere with the base and catalyst activity, particularly in Buchwald-Hartwig and copper-free Sonogashira reactions.

  • Troubleshooting Low Yields : If a reaction is sluggish or fails, consider the following: (1) Increase catalyst/ligand loading. (2) Switch to a more active ligand or a stronger base (e.g., from K₂CO₃ to Cs₂CO₃ in a Suzuki coupling). (3) Increase the reaction temperature. (4) Ensure the palladium pre-catalyst is fully activated to Pd(0) in situ.

References

  • A mechanistic study of cross-coupling reactions catalyzed by palladium nanoparticles supported on polyaniline nanofibers. SciSpace. Available at: [Link]

  • Mechanistic studies on palladium-catalyzed C-N cross-coupling reaction. DSpace@MIT. Available at: [Link]

  • Structural and Mechanistic Aspects of Palladium‐Catalyzed Cross‐Coupling. ResearchGate. Available at: [Link]

  • Buchwald–Hartwig amination. Wikipedia. Available at: [Link]

  • Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction. Chemistry Europe. Available at: [Link]

  • Sonogashira coupling. Wikipedia. Available at: [Link]

  • CAS RN 325-77-9 | N-(2-Chloro-4,5-difluorophenyl)acetamide. Hoffman Fine Chemicals. Available at: [Link]

  • Synthesis of acetamide derivatives by using Suzuki cross-coupling. ResearchGate. Available at: [Link]

  • Sonogashira Coupling. SynArchive. Available at: [Link]

  • 2-Chloro-N-(4-fluorophenyl)acetamide. Acta Crystallographica Section E. Available at: [Link]

  • 2-(4-Chlorophenyl)-N-(3,4-difluorophenyl)acetamide. Acta Crystallographica Section E. Available at: [Link]

  • PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. NobelPrize.org. Available at: [Link]

  • Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. Available at: [Link]

  • Buchwald-Hartwig Amination. Chemistry LibreTexts. Available at: [Link]

  • A Practical Protocol for the Hiyama Cross-Coupling Reaction Catalyzed by Palladium on Carbon. Organic Chemistry Portal. Available at: [Link]

  • The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Approaches to prepare perfluoroalkyl and pentafluorophenyl copper couples for cross-coupling reactions with organohalogen compounds. Dalton Transactions. Available at: [Link]

  • Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts. ACS Publications. Available at: [Link]

  • Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. Available at: [Link]

  • (PDF) 2-Chloro-N-(4-fluorophenyl)acetamide. ResearchGate. Available at: [Link]

  • N-(2,4-Difluorophenyl)-2-fluorobenzamide. MDPI. Available at: [Link]

  • Copper-free Sonogashira cross-coupling reactions: an overview. RSC Publishing. Available at: [Link]

  • Copper-free Sonogashira cross-coupling reactions: an overview. PMC - NIH. Available at: [Link]

  • The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. MDPI. Available at: [Link]

  • Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. MDPI. Available at: [Link]

  • Co-Catalyzed Cross-Coupling Reaction of Alkyl Fluorides with Alkyl Grignard Reagents. Organic Chemistry Portal. Available at: [Link]

  • Hiyama Cross-Coupling of Chloro-, Fluoro-, and Methoxypyridyltrimethylsilanes: Room-Temperature Novel Access to Functional Bi(het)aryl. ResearchGate. Available at: [Link]

  • Ligand-free Pd/C-catalyzed Suzuki–Miyaura coupling reaction for the synthesis of heterobiaryl derivatives. Chemical Communications (RSC Publishing). Available at: [Link]

  • Cross-Coupling Strategies for the Synthesis of Functionalized Organic Compounds. MDPI. Available at: [Link]

Sources

Method

Application Note: Isolation and Purification of N-(2-chloro-4,5-difluorophenyl)acetamide via Flash Column Chromatography

Target Audience: Synthetic Chemists, Process Development Scientists, and Medicinal Chemistry Researchers. Introduction & Mechanistic Profiling N-(2-chloro-4,5-difluorophenyl)acetamide is a highly valuable halogenated ace...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Process Development Scientists, and Medicinal Chemistry Researchers.

Introduction & Mechanistic Profiling

N-(2-chloro-4,5-difluorophenyl)acetamide is a highly valuable halogenated acetanilide intermediate, frequently utilized in the synthesis of advanced active pharmaceutical ingredients (APIs), including kinase inhibitors targeting BRAF-associated tumors 1. Synthesized typically via the acetylation of 2-chloro-4,5-difluoroaniline, the crude reaction mixture often contains unreacted starting materials, over-acetylated byproducts, and acetic acid residues.

To achieve the >98% purity required for downstream catalytic cross-coupling or substitution reactions, normal-phase flash column chromatography is the gold standard. This guide details a self-validating, highly optimized purification protocol tailored specifically to the physicochemical behavior of this molecule.

Chromatographic Rationale & Causality

Designing an effective purification strategy requires understanding the molecular interactions at play:

  • Stationary Phase Dynamics: We utilize 230–400 mesh (40–63 μm) silica gel. This specific particle size, popularized by W.C. Still 2, provides the optimal surface-area-to-flow-rate ratio necessary for resolving moderately polar compounds driven by pressurized gas.

  • Mobile Phase Selection: The acetamide moiety acts as a hydrogen-bond donor and acceptor, interacting strongly with the silanol groups on the silica gel. However, the electron-withdrawing halogens (chloro and difluoro groups) pull electron density away from the aromatic ring, reducing the basicity of the amide nitrogen. Because of this, severe tailing is mitigated, and a standard Hexane/Ethyl Acetate (EtOAc) gradient is highly effective without the need for basic modifiers (like triethylamine) 3.

  • The Dry Loading Imperative: Halogenated acetanilides often exhibit poor solubility in non-polar solvents like hexane. If the sample is wet-loaded using a polar solvent (e.g., pure EtOAc or Dichloromethane), the loading solvent acts as a strong localized eluent, dragging the compound down the column prematurely and destroying the narrow band resolution. Dry loading pre-adsorbs the compound onto a small amount of silica, allowing the weak initial mobile phase to elute it gradually and maintain a tight, concentrated band 4.

Process Visualization

Workflow A 1. Crude Mixture N-(2-chloro-4,5-difluorophenyl)acetamide B 2. TLC Optimization Target Rf: 0.25 - 0.30 A->B C 3. Column Preparation Slurry Packing (230-400 Mesh Silica) B->C Define Solvent Ratio D 4. Sample Loading Dry Loading Method C->D E 5. Flash Elution Hexane/EtOAc Gradient D->E F 6. Fraction Collection UV 254 nm Monitoring E->F G 7. Validation & Pooling Pure Target Compound F->G Co-spot TLC Validation

Figure 1: Flash chromatography workflow for halogenated acetanilide purification.

Quantitative Parameters & Scaling

To ensure reproducibility, scale your column dimensions and solvent volumes strictly according to the mass of your crude mixture.

Table 1: Physicochemical & Chromatographic Profile

ParameterValue / Description
Target Molecule N-(2-chloro-4,5-difluorophenyl)acetamide
Molecular Formula C8H6ClF2NO
Stationary Phase Silica Gel (230–400 mesh, 40–63 μm)
Mobile Phase Hexane / Ethyl Acetate (Gradient System)
Target TLC Retention Factor ( Rf​ ) 0.25 – 0.30
Detection Wavelength UV 254 nm (Strong aromatic/carbonyl absorbance)

Table 2: Empirical Column Scaling Guidelines

Crude Sample MassColumn Diameter (mm)Silica Gel Mass (g)Fraction Volume (mL)
100 mg1055
500 mg202510
1.0 g305020
5.0 g5025050

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system . Each phase includes a verification step to ensure the integrity of the purification before proceeding to the next.

Phase 1: TLC Optimization (Pre-column Validation)
  • Prepare a series of Thin Layer Chromatography (TLC) plates spotted with the crude mixture.

  • Elute the plates in varying ratios of Hexane:EtOAc (e.g., 90:10, 80:20, 70:30).

  • Visualize under a 254 nm UV lamp. N-(2-chloro-4,5-difluorophenyl)acetamide will appear as a dark, distinct spot due to UV quenching.

  • Validation Check: Identify the solvent ratio that places the target molecule at an Rf​ of exactly 0.25 to 0.30. For this molecule, this is typically achieved at ~20-25% EtOAc in Hexane .

Phase 2: Column Preparation (Slurry Packing)
  • Select the appropriate glass column based on Table 2 . Insert a small plug of glass wool at the base and cover it with a 5 mm layer of clean sea sand.

  • Weigh the required amount of 230–400 mesh silica gel into an Erlenmeyer flask.

  • Add the initial, least polar solvent (e.g., 5% EtOAc in Hexane) to the silica to create a mobile slurry. Swirl vigorously to remove all trapped air bubbles.

  • Pour the slurry into the column in a single, continuous motion.

  • Apply gentle positive pressure (using nitrogen or compressed air) to pack the bed tightly.

  • Add a 5 mm protective layer of sand to the top of the flat silica bed. Never allow the solvent level to drop below the top sand layer.

Phase 3: Dry Loading the Sample
  • Dissolve the crude N-(2-chloro-4,5-difluorophenyl)acetamide in a minimum volume of a volatile, polar solvent (e.g., Acetone or pure EtOAc) in a round-bottom flask.

  • Add dry silica gel to the flask (approximately 2 to 3 times the mass of the crude sample).

  • Evaporate the solvent completely using a rotary evaporator until a free-flowing, dry powder is obtained.

  • Carefully pour this dry powder evenly onto the top sand layer of the prepared column.

  • Cover the loaded sample with an additional 5 mm layer of sand to prevent physical disturbance during solvent addition.

Phase 4: Gradient Elution & Fraction Collection
  • Carefully add the initial eluent (5% EtOAc in Hexane) down the sides of the column to avoid disturbing the sand bed.

  • Apply positive pressure to achieve a steady flow rate (typically 2 inches of solvent drop per minute).

  • Begin collecting fractions matching the volumes specified in Table 2 .

  • Gradually increase the polarity of the mobile phase in step-gradients (e.g., move to 10%, then 15%, then 20% EtOAc) as fraction collection progresses.

  • In-Process Validation: Spot every 3rd or 4th fraction on a TLC plate and check rapidly under the UV lamp to track the elution of the bands in real-time.

Phase 5: Post-Column Validation & Pooling
  • Once the target compound has eluted, run a comprehensive TLC of all UV-active fractions alongside a reference spot of the original crude mixture (Co-spotting).

  • Self-Validation Check: Only pool fractions that show a single, pure spot corresponding exactly to the Rf​ of the target molecule. If any fractions show faint secondary spots (impurities), isolate them separately; do not compromise the main batch.

  • Transfer the pooled pure fractions to a pre-weighed round-bottom flask.

  • Concentrate under reduced pressure via rotary evaporation, followed by high vacuum drying to yield the purified N-(2-chloro-4,5-difluorophenyl)acetamide as a crystalline solid.

References

  • Title: US11634409B2 - Compounds for the treatment of BRAF-associated diseases and disorders Source: Google Patents URL
  • Title: Introduction to Flash Column Chromatography Source: University of York Chemistry Teaching Labs URL
  • Title: Column chromatography purification tips for polar acetanilide compounds Source: BenchChem Technical Support Hub URL
  • Title: Flash Column Chromatography Guide Source: Organic Syntheses URL

Sources

Application

Application Notes and Protocols for the Crystallization and Recrystallization of N-(2-chloro-4,5-difluorophenyl)acetamide

Introduction: The Critical Role of Purity in Drug Development N-(2-chloro-4,5-difluorophenyl)acetamide (CAS No. 325-77-9) is a substituted aromatic acetamide with potential applications in pharmaceutical research and dev...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Critical Role of Purity in Drug Development

N-(2-chloro-4,5-difluorophenyl)acetamide (CAS No. 325-77-9) is a substituted aromatic acetamide with potential applications in pharmaceutical research and development.[1] As with any active pharmaceutical ingredient (API), achieving a high degree of chemical purity and a consistent crystalline form is paramount.[2] The solid-state properties of an API, including its crystal structure and particle size, significantly influence its stability, dissolution rate, and bioavailability.[3][4] Crystallization is a fundamental purification process in pharmaceutical manufacturing that allows for the isolation of a desired compound in a highly ordered and purified solid state.[4][5] Subsequent recrystallization steps are often employed to further enhance purity and control crystal morphology.[2][6]

This comprehensive guide provides a detailed framework for developing robust crystallization and recrystallization protocols for N-(2-chloro-4,5-difluorophenyl)acetamide. It is designed for researchers, scientists, and drug development professionals, offering not just step-by-step instructions but also the underlying scientific principles to empower effective method development and optimization.

Physicochemical Properties of N-(2-chloro-4,5-difluorophenyl)acetamide

A thorough understanding of the physicochemical properties of the target compound is the foundation for developing a successful crystallization strategy.

PropertyValueSource
Chemical Name N-(2-chloro-4,5-difluorophenyl)acetamide[1]
CAS Number 325-77-9[1]
Molecular Formula C8H6ClF2NO[1]
Molecular Weight 205.59 g/mol [7]
Physical State Solid[7]

Note: Detailed solubility data in various solvents is often not publicly available and typically requires experimental determination.

Part 1: Initial Crystallization from a Reaction Mixture

The initial crystallization of N-(2-chloro-4,5-difluorophenyl)acetamide from a crude reaction mixture is a critical step in its isolation and preliminary purification. The choice of solvent and the method of inducing crystallization are key variables.

Solvent Selection: The Cornerstone of Crystallization

The ideal solvent for crystallization should exhibit high solubility for the target compound at elevated temperatures and low solubility at lower temperatures.[8] This temperature-dependent solubility differential is the driving force for crystal formation upon cooling. For aromatic amides like N-(2-chloro-4,5-difluorophenyl)acetamide, a range of organic solvents should be screened.

Recommended Solvents for Screening:

  • Alcohols: Ethanol, Methanol, Isopropanol

  • Esters: Ethyl acetate

  • Ketones: Acetone

  • Aromatic Hydrocarbons: Toluene[9]

  • Chlorinated Solvents: Dichloromethane (DCM)

  • Ethers: Tetrahydrofuran (THF)

  • Nitriles: Acetonitrile

The presence of polar functional groups (amide) and a halogenated aromatic ring suggests that moderately polar solvents are likely to be effective.[8]

Experimental Workflow for Solvent Screening

The following workflow provides a systematic approach to identifying a suitable crystallization solvent.

Figure 1: Workflow for Crystallization Solvent Screening.

Protocol for Initial Crystallization

This protocol is a general guideline and should be optimized based on the results of the solvent screening.

Materials:

  • Crude N-(2-chloro-4,5-difluorophenyl)acetamide

  • Selected crystallization solvent

  • Erlenmeyer flask

  • Stirring hot plate

  • Condenser (optional, for volatile solvents)

  • Büchner funnel and flask

  • Filter paper

  • Ice bath

Procedure:

  • Dissolution: Place the crude N-(2-chloro-4,5-difluorophenyl)acetamide in an Erlenmeyer flask. Add a minimal amount of the selected solvent.

  • Heating: Gently heat the mixture on a stirring hot plate to facilitate dissolution. Add more solvent portion-wise until the solid completely dissolves. Avoid adding an excessive amount of solvent to ensure a supersaturated solution upon cooling.

  • Cooling and Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Slow cooling generally promotes the formation of larger, purer crystals.[10]

  • Maximizing Yield: Once the solution has reached room temperature, place the flask in an ice bath for 30-60 minutes to maximize crystal precipitation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities.

  • Drying: Dry the crystals under vacuum or in a desiccator to remove residual solvent.

Part 2: Recrystallization for Enhanced Purity

Recrystallization is a powerful technique for purifying the initially crystallized solid.[6] It involves dissolving the crystals in a suitable solvent and then allowing them to reform, leaving impurities behind in the solution.

Solvent Systems for Recrystallization

For recrystallization, a single solvent or a binary solvent system (solvent pair) can be used. A solvent pair consists of two miscible solvents, one in which the compound is highly soluble (the "good" solvent) and another in which it is poorly soluble (the "poor" or "anti-solvent").

Potential Solvent Pairs:

  • Ethanol/Water

  • Ethyl acetate/Hexane

  • Acetone/Water

  • Dichloromethane/Hexane

Recrystallization Techniques

This method follows the same principles as the initial crystallization but starts with a purer material. The goal is to obtain a highly saturated solution at an elevated temperature and then induce crystallization by cooling.

This technique is particularly useful when no single solvent provides the desired solubility profile.

Protocol for Binary-Solvent Recrystallization:

  • Dissolution: Dissolve the N-(2-chloro-4,5-difluorophenyl)acetamide in a minimal amount of the "good" solvent at an elevated temperature.

  • Addition of Anti-solvent: While the solution is still hot, slowly add the "poor" solvent dropwise until the solution becomes slightly turbid (cloudy). The turbidity indicates the point of saturation.

  • Clarification: Add a few drops of the "good" solvent to redissolve the precipitate and obtain a clear solution.

  • Crystallization: Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath.

  • Isolation and Drying: Collect, wash, and dry the crystals as described in the initial crystallization protocol.

Advanced Crystallization Techniques

For challenging purifications or to control polymorphism, more advanced techniques can be employed:

  • Vapor Diffusion: This method involves dissolving the compound in a small amount of a relatively volatile solvent and placing this solution in a sealed container with a larger volume of a less volatile anti-solvent.[9] The slow diffusion of the anti-solvent vapor into the primary solvent gradually induces crystallization.

  • Seeding: Introducing a small, high-quality crystal of the desired compound (a seed crystal) into a supersaturated solution can initiate and control the crystallization process.[9]

Troubleshooting Common Crystallization Issues
IssuePotential CauseRecommended Solution
Oiling Out The compound's melting point is lower than the boiling point of the solvent, or the solution is too concentrated.Use a lower-boiling solvent; use a more dilute solution; cool the solution more slowly.[10]
No Crystal Formation The solution is not sufficiently supersaturated.Evaporate some of the solvent; add an anti-solvent; scratch the inside of the flask with a glass rod to create nucleation sites.[10]
Poor Crystal Quality Crystallization occurred too rapidly.Allow the solution to cool more slowly; use a solvent system that provides a shallower solubility curve.[9]
Low Yield The compound has significant solubility in the cold solvent; insufficient cooling time.Use a solvent in which the compound is less soluble at low temperatures; increase the cooling time in the ice bath.[10]

Part 3: Characterization of Crystalline Material

After crystallization, it is essential to characterize the solid to confirm its purity and crystalline form.

Recommended Analytical Techniques:

  • Melting Point Analysis: A sharp melting point range is indicative of high purity.

  • High-Performance Liquid Chromatography (HPLC): To quantify the purity of the compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure.

  • Powder X-ray Diffraction (PXRD): To determine the crystalline form (polymorph).

Conclusion

The successful crystallization and recrystallization of N-(2-chloro-4,5-difluorophenyl)acetamide are achievable through a systematic and well-understood approach to solvent selection and technique optimization. By carefully considering the physicochemical properties of the compound and employing the protocols outlined in this guide, researchers can consistently obtain a high-purity crystalline material suitable for further development. The principles and workflows presented here provide a robust foundation for navigating the challenges of crystallization and achieving the desired solid-state properties for this promising pharmaceutical intermediate.

References

  • IntechOpen. (2015, October 28). Recrystallization of Drugs — Effect on Dissolution Rate. Available at: [Link]

  • SciSpace. (n.d.). Recrystallization of Active Pharmaceutical Ingredients. Available at: [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Available at: [Link]

  • Syrris. (2024, October 22). Pharmaceutical Crystallization in drug development. Available at: [Link]

  • Longdom Publishing. (n.d.). Crystallization in Pharmaceutical Manufacturing: Optimizing Drug Stability and Bioavailability. Available at: [Link]

  • University of Angers. (n.d.). Guide for crystallization. Available at: [Link]

  • YouTube. (2022, July 8). Important Chemistry Tips-Solvents choose for recrystallization-Part4. Available at: [Link]

  • Chemistry LibreTexts. (2022, April 7). 3.3C: Determining Which Solvent to Use. Available at: [Link]

  • Hoffman Fine Chemicals. (n.d.). CAS RN 325-77-9 | N-(2-Chloro-4,5-difluorophenyl)acetamide. Available at: [Link]

  • Organic Syntheses. (n.d.). Organic Syntheses Procedure. Available at: [Link]

Sources

Method

in vivo dosing strategies for N-(2-chloro-4,5-difluorophenyl)acetamide in murine models

An in-depth technical guide for establishing in vivo dosing strategies for N-(2-chloro-4,5-difluorophenyl)acetamide (hereafter referred to as CDFPA) in murine models requires a rigorous approach to formulation, pharmacok...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical guide for establishing in vivo dosing strategies for N-(2-chloro-4,5-difluorophenyl)acetamide (hereafter referred to as CDFPA) in murine models requires a rigorous approach to formulation, pharmacokinetics (PK), and toxicology.

As a highly halogenated acetanilide derivative, CDFPA presents specific physicochemical and metabolic challenges. The acetanilide motif is a known structural alert; similar to acetaminophen, it can undergo cytochrome P450 (CYP450)-mediated bioactivation into reactive quinone imines, which deplete glutathione and cause hepatotoxicity[1][2]. Furthermore, the di-fluoro and mono-chloro substitutions on the phenyl ring significantly increase the compound's lipophilicity (LogP), necessitating advanced co-solvent formulation strategies to prevent in vivo precipitation[3][4].

This application note outlines a self-validating, step-by-step workflow to successfully formulate, dose, and evaluate CDFPA in mice.

Physicochemical Rationale & Formulation Strategy

Highly lipophilic compounds like CDFPA exhibit poor aqueous solubility, which can lead to erratic gastrointestinal absorption during oral (PO) dosing or fatal embolisms during intravenous (IV) administration. To overcome this, a mixed micellar or co-solvent formulation is required. We utilize a vehicle comprising PEG400 (a co-solvent) and Tween 80 (a non-ionic surfactant) to maintain CDFPA in solution upon dilution in aqueous biological fluids[4].

Table 1: Optimized Formulation Vehicles for CDFPA
RouteMax Dosing VolumeRecommended Vehicle Composition (v/v)Rationale & Causality
IV (Tail Vein) 5 mL/kg5% DMSO / 40% PEG400 / 5% Tween 80 / 50% SalineMinimizes DMSO toxicity while preventing precipitation in the bloodstream.
PO (Gavage) 10 mL/kg5% DMSO / 40% PEG400 / 5% Tween 80 / 50% WaterWater replaces saline to prevent hypernatremia; higher volume allows for lower drug concentration.
Protocol 1.1: Step-by-Step Formulation Preparation

Self-Validation Check: The final solution must remain optically clear for at least 4 hours at room temperature.

  • Weighing: Accurately weigh the required mass of CDFPA powder into a sterile glass vial.

  • Primary Solubilization: Add Dimethyl Sulfoxide (DMSO) to achieve 5% of the final target volume. Vortex vigorously until the powder is completely dissolved. Causality: DMSO disrupts the crystal lattice of the halogenated compound.

  • Co-solvent Addition: Add PEG400 (40% of final volume). Vortex for 2 minutes.

  • Surfactant Addition: Add Tween 80 (5% of final volume). Sonicate the mixture for 5 minutes at 37°C to ensure micelle formation.

  • Aqueous Phase: Dropwise, add sterile 0.9% Saline (for IV) or purified water (for PO) while continuously vortexing to make up the remaining 50% volume.

  • Validation: If precipitation (cloudiness) occurs upon aqueous addition, the compound has exceeded its critical micelle concentration. Troubleshooting: Reduce the CDFPA target concentration or increase PEG400 to 50% (reducing aqueous phase to 40%).

Pharmacokinetic (PK) Study Design

To establish an effective dosing strategy, the absolute bioavailability (F%) and systemic clearance of CDFPA must be determined. Murine dosing volumes must strictly adhere to physiological limits to prevent volume-induced stress, which can artificially alter gastric emptying and hepatic blood flow[5][6].

Protocol 2.1: Murine PK Execution
  • Animal Preparation: Fast male C57BL/6 mice (n=3 per timepoint) for 4 hours prior to PO dosing to standardize gastric transit. IV cohorts do not require fasting.

  • Administration:

    • IV Cohort: Administer 2 mg/kg CDFPA via lateral tail vein injection over 15 seconds. Maximum volume: 5 mL/kg[5].

    • PO Cohort: Administer 10 mg/kg CDFPA via oral gavage. Maximum volume: 10 mL/kg[6].

  • Serial Sampling: Collect 30 µL of blood via submandibular bleed at 0.08 (IV only), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

  • Plasma Processing: Centrifuge blood at 2,000 x g for 10 minutes at 4°C. Extract plasma and precipitate proteins using 3 volumes of ice-cold acetonitrile containing an internal standard.

  • Analysis: Quantify CDFPA using LC-MS/MS. Calculate Cmax​ , Tmax​ , AUC0−∞​ , and half-life ( t1/2​ ).

Toxicity and Maximum Tolerated Dose (MTD)

Because CDFPA contains an acetanilide core, it is highly susceptible to CYP450-mediated N-hydroxylation in the liver. This pathway generates reactive intermediate species (analogous to N-acetyl-p-benzoquinone imine, or NAPQI) that covalently bind to hepatic proteins once cellular glutathione (GSH) is depleted, leading to centrilobular necrosis[1][2].

MetabolicPathway CDFPA CDFPA (Parent Acetanilide) CYP450 Hepatic CYP450 Oxidation CDFPA->CYP450 Bioactivation Pathway PhaseII Phase II Metabolism (Glucuronidation) CDFPA->PhaseII Primary Clearance Quinone Reactive Quinone Imine (Electrophile) CYP450->Quinone N-hydroxylation GSH Glutathione (GSH) Conjugation Quinone->GSH Detoxification (Normal Dose) Tox Hepatic Protein Adduction (Necrosis / ALT Elevation) Quinone->Tox GSH Depletion (Overdose) Detox Mercapturic Acid (Excreted safely) GSH->Detox PhaseII->Detox

Figure 1: Proposed metabolic bioactivation and detoxification pathways of CDFPA.

Protocol 3.1: MTD and Hepatotoxicity Tracking

Self-Validation Check: Liver enzyme elevations must be correlated with clinical signs of toxicity to define the true MTD.

  • Dose Escalation: Assign mice to vehicle control, 10, 30, 100, and 300 mg/kg PO dosing groups (n=5/group).

  • Clinical Observation: Monitor continuously for the first 2 hours post-dose, then at 4, 8, and 24 hours. Look for signs of piloerection, lethargy, or hunched posture.

  • Biomarker Analysis: At 24 hours post-dose, collect terminal blood via cardiac puncture. Analyze serum for Alanine Aminotransferase (ALT), Aspartate Aminotransferase (AST), and Alkaline Phosphatase (ALP). Causality: Peak transaminase levels occur 24-48 hours post-insult due to hepatocyte lysis[2].

  • Histopathology: Harvest livers, fix in 10% neutral buffered formalin, and stain with H&E to confirm the presence or absence of centrilobular necrosis.

Efficacy Dosing Strategy Workflow

Once the PK profile and MTD are established, the efficacy dosing regimen can be rationally designed. The goal is to maintain plasma concentrations above the in vitro half-maximal inhibitory concentration ( IC50​ ) or effective concentration ( EC50​ ) for the target, without exceeding the MTD.

Workflow Form 1. Formulation Optimization PK 2. PK Profiling (Clearance & F%) Form->PK Stable Vehicle Confirmed MTD 3. MTD Determination (AST/ALT Tracking) PK->MTD Cmax & Exposure Defined Efficacy 4. Efficacy Dosing (Therapeutic Window) MTD->Efficacy Safe Dose Established

Figure 2: Sequential experimental workflow for establishing in vivo dosing strategies.

Translational Dosing Calculation: If the PK study reveals a rapid clearance ( t1/2​<2 hours), once-daily (QD) dosing will be insufficient to maintain target engagement. In such cases, split the MTD into twice-daily (BID) or thrice-daily (TID) regimens. For example, if the MTD is 100 mg/kg QD, an efficacy regimen of 30 mg/kg BID provides sustained exposure while mitigating the Cmax​ -driven hepatotoxicity associated with reactive quinone imine bursts.

References

  • The Development and Hepatotoxicity of Acetaminophen. Reviewing Over a Century of Progress. National Center for Biotechnology Information (PMC). Available at:[Link]

  • Paracetamol (acetaminophen) overdose and hepatotoxicity: mechanism, treatment, prevention measures, and estimates of burden of disease. Taylor & Francis Online. Available at:[Link]

  • Three-dimensional aspects of formulation excipients in drug discovery: a critical assessment on orphan excipients, matrix effects and drug interactions. National Center for Biotechnology Information (PMC). Available at:[Link]

  • Administration of Substances to Laboratory Animals: Routes of Administration and Factors to Consider. National Center for Biotechnology Information (PMC). Available at:[Link]

  • CCAC guidelines: Scientific procedures (Part A - Administration of substances and biological sampling). Canadian Council on Animal Care. Available at:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of N-(2-chloro-4,5-difluorophenyl)acetamide

Welcome to the technical support center for the synthesis of N-(2-chloro-4,5-difluorophenyl)acetamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-pro...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of N-(2-chloro-4,5-difluorophenyl)acetamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing this specific chemical transformation. Here, we move beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot effectively and maximize your synthesis yield and purity.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for N-(2-chloro-4,5-difluorophenyl)acetamide, and what is the core mechanism?

A1: The most prevalent and direct method for synthesizing N-(2-chloro-4,5-difluorophenyl)acetamide is the N-acylation of 2-chloro-4,5-difluoroaniline. This reaction involves treating the aniline with an acetylating agent, such as acetyl chloride or acetic anhydride. The fundamental mechanism is a nucleophilic acyl substitution. The nitrogen atom of the aniline's amino group acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acetylating agent. This forms a tetrahedral intermediate, which then collapses, expelling a leaving group (chloride in the case of acetyl chloride) to form the final amide product.

Q2: My reaction yield is consistently low. What are the most critical parameters I should investigate first?

A2: Consistently low yields in this acylation reaction often trace back to a few critical parameters. Start by investigating these three areas:

  • Acid Scavenging: If you are using acetyl chloride, it generates hydrochloric acid (HCl) as a byproduct. This HCl can protonate the starting aniline, rendering it non-nucleophilic and halting the reaction. The inclusion of a non-nucleophilic base, such as triethylamine (TEA) or pyridine, is crucial to neutralize this acid as it forms.[1]

  • Temperature Control: The reaction is highly exothermic.[1] Without proper cooling (e.g., an ice-water bath at 0-5 °C), localized heating can lead to the formation of dark, tarry substances and other side products, significantly reducing the yield of the desired product.[1]

  • Reagent Quality: Acetyl chloride is highly sensitive to moisture and can hydrolyze to acetic acid, which is a much less effective acetylating agent under these conditions. Ensure you are using fresh or properly stored anhydrous reagents and solvents.[1]

Q3: I am observing the formation of a dark, tarry substance in my reaction flask. What causes this and how can I prevent it?

A3: The formation of dark, polymeric, or tarry substances is a common issue when the reaction temperature is not adequately controlled.[1] The acylation of anilines is a vigorous, exothermic process. Uncontrolled temperature increases can promote side reactions, including polymerization or degradation of the starting materials and the product.

To prevent this, implement the following control measures:

  • Maintain Low Temperature: Conduct the reaction in an ice-water bath (0-5 °C), especially during the addition of the acetylating agent.[1]

  • Slow, Dropwise Addition: Add the acetylating agent (e.g., acetyl chloride) to the solution of the aniline dropwise over a significant period (e.g., 30-60 minutes).[1] This allows the heat generated by the reaction to dissipate effectively, preventing thermal excursions.

Q4: How do I choose between acetyl chloride and acetic anhydride as the acetylating agent?

A4: The choice depends on several factors, including reactivity, byproducts, and handling considerations.

  • Acetyl Chloride: This is more reactive than acetic anhydride, often leading to faster reaction times. However, it produces corrosive HCl gas, necessitating the use of an acid scavenger (base) and careful handling in a fume hood.[1][2]

  • Acetic Anhydride: This is less reactive and produces acetic acid as a byproduct, which is less corrosive and easier to handle than HCl. While a base is not strictly required to neutralize the byproduct, one may still be used to catalyze the reaction. For less reactive anilines, acetic anhydride might require heating or longer reaction times to achieve full conversion. A procedure using acetic acid as a solvent with chloroacetyl chloride has been reported for a similar synthesis, yielding a solid precipitate after the addition of sodium acetate.[3]

For the synthesis of N-(2-chloro-4,5-difluorophenyl)acetamide, starting with acetyl chloride and a base like triethylamine at low temperatures is a robust and highly effective method.

Troubleshooting Guide for Low Synthesis Yield

This guide provides a systematic approach to identifying and resolving common issues encountered during the synthesis.

Problem Probable Cause(s) Recommended Solutions & Scientific Rationale
Low or No Product Formation 1. Incomplete Reaction: Starting material remains after the expected reaction time. 2. Deactivated Starting Material: The aniline starting material was protonated by the HCl byproduct. 3. Poor Reagent Quality: Moisture-sensitive reagents (e.g., acetyl chloride) may have degraded.1. Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) to track the consumption of the starting aniline. If the reaction stalls, consider extending the time or allowing it to slowly warm to room temperature after the initial addition.[1] 2. Add a Suitable Base: Incorporate 1.1-1.5 equivalents of a tertiary amine base like triethylamine (TEA) or pyridine to neutralize HCl as it forms, keeping the aniline nucleophilic.[1] 3. Use Fresh/Purified Reagents: Ensure all reagents are anhydrous and pure. Handle acetyl chloride under an inert atmosphere (e.g., nitrogen or argon).[1]
Formation of Dark, Tarry Substance 1. Excessive Reaction Temperature: The reaction is highly exothermic. 2. Side Reactions: Polymerization or degradation of reagents/product.1. Maintain Strict Temperature Control: Add the acetylating agent dropwise to a cooled solution (0-5 °C) of the aniline.[1] This minimizes thermal energy that could drive unwanted side reactions. 2. Control Stoichiometry: Use a 1:1 or slight excess (e.g., 1.05 eq) of the acetylating agent to ensure complete consumption without promoting side reactions like diacylation.[1]
Difficult Product Purification 1. Presence of Unreacted Starting Materials. 2. Product "Oiling Out" during Crystallization. 3. Low Recovery after Recrystallization. 1. Aqueous Workup: After the reaction, wash the organic layer with a dilute aqueous acid (e.g., 1M HCl) to remove the basic catalyst and any unreacted aniline. Follow with a wash using saturated sodium bicarbonate solution to remove any remaining acid.[1] 2. Optimize Recrystallization: If the product oils out, the solution may be supersaturated or cooling too quickly. Re-heat the solution, add a small amount of additional solvent, and allow it to cool more slowly. Scratching the inside of the flask can help induce crystallization.[4] 3. Minimize Solvent Usage: Use the minimum amount of hot solvent required to fully dissolve the crude product. Ensure the solution is thoroughly cooled in an ice bath before filtering to maximize product precipitation.[4]

Visualizing the Troubleshooting Workflow

The following diagram outlines a logical decision-making process for addressing low yield issues in the synthesis of N-(2-chloro-4,5-difluorophenyl)acetamide.

G start Low Product Yield check_tlc Analyze Crude Reaction by TLC/LCMS start->check_tlc unreacted_sm Significant Unreacted Starting Material? check_tlc->unreacted_sm check_base Was a base (e.g., TEA) used? Is stoichiometry correct (1.1-1.5 eq)? unreacted_sm->check_base yes_sm check_reagents Are reagents (especially acetyl chloride) anhydrous and pure? unreacted_sm->check_reagents yes_sm multiple_spots Multiple Byproducts Observed? unreacted_sm->multiple_spots no_sm yes_sm YES no_sm NO check_temp Was reaction cooled (0-5 °C)? Was addition of acyl chloride slow? multiple_spots->check_temp yes_spots check_stoich Was stoichiometry controlled (~1:1.05)? multiple_spots->check_stoich yes_spots check_isolation Review Product Isolation & Purification multiple_spots->check_isolation no_spots yes_spots YES no_spots NO check_workup Was an aqueous acid/base wash performed? check_isolation->check_workup check_recrys Was recrystallization solvent optimized? Was cooling slow enough? check_isolation->check_recrys

Caption: Troubleshooting Decision Tree for Low Yield Synthesis.

Optimized Experimental Protocol

This protocol is adapted from standard procedures for the N-acylation of anilines.[1][3][5]

Reagents & Materials:

  • 2-chloro-4,5-difluoroaniline (1.0 eq)

  • Acetyl chloride (1.05 eq)

  • Triethylamine (TEA) (1.2 eq)

  • Anhydrous Dichloromethane (DCM)

  • 1M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Saturated Sodium Chloride (NaCl) solution (Brine)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Ethanol or Ethyl Acetate/Hexane for recrystallization

  • Round-bottom flask, magnetic stirrer, dropping funnel, ice-water bath

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen), dissolve 2-chloro-4,5-difluoroaniline (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane (DCM).

  • Cooling: Cool the solution to 0 °C using an ice-water bath. Efficient stirring is crucial.

  • Addition of Acetylating Agent: While stirring vigorously, add acetyl chloride (1.05 eq) dropwise via a dropping funnel over 30-60 minutes. It is critical to ensure the internal temperature remains below 5 °C during the addition.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional hour. Then, remove the ice bath and let the mixture warm to room temperature, stirring for another 2-4 hours or until TLC analysis indicates complete consumption of the starting aniline.

  • Quenching & Workup: Cool the reaction mixture again in an ice bath and slowly quench by adding deionized water. Transfer the mixture to a separatory funnel.

  • Aqueous Washes:

    • Wash the organic layer sequentially with 1M HCl to remove TEA and unreacted aniline.

    • Wash with saturated NaHCO₃ solution to neutralize any remaining acid.

    • Finally, wash with brine to remove residual water.

  • Drying and Concentration: Dry the separated organic layer over anhydrous MgSO₄ or Na₂SO₄. Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the resulting crude solid by recrystallization from a suitable solvent system (e.g., ethanol or an ethyl acetate/hexane mixture) to obtain pure N-(2-chloro-4,5-difluorophenyl)acetamide.[1]

References

  • Kang, Y. K., et al. (2008). 2-Chloro-N-(4-fluorophenyl)acetamide. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 10), o2023. [Link]

  • NextSDS (Date not available). 2-chloro-N-[4-(2,5-difluorophenyl)-1,3-thiazol-2-yl]acetamide. [Link]

  • Hoffman Fine Chemicals (Date not available). CAS RN 325-77-9 | N-(2-Chloro-4,5-difluorophenyl)acetamide. [Link]

  • Al-Bayati, R. I. H., et al. (2022). SYNTHESIS OF A NEW DERIVATIVE OF 5-FLUOROURACIL BASED ON 2-CHLORO-N-(4-IODOPHENYL)ACETAMIDE AND STUDY OF ITS BIOLOGICAL ACTIVITY. Eurasian Journal of Medical and Chemical Sciences, 5, 23-29. [Link]

  • NextSDS (Date not available). 2-chloro-N-(2,4,5-trifluorophenyl)acetamide — Chemical Substance Information. [Link]

  • Premier Publishing (2022). SYNTHESIS OF A NEW DERIVATIVE OF 5-FLUOROURACIL BASED ON 2-CHLORO-N-(4-IODOPHENYL)ACETAMIDE AND STUDY OF ITS BIOLOGICAL ACTIVITY AGAINST CANCER CELLS. [Link]

  • Google Patents (2020). CN111004141A - Novel method for synthesizing Nintedanib intermediate 2-chloro-N-methyl-N- (4-nitrophenyl) acetamide.
  • Missioui, H., et al. (2022). 2-Chloro-N-(4-hydroxyphenyl)acetamide. Acta Crystallographica Section E: Crystallographic Communications, 78(Pt 8), 793–796. [Link]

  • Rawal, B. M., et al. (2011). Synthesis and antibacterial activities of N-chloro aryl acetamide substituted thaizole and 2,4-thazolidinedione derivatives. Archives of Applied Science Research, 3(5), 540-548. [Link]

  • The Organic Chemistry Tutor (2016). Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution. YouTube. [Link]

  • Chemistry Steps (2023). Friedel-Crafts Acylation with Practice Problems. [Link]

Sources

Optimization

reducing byproducts in N-(2-chloro-4,5-difluorophenyl)acetamide chemical reactions

Welcome to the Advanced Synthesis Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific kinetic and thermodynamic challenges associated with the acetylation of hi...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Synthesis Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific kinetic and thermodynamic challenges associated with the acetylation of highly deactivated anilines.

Synthesizing N-(2-chloro-4,5-difluorophenyl)acetamide from 2-chloro-4,5-difluoroaniline requires navigating a narrow kinetic window. The electron-withdrawing nature of the halogen substituents severely depresses the nucleophilicity of the starting amine, often leading to stalled reactions. Conversely, attempting to force the reaction to completion with excess heat and reagents frequently triggers over-reaction, yielding unwanted diacetylated impurities. This guide breaks down the causality behind these byproducts and provides a self-validating framework for optimal conversion.

Reaction Pathway & Kinetic Bottlenecks

Understanding the electronic environment of your substrates is the first step in troubleshooting. The diagram below illustrates the competing pathways in this synthesis.

ReactionPathway SM 2-chloro-4,5-difluoroaniline (Deactivated Nucleophile) Target N-(2-chloro-4,5-difluorophenyl)acetamide (Target Product) SM->Target Buffered Aqueous System (1.1 eq Ac2O, NaOAc, 50°C) Unreacted Unreacted Amine (Impurity) SM->Unreacted Unbuffered / Low Temp (Sluggish Kinetics) Reagent Acetic Anhydride (Acylating Agent) Reagent->Target Diacetyl N,N-diacetyl Byproduct (Impurity) Target->Diacetyl Excess Ac2O & Heat (>1.5 eq, >80°C)

Reaction pathway illustrating the kinetic balance between target monoacetylation and byproducts.

Troubleshooting Guide & FAQs

Q1: Why is my reaction yielding >15% of the N,N-diacetyl byproduct? A1: Diacetylation is the most prevalent side reaction in acetanilide synthesis[1]. While the initial electrophilic attack forms the desired monoacetanilide, the carbonyl oxygen of this newly formed product can subsequently act as a nucleophile. If exposed to excess acetic anhydride at elevated temperatures, this oxygen attacks the anhydride, forming an intermediate complex that undergoes an acid-catalyzed rearrangement into the N,N-diacetyl derivative[2]. Because 2-chloro-4,5-difluoroaniline is a poor nucleophile, chemists often mistakenly apply a "brute force" approach (excess reagent and high heat). This inadvertently crosses the activation energy threshold for the secondary diacetylation. Corrective Action: Strictly limit acetic anhydride to 1.05–1.10 equivalents and rely on a catalyst (like sodium acetate) rather than thermal forcing to drive the reaction.

Q2: When I reduce the equivalents of acetic anhydride to prevent diacetylation, the reaction stalls with unreacted starting material. How do I achieve full conversion? A2: The fluorine atoms at positions 4 and 5, combined with the chlorine at position 2, exert a massive inductive electron-withdrawing (-I) effect[3]. This pulls electron density away from the aromatic ring and the primary amine, drastically reducing its reactivity compared to unsubstituted aniline[4]. When you reduce the acetylating agent to near-stoichiometric amounts in an unbuffered organic solvent, the kinetics slow to a crawl. Corrective Action: Transition to a biphasic aqueous system using the Lummi-Lumi buffering technique (detailed in the protocol below). By dissolving the amine as a hydrochloride salt and introducing sodium acetate simultaneously with the anhydride, you generate the free base in situ. This creates a kinetic burst that drives monoacetylation to completion before the anhydride can hydrolyze[4].

Q3: Can I use acetyl chloride instead of acetic anhydride to overcome the sluggish kinetics? A3: It is not recommended unless strictly necessary. While acetyl chloride is a vastly more reactive electrophile, its reaction with the amine generates hydrogen chloride (HCl) gas. In a standard solvent system, this HCl will rapidly protonate the remaining unreacted 2-chloro-4,5-difluoroaniline, forming an unreactive anilinium salt and stalling the reaction at roughly 50% conversion. If you must use acetyl chloride, you are required to run the reaction in an aprotic solvent (e.g., dichloromethane) with at least 1.2 equivalents of an organic base scavenger (like triethylamine) to neutralize the HCl and maintain amine nucleophilicity.

Quantitative Data Summary

The table below summarizes how different reaction environments influence the distribution of the target product versus common byproducts.

Equivalents of Ac₂OSolvent SystemTemperatureCatalyst / BaseMonoacetyl Yield (%)Diacetyl Byproduct (%)Unreacted Amine (%)
2.0 eqNeat100°CNone62%35%3%
1.0 eqDichloromethane25°CNone41%0%59%
1.1 eqGlacial Acetic Acid80°CNone78%12%10%
1.1 eq Water (Biphasic) 50°C Sodium Acetate >96% <1% <3%

Optimized Experimental Protocol: Self-Validating Aqueous Acetylation

This methodology utilizes an aqueous buffering strategy to maximize conversion while utilizing water as an automatic, self-validating quench mechanism to prevent over-reaction[5].

Step 1: Amine Solubilization & Protection Suspend 10.0 mmol of 2-chloro-4,5-difluoroaniline in 15 mL of distilled water. Add 10.5 mmol of concentrated hydrochloric acid (HCl) dropwise while stirring. Causality: This converts the highly hydrophobic, deactivated amine into a water-soluble anilinium hydrochloride salt, ensuring a homogeneous reaction mixture and protecting the amine from premature oxidation.

Step 2: Reagent Staging In a separate vessel, prepare a saturated buffer solution by dissolving 15.0 mmol of sodium acetate in 5 mL of water. Warm the primary anilinium solution to exactly 50°C.

Step 3: Base-Triggered Kinetic Burst Add 11.0 mmol (1.1 eq) of acetic anhydride to the 50°C anilinium solution in one portion. Immediately follow this by rapidly pouring in the saturated sodium acetate solution. Swirl vigorously. Causality: The acetic anhydride cannot react with the protonated amine. The rapid introduction of sodium acetate instantly deprotonates the anilinium ion, liberating the highly reactive free base exactly when it is completely surrounded by the acylating agent. This forces the monoacetylation to proceed rapidly despite the electron-withdrawing halogens[4].

Step 4: Automatic Quench & Crystallization Stir the milky suspension for 15 minutes at 50°C, then immediately transfer the flask to an ice-water bath for 20 minutes. System Validation: The aqueous environment acts as an automatic fail-safe. As the reaction cools, the water hydrolyzes any remaining trace of acetic anhydride into benign acetic acid[5]. This guarantees that secondary diacetylation cannot occur during the isolation phase. The target N-(2-chloro-4,5-difluorophenyl)acetamide will precipitate as a dense crystalline solid.

Step 5: Isolation & Analytical Verification Collect the product via vacuum filtration and wash with 10 mL of ice-cold water. Analyze the crude solid via TLC (Hexanes:Ethyl Acetate 7:3). The self-validating nature of the aqueous quench should yield a product spot with <1% diacetyl impurity and <3% unreacted starting material.

Sources

Troubleshooting

optimizing HPLC mobile phase for N-(2-chloro-4,5-difluorophenyl)acetamide detection

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges of analyzing N-(2-chloro-4,5-difluorophenyl)acetamid...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges of analyzing N-(2-chloro-4,5-difluorophenyl)acetamide .

This molecule presents a unique chromatographic profile: a highly polar, hydrogen-bonding acetamide group coupled with a highly lipophilic, electron-deficient halogenated phenyl ring. Standard reversed-phase (RP-HPLC) approaches often yield poor selectivity, co-elution with synthesis impurities, or severe baseline noise. This guide provides field-proven, self-validating workflows to optimize your mobile phase and column chemistry.

Diagnostic Workflow: Mobile Phase & Selectivity Optimization

Before diving into specific troubleshooting, use the logical decision tree below to diagnose your current chromatographic performance.

HPLC_Optimization Start Start: N-(2-chloro-4,5-difluorophenyl) acetamide Analysis CheckRet Is Retention Factor (k') between 2 and 10? Start->CheckRet LowRet k' < 2 (Elutes too early) CheckRet->LowRet No HighRet k' > 10 (Elutes too late) CheckRet->HighRet No GoodRet k' is optimal (2-10) CheckRet->GoodRet Yes AdjustOrgLow Decrease % Organic (e.g., ACN from 60% to 40%) LowRet->AdjustOrgLow AdjustOrgHigh Increase % Organic (e.g., ACN from 40% to 60%) HighRet->AdjustOrgHigh CheckPeak Is Peak Shape Symmetrical? (Asymmetry 0.9 - 1.2) GoodRet->CheckPeak AdjustOrgLow->CheckRet AdjustOrgHigh->CheckRet Tailing Peak Tailing Observed CheckPeak->Tailing No Optimal Method Optimized CheckPeak->Optimal Yes AddAcid Add 0.1% Formic Acid to suppress silanol activity Tailing->AddAcid SwitchPFP Switch to PFP Column for Halogen-specific interactions Tailing->SwitchPFP AddAcid->CheckPeak SwitchPFP->CheckPeak

Workflow for optimizing HPLC mobile phase and column chemistry for halogenated acetamides.

Troubleshooting FAQs: The Causality of Chromatographic Behavior

Q: Why is my analyte eluting in the void volume ( t0​ ) despite using a standard C18 column?

A: Your mobile phase possesses too high an eluotropic strength (excessive organic modifier). In reversed-phase HPLC, the [1]. If k′<2 , the analyte risks co-elution with unretained matrix components.

  • The Fix: Decrease the percentage of your organic solvent (Acetonitrile or Methanol). As a proven chromatographic rule of thumb, a[1][2].

Q: I cannot separate N-(2-chloro-4,5-difluorophenyl)acetamide from its de-halogenated synthesis impurities. What should I change?

A: Standard C18 columns rely exclusively on hydrophobic dispersive forces, which are often insufficient to resolve molecules differing by only a single fluorine or chlorine atom.

  • The Fix: Switch to a Pentafluorophenyl (PFP) stationary phase. The introduction of a highly electron-deficient fluorinated ring into the stationary phase triggers multiple alternative selectivity mechanisms, including [3][4]. This dramatically .

Q: Why am I experiencing severe peak tailing? The acetamide is a neutral molecule!

A: While the amide group does not ionize under standard RP-HPLC pH ranges, it acts as a strong hydrogen-bond acceptor. Unreacted, acidic silanol groups on the silica support matrix will interact with the amide nitrogen, causing secondary retention mechanisms (tailing).

  • The Fix: [5] by adding 0.1% Formic Acid (FA) or Trifluoroacetic Acid (TFA). Lowering the pH to ~2.5 fully protonates residual silanols, neutralizing their charge and[6].

Q: My Signal-to-Noise (S/N) ratio is terrible. How do I optimize detection?

A: Acetamides exhibit their [7][8]. If you are using Methanol as your organic modifier, its UV cutoff (~205 nm) will absorb the detector's light, masking your analyte and causing severe baseline noise.

  • The Fix: Use HPLC-grade Acetonitrile (ACN) , which has a UV cutoff of ~190 nm. Set your Variable Wavelength Detector (VWD) or Diode Array Detector (DAD) to 200–210 nm to maximize the amide chromophore signal.

Self-Validating Experimental Protocol

To guarantee reproducibility, execute the following step-by-step methodology. Each step contains a built-in validation checkpoint to ensure system integrity before proceeding.

Step 1: Mobile Phase Preparation & Degassing

  • Prepare Mobile Phase A: HPLC-grade H2​O with 0.1% Formic Acid (v/v).

  • Prepare Mobile Phase B: HPLC-grade Acetonitrile with 0.1% Formic Acid (v/v).

  • Filter both phases through a 0.22 µm PTFE membrane and sonicate for 10 minutes.

  • Validation Checkpoint: Monitor the pump pressure ripple. It must remain < 1% of total system pressure, confirming the complete absence of dissolved micro-bubbles.

Step 2: Column Equilibration

  • Install a PFP column (e.g., 100Å, 3 µm, 150 x 4.6 mm).

  • Set the column oven temperature to 30°C to ensure mass transfer efficiency.

  • Flush the column with 50% A / 50% B at 1.0 mL/min for 20 column volumes.

  • Validation Checkpoint: Inject a blank (diluent only). The baseline drift must be < 1 mAU/min and the baseline must be free of ghost peaks.

Step 3: Isocratic Method Scouting

  • Inject 5 µL of a 100 µg/mL N-(2-chloro-4,5-difluorophenyl)acetamide standard.

  • Run an isocratic elution at 45% B for 15 minutes.

  • Calculate the retention factor: k′=(tR​−t0​)/t0​ .

  • Validation Checkpoint: If k′<2 , decrease Mobile Phase B to 35%. If k′>10 , increase Mobile Phase B to 55%.

Step 4: System Suitability Testing (SST)

  • Perform 5 replicate injections of the standard at the optimized isocratic ratio.

  • Validation Checkpoint: The method is validated for routine use only if the Retention Time Relative Standard Deviation (RSD) is < 0.5% and the Peak Asymmetry ( As​ ) is between 0.9 and 1.2.

Quantitative Data: Mobile Phase Performance Comparison

The following table synthesizes the expected chromatographic outcomes based on different mobile phase and column combinations for this specific analyte.

Mobile Phase CompositionColumn ChemistryDetectionRetention Factor ( k′ )Asymmetry ( As​ )Resolution ( Rs​ )*Verdict
60% MeOH / 40% H2​O C18 (100Å, 5µm)210 nm1.81.6< 1.5Fail (Low k′ , Tailing, High Noise)
50% ACN / 50% H2​O C18 (100Å, 5µm)210 nm3.51.41.8Sub-optimal (Silanol Tailing)
50% ACN / 50% H2​O (0.1% FA)C18 (100Å, 5µm)210 nm3.41.12.1Acceptable (Good Peak Shape)
45% ACN / 55% H2​O (0.1% FA)PFP (100Å, 3µm)210 nm5.21.0> 3.0Optimal (High Halogen Selectivity)

*Resolution ( Rs​ ) calculated against the closest eluting de-fluorinated synthesis impurity.

References

  • Mobile-Phase Optimization Strategies in Reversed-Phase HPLC. Chromatography Online (LCGC). URL: [Link]

  • Essential concepts of mobile phase selection for Reversed phase HPLC. ResearchGate. URL: [Link]

  • Cogent RP PFP™ HPLC Columns. Riki Global. URL: [Link]

  • A HPLC method for the quantification of butyramide and acetamide at ppb levels in hydrogeothermal waters. Analytical Methods (RSC Publishing). URL: [Link]

  • Mobile Phase in Reverse Phase HPLC. Scribd. URL: [Link]

  • Mobile Phase Optimization: A Critical Factor in HPLC. Phenomenex. URL: [Link]

Sources

Optimization

Technical Support Center: Resolving HPLC Peak Tailing for N-(2-chloro-4,5-difluorophenyl)acetamide

Welcome to the Technical Support Center. This guide is engineered for analytical chemists and drug development professionals troubleshooting peak asymmetry during the High-Performance Liquid Chromatography (HPLC) analysi...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is engineered for analytical chemists and drug development professionals troubleshooting peak asymmetry during the High-Performance Liquid Chromatography (HPLC) analysis of N-(2-chloro-4,5-difluorophenyl)acetamide .

Because this molecule features a highly polarized halogenated phenyl ring and an acetamide group capable of acting as both a hydrogen bond donor and acceptor, it is highly susceptible to secondary retention mechanisms. This guide provides a systematic, causality-driven approach to diagnosing and resolving these chromatographic distortions.

Diagnostic Workflow

Before adjusting your method, you must isolate whether the peak tailing is a physical system issue or a chemical interaction issue. Follow the logic in the diagnostic workflow below.

HPLC_Troubleshooting Start Peak Tailing Observed (Tf > 1.2) CheckAll Do ALL peaks tail including neutrals? Start->CheckAll Physical Physical Issue (Dead Volume / Column Void) CheckAll->Physical Yes Chemical Chemical Issue (Secondary Interactions) CheckAll->Chemical No FixPlumbing Inspect fittings, reduce tubing length Physical->FixPlumbing CheckColumn Replace or backflush column Physical->CheckColumn CheckSolvent Is sample solvent stronger than mobile phase? Chemical->CheckSolvent FixSolvent Dilute sample in initial mobile phase CheckSolvent->FixSolvent Yes CheckSilanol Optimize pH & Buffer Use End-capped Type B Silica CheckSolvent->CheckSilanol No

Diagnostic workflow for isolating physical vs. chemical HPLC peak tailing.

Frequently Asked Questions (FAQs)

Q1: How can I definitively tell if the tailing of N-(2-chloro-4,5-difluorophenyl)acetamide is caused by my column chemistry or my instrument's plumbing?

A: You must look at the behavior of other compounds in your chromatogram. The golden rule of HPLC troubleshooting is that physical problems affect all peaks, while chemical problems are analyte-specific [1]. If you inject a completely neutral, non-polar reference standard (like toluene) and it exhibits a perfectly symmetrical Gaussian shape, your instrument plumbing and column bed are physically intact. If your N-(2-chloro-4,5-difluorophenyl)acetamide peak tails under these same conditions, the issue is a chemical acid-base or hydrogen-bonding interaction between the analyte and the stationary phase[1]. If all peaks tail, you have a physical void at the head of your column or excessive extra-column dead volume mixing your sample plug[1].

Q2: Why does this specific acetamide derivative tail so heavily on standard C18 columns?

A: The tailing is driven by secondary silanol interactions . While the primary retention mechanism in reversed-phase HPLC is the hydrophobic partitioning between the analyte and the C18 carbon chains, silica-based columns contain residual, unreacted silanol groups (Si-OH) on their surface[2][3]. The acetamide group (-NH-CO-CH₃) of your analyte is a strong hydrogen bond donor and acceptor. At mid-range pH levels, acidic silanols ionize (SiO⁻), creating highly active sites[4]. The analyte molecules interact with these active sites, causing a secondary retention mechanism with slower desorption kinetics. This means a fraction of the analyte molecules are "held back" longer than the main band, creating the characteristic tail[2][5].

Q3: My sample is dissolved in 100% Acetonitrile, but my mobile phase is 70% water. Could this cause tailing?

A: Yes. This is known as a sample solvent mismatch . If your sample is dissolved in a solvent that is significantly stronger (more non-polar) than your mobile phase, the analyte will not immediately partition into the stationary phase when it reaches the head of the column[6][7]. Instead, the strong solvent plug carries the analyte further down the column bed, spreading the band out before the solvents fully mix. This results in severe peak distortion, often presenting as fronting or tailing. Always attempt to dissolve your sample in the initial mobile phase composition[6][7].

Quantitative Troubleshooting Data

The following table summarizes the causal effects of various method parameters on the Asymmetry Factor ( As​ ) of polar/hydrogen-bonding analytes. An ideal As​ is 1.0; values > 1.2 indicate tailing, and values > 2.0 are generally unacceptable for accurate quantification.

Parameter AdjustedInitial StateOptimized StateEffect on As​ Mechanistic Causality
Mobile Phase pH pH 6.0 (Water/ACN)pH 2.5 (Phosphate/ACN)2.2 1.1Low pH protonates residual silanols (Si-OH), neutralizing their charge and preventing secondary ionic/hydrogen-bonding interactions[4].
Column Chemistry Type A Silica (Older)Type B Silica (End-capped)1.9 1.05High-purity Type B silica has fewer metals; end-capping chemically blocks active silanol sites[2][5].
Sample Solvent 100% Acetonitrile30% ACN / 70% Water1.7 1.1Matches the mobile phase, allowing the sample plug to focus cleanly at the head of the column[7].
Injection Volume 20 µL5 µL1.5 1.2Prevents volume overload, ensuring the sample does not physically exceed the column's localized binding capacity[4].

Self-Validating Experimental Protocols

To ensure scientific integrity, troubleshooting must be self-validating. The following protocols are designed to prove why a fix worked, eliminating guesswork.

Protocol 1: System Integrity & Dead Volume Isolation

Objective: To definitively prove whether tailing is caused by physical instrument dead volume or column degradation.

  • Prepare Marker Solution: Prepare a solution containing 10 µg/mL Uracil (a void volume marker, unretained) and 10 µg/mL Toluene (a neutral, retained hydrophobic marker) in your mobile phase.

  • Standard Injection: Inject 5 µL of the marker solution onto your current C18 column under your standard method conditions.

  • Analyze Symmetry: Calculate the Asymmetry Factor ( As​ ) for Toluene.

    • Validation Check: If Toluene As​ < 1.1, your column bed and plumbing are physically sound. The tailing of your acetamide is strictly chemical. Proceed to Protocol 2.

    • Validation Check: If Toluene As​ > 1.2, you have a physical issue[1]. Proceed to Step 4.

  • Isolate the Source: Remove the HPLC column and replace it with a zero-dead-volume (ZDV) union.

  • Bypass Injection: Inject the marker solution again (Uracil will pass straight through).

    • If the Uracil peak is broad and tails heavily without the column, your extra-column volume is too high. Inspect the tubing from the injector to the column, and the column to the detector. Ensure all PEEK fittings are seated flush against the bottom of the ports[6].

    • If the Uracil peak is razor-sharp, the physical void is inside your analytical column. The column bed has collapsed, and the column must be replaced.

Protocol 2: Mobile Phase Optimization & Silanol Suppression

Objective: To eliminate secondary retention mechanisms by neutralizing active silanols on the stationary phase.

  • Buffer Preparation: Weigh out the appropriate mass of Potassium Dihydrogen Phosphate ( KH2​PO4​ ) to create a 25 mM aqueous solution[7].

  • pH Adjustment (Critical Step): Place a calibrated pH probe into the aqueous buffer. Slowly add concentrated Phosphoric Acid ( H3​PO4​ ) dropwise until the pH reaches 2.5 .

    • Causality: The pKa of typical residual silanols is between 3.8 and 4.5. By dropping the mobile phase pH to 2.5, you force the equilibrium of the silanols into their fully protonated, neutral state (Si-OH rather than SiO⁻), effectively "masking" them from the acetamide analyte[4].

  • Solvent Filtration: Filter the pH-adjusted buffer through a 0.2 µm membrane to remove particulates[7].

  • Equilibration: Combine the aqueous buffer with your organic modifier (e.g., Acetonitrile). Flush the HPLC system and your end-capped C18 column with this new mobile phase for at least 20 column volumes to ensure the stationary phase is fully equilibrated to the new pH[3].

  • Re-analysis: Inject the N-(2-chloro-4,5-difluorophenyl)acetamide sample (ensuring it is dissolved in the new mobile phase). Calculate the new As​ to validate the suppression of secondary interactions.

References

  • Troubleshooting Peak Tailing in LC - Scribd.
  • HPLC Peak Tailing - Axion Labs.
  • Understanding HPLC Peak Tailing - Scribd.
  • Troubleshooting Peak Tailing in HPLC Analysis of 8-Hydroxybergapten - Benchchem.
  • Peak Tailing In Chromatography: Troubleshooting Basics - GMP Insiders.
  • Troubleshooting Peak Tailing in HPLC Analysis of 2-Methyl-2,4,6-octatriene - Benchchem.
  • Troubleshooting Peak Tailing in HPLC Analysis of Sulfonic Acids - Benchchem.

Sources

Troubleshooting

Technical Support Center: Optimizing Reaction Temperature for the Scale-Up Synthesis of N-(2-chloro-4,5-difluorophenyl)acetamide

Welcome to the technical support center for the synthesis and scale-up of N-(2-chloro-4,5-difluorophenyl)acetamide. This guide is designed for researchers, chemists, and process development professionals to address the c...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis and scale-up of N-(2-chloro-4,5-difluorophenyl)acetamide. This guide is designed for researchers, chemists, and process development professionals to address the critical challenges associated with temperature optimization during the transition from laboratory to pilot or production scale. We will move beyond simple protocols to explore the fundamental principles governing your reaction's success, ensuring a safe, efficient, and reproducible process.

Section 1: Frequently Asked Questions (FAQs) - Foundational Principles

This section addresses the most common strategic questions regarding temperature control in the acylation of 2-chloro-4,5-difluoroaniline.

Q1: What is the fundamental reaction, and why is temperature so critical during its scale-up?

A1: The synthesis of N-(2-chloro-4,5-difluorophenyl)acetamide is typically achieved via the N-acylation of 2-chloro-4,5-difluoroaniline. This involves reacting the aniline with an acetylating agent, most commonly acetyl chloride or acetic anhydride.[1][2]

The reaction's thermal profile is the single most important parameter to control during scale-up. The primary reasons are:

  • Exothermicity: Acylation reactions, particularly with highly reactive agents like acetyl chloride, are often highly exothermic.[3] A reaction that is easily managed in a lab flask with an ice bath can generate heat far too quickly for a large-scale reactor's cooling system to handle. This is due to the sharp decrease in the surface-area-to-volume ratio as you scale up, which severely limits heat dissipation.

  • Impurity Profile: Temperature directly dictates the rate of not only your desired reaction but also potential side reactions. Elevated temperatures can lead to the formation of degradation products, polymeric materials, or other impurities that complicate purification and reduce final product quality.[3][4]

  • Safety: An uncontrolled exotherm can lead to a runaway reaction, causing a rapid increase in temperature and pressure that can exceed the reactor's limits, posing a significant safety hazard.

Q2: My reaction is sluggish at low temperatures. Can I simply increase the heat to improve the reaction rate on a larger scale?

A2: While it is true that higher temperatures generally increase reaction rates, this is a high-risk strategy during scale-up without proper characterization. Simply increasing the temperature setpoint on the reactor jacket is not advisable for several reasons:

  • Runaway Potential: You may initiate a highly exothermic reaction that quickly overwhelms the cooling capacity of the reactor, leading to a thermal runaway.

  • Side Product Formation: Studies have shown that for some related reactions, elevated temperatures can lead to the degradation of reagents or the formation of side products, ultimately inhibiting the reaction and reducing overall conversion and yield.[4]

  • Hot Spots: In a large vessel, inefficient mixing can create localized areas of high temperature ("hot spots"), even if the overall batch temperature appears normal. These hot spots are notorious for generating impurities.

A systematic approach involving kinetic and calorimetric analysis is required before implementing any temperature increase on a large scale.

Q3: How does my choice of acetylating agent—Acetyl Chloride vs. Acetic Anhydride—influence the temperature optimization strategy?

A3: The choice of acetylating agent fundamentally changes the reaction's characteristics and, therefore, the required temperature strategy.

  • Acetyl Chloride: This is a highly reactive acylating agent. The reaction is typically very fast and highly exothermic.[3] It generates hydrochloric acid (HCl) as a byproduct, which must be neutralized by a base (e.g., triethylamine) to prevent protonation and deactivation of the starting aniline.[3] Due to its high reactivity, these reactions are almost always started at low temperatures (e.g., 0–5 °C) to maintain control, with the acetyl chloride added slowly and subsurface to dissipate heat effectively.[3][5]

  • Acetic Anhydride: This reagent is less reactive than acetyl chloride.[6] Consequently, reactions involving acetic anhydride often require heating to achieve a reasonable rate, sometimes to temperatures of 70°C or higher. The byproduct is acetic acid, which is less corrosive and does not deactivate the starting material. While often requiring heat to start, the reaction can still be exothermic once initiated, a crucial factor to consider for scale-up.

Your temperature strategy must be tailored to the specific reactivity of your chosen reagent.

Section 2: Troubleshooting Guide

This guide provides a structured approach to diagnosing and solving common temperature-related issues during scale-up.

Problem Potential Root Causes Recommended Solutions & Corrective Actions
Runaway Exotherm During Reagent Addition 1. Reagent addition rate is too high for the reactor's heat removal capacity.2. Insufficient cooling or chiller malfunction.3. "Hot spots" from poor agitation/mixing.4. Incorrect kinetic assumptions from lab scale.1. Reduce Addition Rate: Implement a slow, controlled addition profile. Use a dosing pump for accuracy.2. Verify Cooling Capacity: Ensure the reactor jacket and chiller system are operating correctly and are rated for the calculated heat duty of the reaction.3. Improve Mixing: Confirm that the agitator speed and design (e.g., pitched-blade turbine) are sufficient to maintain a homogenous mixture.4. Perform Calorimetry: Use Reaction Calorimetry (RC1) or Differential Scanning Calorimetry (DSC) to accurately measure the heat of reaction and determine the Maximum Temperature of the Synthesis Reaction (MTSR) before scaling up.
Incomplete Conversion or Stalled Reaction 1. Reaction temperature is too low, leading to impractically slow kinetics.2. Reagents (especially acetyl chloride) have degraded due to moisture.3. In the case of acetyl chloride, the base may be insufficient or has degraded.[4]1. Systematic Temperature Screen: Conduct a Design of Experiments (DoE) at the lab scale to identify the optimal temperature that balances reaction time and impurity formation (See Protocol 2).2. Reagent Quality Control: Use fresh, high-purity reagents. Ensure acetyl chloride is handled under anhydrous conditions.[3]3. Monitor Progress: Use in-process controls (e.g., HPLC, TLC) to track the consumption of starting material and confirm the reaction has reached completion before workup.
High Levels of Impurities or Dark Coloration 1. The reaction temperature is too high, causing thermal degradation of starting materials or product.2. Uncontrolled exotherms or "hot spots" are promoting side reactions.[3]3. Extended reaction time at elevated temperatures.1. Lower Reaction Temperature: Based on screening data, operate at a lower temperature, even if it extends the reaction time.2. Optimize Addition & Mixing: Add the limiting reagent subsurface to the vortex of a well-agitated vessel to ensure rapid dispersion and heat transfer.3. Consider a Different Solvent: A higher-boiling solvent might offer better temperature control and heat distribution.

Section 3: Experimental Protocols for Robust Temperature Optimization

Adherence to systematic, data-driven protocols is essential for a successful and safe scale-up.

Protocol 1: Reaction Calorimetry for Scale-Up Safety Assessment

Objective: To quantify the thermal risks of the reaction before scale-up by measuring critical safety parameters.

Methodology:

  • Setup: Utilize a reaction calorimeter (e.g., Mettler-Toledo RC1e) equipped with a thermostat, calibration heater, and appropriate sensors.

  • Charge Reactor: Charge the calorimeter vessel with 2-chloro-4,5-difluoroaniline and the chosen solvent.

  • Establish Thermal Equilibrium: Bring the reactor contents to the intended starting temperature (e.g., 0 °C for acetyl chloride chemistry).

  • Reagent Addition: Add the acetylating agent (and base, if applicable) via a syringe pump at a pre-determined, constant rate that mirrors the intended plant-scale addition time.

  • Data Acquisition: Continuously record the batch temperature (Tr), jacket temperature (Tj), and heat flow (q).

  • Data Analysis: From the heat flow curve, calculate:

    • Heat of Reaction (ΔHr): The total energy released during the reaction.

    • Adiabatic Temperature Rise (ΔTad): The theoretical temperature increase if all cooling were to fail (ΔTad = -ΔHr / (m * Cp)). This is the most critical safety parameter.

    • Heat Generation Rate: To ensure the plant reactor's cooling system can handle the rate of energy release.

  • Validation: The calculated ΔTad must be well within the safety limits of your intended reactor. If the potential temperature rise could lead to boiling of the solvent or decomposition, the process is not safe to scale as-is.

Protocol 2: Systematic Laboratory Temperature Screening

Objective: To determine the optimal temperature that maximizes yield and purity while minimizing reaction time.

Methodology:

  • Parallel Setup: Prepare a series of identical small-scale reactions (e.g., 50 mL flasks) equipped with magnetic stirring and temperature probes.

  • Temperature Conditions: Assign a different target temperature to each flask. A typical range to investigate would be 0 °C, 25 °C (room temperature), 50 °C, and 70 °C.

  • Reaction Execution:

    • Charge each flask with 2-chloro-4,5-difluoroaniline and solvent.

    • Bring each flask to its target temperature using an appropriate bath (ice/water, water, or oil).

    • Add the acetylating agent dropwise over the same duration for all reactions.

    • Maintain the target temperature and stir for a set period.

  • In-Process Monitoring: At regular intervals (e.g., 1h, 2h, 4h, 8h), withdraw a small, quenched aliquot from each reaction.

  • Analysis: Analyze each aliquot by HPLC to determine the percentage conversion of the starting material and the area percentage of the desired product and any major impurities.

  • Data Compilation: Organize the results in a table to identify the temperature that provides the best balance of conversion rate and purity.

Section 4: Data Presentation & Visualization

Table 1: Example Data from a Temperature Screening Study
Temperature (°C)Reaction Time (h)Conversion (%)Product Purity (Area % by HPLC)Key Impurity (Area %)
0875.299.10.3
25499.598.80.6
502>99.997.02.1 (Degradant A)
701>99.992.35.8 (Degradant A + Tar)

This illustrative data suggests that 25 °C offers the best balance, achieving full conversion with high purity in a reasonable timeframe.

Diagrams for Process Understanding

Temperature_Optimization_Workflow cluster_0 Phase 1: Lab-Scale Investigation cluster_1 Phase 2: Safety & Kinetic Analysis cluster_2 Phase 3: Scale-Up & Implementation lab_scale Systematic Temperature Screening (Protocol 2) calorimetry Reaction Calorimetry (RC1) Determine ΔTad & Heat Flow lab_scale->calorimetry Optimal Temp Range Identified reagent_qc Reagent & Solvent Selection reagent_qc->lab_scale analytical Develop HPLC Method for Purity Analysis analytical->lab_scale kinetics Kinetic Modeling (Optional) calorimetry->kinetics pilot Pilot Plant Trial with Calculated Parameters calorimetry->pilot Process Deemed Safe Cooling Duty Confirmed kinetics->pilot validation Process Validation Batches pilot->validation sop Finalize SOP for Manufacturing Scale validation->sop

Caption: Workflow for Temperature Optimization and Scale-Up.

Impurity_Formation issue High Impurity Profile / Dark Coloration temp Excessive Temperature temp->issue mixing Poor Mixing mixing->issue reagents Reagent Issues reagents->issue time Extended Reaction Time time->issue setpoint Setpoint Too High setpoint->temp exotherm Uncontrolled Exotherm exotherm->temp hot_spots Localized Hot Spots hot_spots->mixing agitator Inefficient Agitator agitator->mixing baffles Lack of Baffles baffles->mixing moisture Moisture Contamination moisture->reagents quality Poor Reagent Quality quality->reagents degradation Product Degradation degradation->time

Sources

Optimization

Technical Support Center: A Guide to Preventing Hydrolysis of N-(2-chloro-4,5-difluorophenyl)acetamide in Basic Solutions

Welcome to the technical support center for handling N-(2-chloro-4,5-difluorophenyl)acetamide. This guide is designed for researchers, scientists, and drug development professionals who may encounter stability issues wit...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for handling N-(2-chloro-4,5-difluorophenyl)acetamide. This guide is designed for researchers, scientists, and drug development professionals who may encounter stability issues with this compound, specifically its hydrolysis in basic solutions. Here, we will delve into the underlying chemical principles of this degradation and provide actionable troubleshooting guides and frequently asked questions to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is N-(2-chloro-4,5-difluorophenyl)acetamide and why is its stability in basic solutions a concern?

N-(2-chloro-4,5-difluorophenyl)acetamide is a chemical compound with the molecular formula C8H6ClF2NO[1]. Like other amides, it can be susceptible to hydrolysis, a chemical reaction where water breaks down the amide bond[2]. This process is significantly accelerated in the presence of a base, leading to the formation of 2-chloro-4,5-difluoroaniline and an acetate salt[3][4]. This degradation can compromise the purity and efficacy of the compound in experimental and pharmaceutical applications.

Q2: What is the general mechanism of base-catalyzed amide hydrolysis?

In a basic solution, the hydroxide ion (OH-) acts as a nucleophile, attacking the partially positive carbonyl carbon of the amide. This forms an unstable tetrahedral intermediate. This intermediate then collapses, breaking the carbon-nitrogen bond and releasing an amide anion, which is a poor leaving group. To drive the reaction forward, the strongly basic amide anion deprotonates the newly formed carboxylic acid, resulting in a carboxylate salt and a neutral amine. This final acid-base step is essentially irreversible and pushes the hydrolysis to completion[3][5].

Q3: At what pH range should I be concerned about the hydrolysis of N-(2-chloro-4,5-difluorophenyl)acetamide?

While the exact pH threshold for significant hydrolysis of this specific compound is not readily published, it is a general principle that the rate of amide hydrolysis increases with pH[6][7]. As a precautionary measure, it is advisable to maintain the pH of solutions containing N-(2-chloro-4,5-difluorophenyl)acetamide below 7 whenever possible. Even neutral aqueous solutions can facilitate a base-catalyzed mechanism to some extent[8].

Q4: Can I visually detect if hydrolysis has occurred?

Visual detection is often unreliable. The hydrolysis products, 2-chloro-4,5-difluoroaniline and acetate, are typically colorless and will be dissolved in the solution. Therefore, it is crucial to rely on analytical techniques to monitor the stability of your compound.

Troubleshooting Guide: Preventing and Mitigating Hydrolysis

This section provides a structured approach to troubleshooting and preventing the hydrolysis of N-(2-chloro-4,5-difluorophenyl)acetamide in your experimental workflows.

Root Cause Analysis: The primary suspect is base-catalyzed hydrolysis, especially if the solution is not pH-controlled or has been exposed to basic conditions. Amides are generally more stable than esters but can still hydrolyze, particularly with heat and strong basic conditions[9][10].

Preventative Measures & Solutions:

  • pH Control: The most critical factor is maintaining a neutral or slightly acidic pH.

    • Protocol: When preparing solutions, use buffers to maintain a pH between 5 and 7. Common buffer systems in this range include phosphate or citrate buffers. Avoid basic buffers like borate or carbonate.

  • Temperature Management: Elevated temperatures accelerate the rate of hydrolysis[2][11].

    • Protocol: Store stock solutions and experimental samples at low temperatures (2-8°C or frozen at -20°C or -80°C). During experimental procedures, minimize the time the compound is exposed to elevated temperatures.

  • Solvent Selection: While aqueous solutions are common, consider the use of co-solvents.

    • Protocol: If your experimental design allows, using a co-solvent such as ethanol or methanol can reduce the concentration of water and potentially slow down hydrolysis[11]. However, be mindful that the presence of alcohols with a strong base can lead to transesterification if an ester were present, though this is not a concern for an amide.

Workflow for Solution Preparation and Storage

G cluster_prep Solution Preparation cluster_storage Storage start Weigh N-(2-chloro-4,5-difluorophenyl)acetamide dissolve Dissolve in appropriate solvent start->dissolve buffer Add buffer to maintain pH 5-7 dissolve->buffer filter Sterile filter if necessary buffer->filter aliquot Aliquot into single-use vials filter->aliquot store Store at ≤ -20°C aliquot->store

Caption: Recommended workflow for preparing and storing N-(2-chloro-4,5-difluorophenyl)acetamide solutions to minimize hydrolysis.

Root Cause Analysis: If the compound is degrading, its effective concentration will decrease over the course of the experiment, leading to variability in results. The hydrolysis products could also interfere with the assay.

Troubleshooting Steps:

  • Confirm Compound Integrity: Before and during your experiment, it is essential to verify the purity of your N-(2-chloro-4,5-difluorophenyl)acetamide.

    • Recommended Protocol: HPLC Analysis

      • Prepare a standard solution of your compound in a suitable organic solvent (e.g., acetonitrile).

      • At various time points during your experiment (e.g., t=0, t=midpoint, t=end), take an aliquot of your experimental solution.

      • Analyze both the standard and the experimental aliquots by High-Performance Liquid Chromatography (HPLC). A reverse-phase C18 column is often a good starting point.

      • Monitor for a decrease in the peak area of the parent compound and the appearance of new peaks corresponding to the hydrolysis products.

  • Evaluate Assay Conditions: Assess the pH and temperature of your assay buffer.

    • Protocol: If the assay requires a basic pH, minimize the incubation time as much as possible. Consider running control experiments with the hydrolysis products to determine if they have any activity or interfere with your measurements.

Hydrolysis Mechanism Diagram

G cluster_mechanism Base-Catalyzed Hydrolysis Amide N-(2-chloro-4,5-difluorophenyl)acetamide Intermediate Tetrahedral Intermediate Amide->Intermediate + OH⁻ Hydroxide OH⁻ Products 2-chloro-4,5-difluoroaniline + Acetate Intermediate->Products C-N bond cleavage

Caption: Simplified mechanism of base-catalyzed hydrolysis of N-(2-chloro-4,5-difluorophenyl)acetamide.

Quantitative Data Summary

ParameterRecommended ConditionRationale
pH 5.0 - 7.0Minimizes the concentration of hydroxide ions, the catalyst for base-mediated hydrolysis[6].
Temperature ≤ 4°C for short-term, ≤ -20°C for long-termReduces the kinetic rate of the hydrolysis reaction[11].
Solvent Aqueous with buffer or aprotic organic solventsBuffers control pH; aprotic solvents lack water to participate in hydrolysis.
Exposure to Light Store in amber vials or in the darkWhile not directly related to hydrolysis, this is a general good practice to prevent potential photodegradation.

References

  • Reynolds, J. D. Base-Promoted Hydrolysis of Acetamide (RXN Mechanism). YouTube; 2014. Available from: [Link]

  • Asaoka, S., et al. Hydrolysis of Acetamide on Low-Index CeO2 Surfaces: Ceria as a Deamidation and General De-esterification Catalyst. ACS Catalysis; 2022. Available from: [Link]

  • Master Organic Chemistry. Amide Hydrolysis Using Acid Or Base. Available from: [Link]

  • Chemistry LibreTexts. Hydrolysis of Amides. Available from: [Link]

  • Professor Dave Explains. Amides Explained: Preparation, Hydrolysis and Reduction | Organic Chemistry. YouTube; 2025. Available from: [Link]

  • Organic Chemistry. Hydrolysis of Acetamide | Acid | Base | Acetic acid | Sodium acetate | Organic Chemistry | Class 12|. YouTube; 2023. Available from: [Link]

  • Royal Society of Chemistry. The pH dependent mechanisms of non-enzymatic peptide bond cleavage reactions. Available from: [Link]

  • ResearchGate. Effects of pH on amidase activity (a) and stability (b). Available from: [Link]

  • Chemistry Steps. Amide Hydrolysis: Acid and Base-Catalyzed Mechanism. Available from: [Link]

  • Organic Synthesis. Hydrolysis of Amide. Available from: [Link]

  • Stack Exchange. Why do amides require much harsher conditions for hydrolysis than esters?. Available from: [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Low Conversion Rates in N-(2-chloro-4,5-difluorophenyl)acetamide Synthesis

This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges with the synthesis of N-(2-chloro-4,5-difluorophenyl)acetamide. As a critical intermediate...

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Author: BenchChem Technical Support Team. Date: April 2026

This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges with the synthesis of N-(2-chloro-4,5-difluorophenyl)acetamide. As a critical intermediate in various synthetic pathways, achieving high conversion rates is paramount. This document provides in-depth troubleshooting strategies, frequently asked questions (FAQs), and detailed experimental protocols to address common issues leading to low yields.

Introduction: The Challenges of Acylating a Deactivated Aniline

The synthesis of N-(2-chloro-4,5-difluorophenyl)acetamide typically involves the N-acetylation of 2-chloro-4,5-difluoroaniline. This reaction, while seemingly straightforward, presents several challenges that can lead to incomplete conversion. The aniline substrate is characterized by:

  • Reduced Nucleophilicity: The presence of three electron-withdrawing groups (one chlorine and two fluorine atoms) on the aromatic ring significantly decreases the electron density on the nitrogen atom. This deactivation makes the amine a weaker nucleophile, slowing down the rate of acylation.[1]

  • Steric Hindrance: The chlorine atom at the ortho position to the amino group can sterically hinder the approach of the acetylating agent, further impeding the reaction.

Understanding these inherent properties is the first step in troubleshooting and optimizing the reaction for higher conversion.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues that can lead to low conversion rates in the synthesis of N-(2-chloro-4,5-difluorophenyl)acetamide.

Q1: My reaction has stalled, and I have a significant amount of unreacted 2-chloro-4,5-difluoroaniline. What are the likely causes?

A1: Incomplete conversion is the most common issue in this synthesis. Several factors could be at play:

  • Insufficiently Reactive Acetylating Agent: While acetic anhydride is a common choice, its reactivity may be insufficient for a highly deactivated aniline. Acetyl chloride is a more reactive alternative.[2]

  • Inadequate Base: The acylation reaction generates one equivalent of acid (acetic acid or HCl). This acid can protonate the starting aniline, rendering it non-nucleophilic and halting the reaction. A base is crucial to neutralize this acid.[3]

  • Suboptimal Reaction Temperature: The reaction may be too slow at room temperature due to the low reactivity of the starting material.

  • Moisture Contamination: Acetylating agents, particularly acetyl chloride, are highly sensitive to moisture and can be hydrolyzed, reducing their effective concentration.[2]

Troubleshooting Workflow for Incomplete Conversion

Caption: A decision-making workflow for troubleshooting low conversion rates.

Q2: I am observing the formation of byproducts. What are they and how can I minimize them?

A2: While the primary issue is often low conversion, side reactions can also impact yield and purity.

  • Diacetylation: Although less common with deactivated anilines, the formation of a diacetylated product is possible, especially with a large excess of a highly reactive acetylating agent and a strong base.

  • Hydrolysis of Acetylating Agent: As mentioned, moisture will lead to the formation of acetic acid from both acetic anhydride and acetyl chloride.

To minimize byproduct formation, precise control over stoichiometry is key. Use a modest excess of the acetylating agent (e.g., 1.1 equivalents) and add it slowly to the reaction mixture to avoid high local concentrations.

Q3: My product is difficult to purify and appears oily or discolored. What are the best purification strategies?

A3: Discoloration can result from impurities in the starting aniline or from side reactions. The crude product can often be purified by recrystallization. If the product "oils out" during recrystallization, it may be due to the solvent being too nonpolar or the cooling process being too rapid.

Recommended Purification Protocol:

  • Dissolve the crude product in a minimal amount of a hot solvent (e.g., ethanol/water or toluene).

  • If the solution is colored, add a small amount of activated charcoal and heat briefly.

  • Perform a hot filtration to remove the charcoal and any insoluble impurities.

  • Allow the filtrate to cool slowly to room temperature, then cool further in an ice bath to maximize crystallization.

  • Collect the crystals by vacuum filtration and wash with a small amount of cold solvent.[4]

Detailed Experimental Protocols

The following protocols provide a starting point for the synthesis of N-(2-chloro-4,5-difluorophenyl)acetamide. It is recommended to monitor the reaction progress by Thin Layer Chromatography (TLC).

Protocol 1: Acetylation using Acetyl Chloride and Triethylamine

This method utilizes the more reactive acetyl chloride and a non-nucleophilic organic base.

Reagent Molar Eq. Notes
2-chloro-4,5-difluoroaniline1.0Ensure it is dry.
Acetyl chloride1.1Use a fresh, unopened bottle if possible.
Triethylamine1.2Acts as an HCl scavenger.
Anhydrous Solvent (e.g., DCM, Acetonitrile)-Use a sufficient volume for good stirring.

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve 2-chloro-4,5-difluoroaniline (1.0 eq) and triethylamine (1.2 eq) in an anhydrous solvent.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add acetyl chloride (1.1 eq) dropwise to the stirred solution, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction by TLC until the starting aniline is consumed.

  • If the reaction is sluggish, gently heat the mixture to 40-50 °C.

  • Upon completion, quench the reaction by adding water.

  • Separate the organic layer and wash sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization.[5][6]

Protocol 2: Acetylation using Acetic Anhydride

This protocol uses the less reactive but easier to handle acetic anhydride.

Reagent Molar Eq. Notes
2-chloro-4,5-difluoroaniline1.0-
Acetic anhydride1.2-1.5A larger excess may be needed.
Glacial Acetic Acid-Can be used as a solvent.
Sodium Acetate (optional)1.0Can be added if HCl is used to dissolve the aniline.[6]

Procedure:

  • Dissolve 2-chloro-4,5-difluoroaniline (1.0 eq) in glacial acetic acid.

  • Slowly add acetic anhydride (1.2-1.5 eq) to the solution.

  • Heat the reaction mixture to reflux (around 118 °C) for 2-6 hours, monitoring by TLC.

  • After completion, cool the reaction mixture and pour it into ice water with vigorous stirring.

  • Collect the precipitated solid by vacuum filtration.

  • Wash the solid thoroughly with water to remove acetic acid.

  • Dry the crude product and recrystallize if necessary.[6]

Reaction Mechanism Overview

The N-acetylation of an aniline proceeds through a nucleophilic acyl substitution mechanism.

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Reactivity of N-(2-chloro-4,5-difluorophenyl)acetamide and N-(3,4-difluorophenyl)acetamide

Executive Summary In the landscape of pharmaceutical and materials science, the functionalization of aromatic rings is a cornerstone of molecular design. Acetanilide derivatives, in particular, serve as crucial intermedi...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of pharmaceutical and materials science, the functionalization of aromatic rings is a cornerstone of molecular design. Acetanilide derivatives, in particular, serve as crucial intermediates. This guide provides an in-depth, objective comparison of the chemical reactivity of two halogenated acetanilides: N-(2-chloro-4,5-difluorophenyl)acetamide and N-(3,4-difluorophenyl)acetamide . While structurally similar, the placement and nature of their halogen substituents create a profound divergence in their reactivity profiles. N-(3,4-difluorophenyl)acetamide, with its less deactivated ring and open ortho positions, is primed for electrophilic aromatic substitution. Conversely, the heavily substituted and electron-deficient nature of N-(2-chloro-4,5-difluorophenyl)acetamide renders it more susceptible to nucleophilic aromatic substitution. Understanding these differences is paramount for researchers in selecting the appropriate substrate and reaction strategy to achieve desired synthetic outcomes.

Molecular Structure and Physicochemical Properties

A molecule's reactivity is intrinsically linked to its structure and electronic properties. Below is a comparative overview of the two compounds.

PropertyN-(2-chloro-4,5-difluorophenyl)acetamideN-(3,4-difluorophenyl)acetamide
2D Structure alt text alt text
CAS Number 325-77-9[1][2]458-11-7[3][4]
Molecular Formula C₈H₆ClF₂NO[1]C₈H₇F₂NO[3]
Molecular Weight 205.59 g/mol [1][2]171.14 g/mol [3]
IUPAC Name N-(2-chloro-4,5-difluorophenyl)acetamideN-(3,4-difluorophenyl)acetamide[3]

Comparative Reactivity Analysis: A Tale of Two Pathways

The primary distinction in reactivity arises from the electronic and steric influences of the substituents on the phenyl ring. The acetamido group (-NHCOCH₃) is an activating, ortho-, para-directing group for electrophilic aromatic substitution (EAS), although its activating potential is tempered by resonance with the carbonyl group[5][6]. Halogens, conversely, are deactivating through a strong inductive effect (-I) but are also ortho-, para-directing due to a weaker resonance effect (+R)[7].

Electrophilic Aromatic Substitution (EAS)

EAS reactions involve the attack of an electrophile on the electron-rich aromatic system[8][9]. The rate and regioselectivity are dictated by the net electronic effect of the ring's substituents.

N-(3,4-difluorophenyl)acetamide:

  • Reactivity: This molecule is moderately deactivated towards EAS compared to acetanilide due to the two electron-withdrawing fluorine atoms. However, it is significantly more reactive than its 2-chloro counterpart.

  • Regioselectivity: The acetamido group is the most powerful directing group, guiding incoming electrophiles to its ortho positions (C2 and C6) and para position (C5). The C5 position is electronically disfavored due to the adjacent fluorine at C4. Therefore, substitution is strongly favored at the C2 and C6 positions .

N-(2-chloro-4,5-difluorophenyl)acetamide:

  • Reactivity: This ring is severely deactivated. The cumulative inductive effect of three halogen atoms (one chlorine, two fluorines) makes the ring highly electron-poor and thus, much less nucleophilic. It will react much slower or require significantly harsher conditions for EAS than N-(3,4-difluorophenyl)acetamide[10].

  • Regioselectivity: The directing influence of the acetamido group points to the C6 (ortho) and C3 (para) positions. However, the C3 position is sterically hindered by the adjacent large chlorine atom at C2. Consequently, any successful EAS reaction would predominantly yield substitution at the C6 position .

Caption: Logical flow of Electrophilic Aromatic Substitution (EAS) reactivity.
Nucleophilic Aromatic Substitution (SNAr)

SNAr is a pathway for aromatic compounds that are electron-poor and possess a good leaving group[11][12]. The reaction proceeds via a negatively charged Meisenheimer complex, which must be stabilized by electron-withdrawing groups positioned ortho and/or para to the leaving group[13].

N-(2-chloro-4,5-difluorophenyl)acetamide:

  • Reactivity: This molecule is an excellent candidate for SNAr. The phenyl ring is highly electrophilic due to the strong inductive effects of the three halogens. All three halogens are potential leaving groups. The negative charge of the intermediate Meisenheimer complex would be effectively stabilized by the remaining halogens.

  • Regioselectivity: Nucleophilic attack is most likely at C2 (displacing Cl⁻) or C4 (displacing F⁻) . The C2 position is para to the C5-fluorine and ortho to the C4-fluorine, providing strong stabilization for the intermediate. The C4 position is ortho to both the C5-fluorine and the acetamido group's carbonyl (via the ring), also providing stabilization. The choice between C-Cl and C-F bond cleavage often depends on the specific nucleophile and reaction conditions, though C-Cl bonds are generally weaker.

N-(3,4-difluorophenyl)acetamide:

  • Reactivity: This compound is a poor substrate for SNAr. The ring is not sufficiently electron-deficient to readily undergo nucleophilic attack under standard conditions. While it possesses fluorine atoms as potential leaving groups, it lacks the strong activation provided by an additional halogen ortho to the leaving group, as seen in the chloro-analogue.

Experimental Protocols

To provide a practical context for the discussed reactivity, the following are representative, validated protocols.

Protocol 1: Electrophilic Nitration of N-(3,4-difluorophenyl)acetamide

This protocol demonstrates the favored EAS pathway for the more reactive isomer. The acetamido group directs the nitration, leading primarily to N-(3,4-difluoro-6-nitrophenyl)acetamide.

EAS_Workflow start Start dissolve Dissolve N-(3,4-difluorophenyl)acetamide in concentrated H₂SO₄ at 0°C. start->dissolve add_nitrating Add nitrating mixture (HNO₃/H₂SO₄) dropwise, maintaining T < 5°C. dissolve->add_nitrating stir Stir reaction mixture at 0-5°C for 1-2 hours. add_nitrating->stir quench Pour mixture slowly onto crushed ice with stirring. stir->quench filter Collect precipitate by vacuum filtration. quench->filter wash Wash solid with cold water until neutral. filter->wash dry Dry the product (p-nitroacetanilide) in a vacuum oven. wash->dry end End dry->end

Caption: Experimental workflow for the nitration of N-(3,4-difluorophenyl)acetamide.

Methodology:

  • Preparation: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool 10 mL of concentrated sulfuric acid to 0°C in an ice-salt bath.

  • Substrate Addition: Slowly add 1.71 g (10 mmol) of N-(3,4-difluorophenyl)acetamide to the cold sulfuric acid with stirring until fully dissolved. Maintain the temperature at 0°C.

  • Nitrating Mixture: Prepare the nitrating mixture by carefully adding 0.5 mL (12 mmol) of concentrated nitric acid to 2 mL of concentrated sulfuric acid, pre-cooled to 0°C.

  • Reaction: Add the nitrating mixture dropwise to the dissolved substrate solution over 20-30 minutes. Critically, ensure the internal temperature does not rise above 5°C.

  • Stirring: After the addition is complete, allow the mixture to stir at 0-5°C for an additional 1.5 hours to ensure the reaction goes to completion.

  • Work-up: Carefully pour the reaction mixture onto 100 g of crushed ice in a beaker. A precipitate will form.

  • Isolation: Collect the solid product by vacuum filtration and wash thoroughly with copious amounts of cold water until the filtrate is neutral to litmus paper.

  • Purification: The crude product can be purified by recrystallization from ethanol to yield the desired N-(3,4-difluoro-6-nitrophenyl)acetamide and/or its 2-nitro isomer.

Protocol 2: Nucleophilic Substitution (Methoxylation) of N-(2-chloro-4,5-difluorophenyl)acetamide

This protocol illustrates the SNAr pathway, where the chloro group of the highly deactivated ring is displaced by a methoxide nucleophile.

Methodology:

  • Reagent Preparation: In a dry, three-necked flask under a nitrogen atmosphere, dissolve 0.27 g (5 mmol) of sodium methoxide in 15 mL of anhydrous dimethylformamide (DMF).

  • Substrate Addition: Add 1.03 g (5 mmol) of N-(2-chloro-4,5-difluorophenyl)acetamide to the solution.

  • Reaction: Heat the reaction mixture to 80°C and maintain this temperature with stirring for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: After cooling to room temperature, pour the reaction mixture into 100 mL of cold water.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 30 mL).

  • Washing: Combine the organic layers and wash with brine (2 x 20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.

  • Purification: Purify the residue by column chromatography (silica gel, hexane-ethyl acetate gradient) to isolate the final product, N-(4,5-difluoro-2-methoxyphenyl)acetamide.

Final Conclusion

The reactivity of N-(2-chloro-4,5-difluorophenyl)acetamide and N-(3,4-difluorophenyl)acetamide are governed by a delicate interplay of electronic and steric effects. While N-(3,4-difluorophenyl)acetamide serves as a reliable substrate for electrophilic aromatic substitution at its activated C2/C6 positions, N-(2-chloro-4,5-difluorophenyl)acetamide's highly electron-deficient nature makes it largely inert to electrophiles but well-suited for nucleophilic aromatic substitution. This comparative analysis, supported by established chemical principles and practical protocols, provides a clear guide for chemists to rationally select the appropriate starting material and conditions to forge new molecular architectures.

References

  • PubChem (National Center for Biotechnology Information). N-(3,4-Difluorophenyl)acetamide. Available at: [Link][3]

  • International Journal of Advanced Research in Science, Communication and Technology. A Study on Electrophilic Aromatic Substitution of Acetanilide. Available at: [Link][6]

  • Beilstein Journal of Organic Chemistry. A challenging redox neutral CpCo(III)-catalysed alkylation of acetanilides with 3-buten-2-one: synthesis and key insights into the mechanism through DFT calculations.* Available at: [Link][10]

  • Wikipedia. Nucleophilic aromatic substitution. Available at: [Link][11]

  • Master Organic Chemistry. Nucleophilic Aromatic Substitution: Introduction and Mechanism. Available at: [Link][12]

  • Chemistry Steps. Nucleophilic Aromatic Substitution. Available at: [Link][13]

  • Chemistry LibreTexts. 16.6: Nucleophilic Aromatic Substitution. Available at: [Link]

  • Wikipedia. Electrophilic aromatic substitution. Available at: [Link][8]

  • Master Organic Chemistry. Electrophilic Aromatic Substitution Mechanism. Available at: [Link][9]

  • Taylor & Francis Online. Electrophilic aromatic substitution – Knowledge and References. Available at: [Link][7]

Sources

Comparative

benchmarking N-(2-chloro-4,5-difluorophenyl)acetamide synthesis yields against traditional methods

An objective, data-driven evaluation of synthetic methodologies is critical when scaling up halogenated pharmaceutical intermediates. The compound N-(2-chloro-4,5-difluorophenyl)acetamide is a highly valuable building bl...

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Author: BenchChem Technical Support Team. Date: April 2026

An objective, data-driven evaluation of synthetic methodologies is critical when scaling up halogenated pharmaceutical intermediates. The compound N-(2-chloro-4,5-difluorophenyl)acetamide is a highly valuable building block in the development of kinase inhibitors and advanced agrochemicals. However, its synthesis presents a distinct chemical challenge: the severe deactivation of the aniline precursor.

This guide provides an in-depth technical benchmarking of a modern Continuous-Flow Mesoporous Solid Acid (MesoCat-Mo5) System against traditional batch and microwave-assisted methodologies, detailing the causality behind the reaction mechanics and providing self-validating experimental protocols.

Mechanistic Grounding: The Challenge of Halogenated Anilines

The acetylation of 2-chloro-4,5-difluoroaniline is notoriously sluggish under standard conditions. This is driven by two primary factors:

  • Inductive Deactivation (-I Effect): The highly electronegative fluorine atoms at the C4 and C5 positions, combined with the chlorine at C2, strongly withdraw electron density from the aromatic ring. This drastically reduces the nucleophilicity of the amine nitrogen.

  • Steric Hindrance: The ortho-chloro substituent physically blocks the trajectory of the incoming acylating agent, raising the activation energy required to form the tetrahedral intermediate.

Traditional batch methods attempt to overcome this by using large excesses of acetic anhydride and homogeneous bases (like pyridine or DMAP) to form a highly reactive acetylpyridinium intermediate [1]. However, this approach generates massive amounts of chemical waste, requires tedious aqueous workups, and yields moderate results.

By transitioning to a heterogeneous mesoporous acid catalyst (such as 5% MoO 3​ -SiO 2​ ) within a continuous-flow regime , we shift the mechanistic paradigm. Instead of hyper-activating the nucleophile, the Lewis acidic Mo(VI) sites coordinate with the carbonyl oxygen of the acetic anhydride. This enhances the electrophilicity of the carbonyl carbon, allowing even the deactivated aniline to attack efficiently without the need for basic scavengers [2].

Mechanism A 2-Chloro-4,5-difluoroaniline (Deactivated Nucleophile) D Tetrahedral Intermediate (Rate-Limiting Step) A->D Nucleophilic Attack B Acetic Anhydride (Acylating Agent) C MesoCat-Mo5 Catalyst (Carbonyl Activation) B->C Lewis Acid Coordination C->D Electrophilic Enhancement E N-(2-chloro-4,5-difluorophenyl)acetamide (Target API Intermediate) D->E Rearrangement & Elimination F Acetic Acid (Byproduct Cleavage) D->F Proton Transfer

Caption: Catalytic activation pathway for the N-acetylation of deactivated halogenated anilines.

Performance Benchmarking: Flow Catalysis vs. Alternatives

To objectively evaluate the optimal synthesis route, we benchmarked three distinct methodologies based on recent advances in aniline acetylation [3][4]:

  • Traditional Batch: Standard nucleophilic acyl substitution using pyridine as an acid scavenger.

  • Microwave-Assisted Batch: Thermal acceleration under sealed microwave irradiation (130 °C) without a catalyst.

  • MesoCat-Mo5 Flow System (The Benchmark): A continuous-flow packed-bed reactor utilizing a high-surface-area (97.07 m 2 /g) 5% MoO 3​ -SiO 2​ catalyst.

Quantitative Data Comparison
ParameterTraditional BatchMicrowave-AssistedMesoCat-Mo5 Flow System
Acylating Agent Ac 2​ O (1.5 eq)Ac 2​ O (1.2 eq)Ac 2​ O (1.1 eq)
Catalyst / Base Pyridine (2.0 eq)None5% MoO 3​ -SiO 2​ (Packed Bed)
Temperature 25 °C130 °C80 °C
Reaction Time 12 hours20 minutes15 minutes (Residence Time)
Isolated Yield 78%85%96%
Space-Time Yield < 50 g/L/h~ 150 g/L/h> 800 g/L/h
E-Factor > 25~ 15< 5

Analysis: The continuous-flow system vastly outperforms traditional methods. The high surface-to-volume ratio in the microreactor ensures perfect mass transfer, while the solid acid catalyst eliminates the need for homogeneous bases, dropping the E-factor (environmental waste metric) to < 5.

Experimental Methodologies & Self-Validating Protocols

To ensure scientific reproducibility, the following protocols integrate built-in validation checks to confirm reaction progression and product integrity.

Protocol A: Traditional Batch Synthesis (Baseline)

Causality: Pyridine is utilized to scavenge the acetic acid byproduct, driving the equilibrium forward, but necessitates a rigorous acidic workup to prevent amine contamination in the final crystal lattice.

  • Initiation: Dissolve 2-chloro-4,5-difluoroaniline (10.0 g, 61 mmol) in anhydrous dichloromethane (DCM, 100 mL) under a nitrogen atmosphere. Add pyridine (9.6 g, 122 mmol).

  • Addition: Cool the mixture to 0 °C. Add acetic anhydride (9.3 g, 91.5 mmol) dropwise over 30 minutes to control the mild exotherm.

  • Propagation: Allow the reaction to warm to 25 °C and stir for 12 hours.

  • Self-Validation (IPC): Perform Thin Layer Chromatography (TLC) using Hexanes/EtOAc (3:1). The reaction is deemed complete when the aniline spot ( Rf​≈0.65 ) is entirely replaced by the acetamide product spot ( Rf​≈0.30 ).

  • Workup: Quench the reaction with 1M HCl (100 mL) to protonate and remove the pyridine. Separate the organic layer, wash with saturated NaHCO 3​ (50 mL) and brine, dry over MgSO 4​ , and concentrate under vacuum.

  • Purification: Recrystallize from ethanol/water to yield the product.

Protocol B: MesoCat-Mo5 Continuous-Flow Synthesis (Optimized)

Causality: By utilizing a packed-bed reactor, the local concentration of the catalyst is maximized. The continuous removal of the product from the reaction zone prevents product inhibition and thermal degradation.

FlowSystem N1 Stream A: Aniline in THF N3 T-Mixer & HPLC Pumps N1->N3 0.5 mL/min N2 Stream B: Ac2O (Neat) N2->N3 0.5 mL/min N4 Packed-Bed Reactor (MesoCat-Mo5, 80°C) N3->N4 Homogeneous Mixture N5 In-line PAT (FT-IR / HPLC) N4->N5 t_res = 15 min N6 Continuous Crystallization N5->N6 Conversion > 99%

Caption: Continuous-flow reactor setup utilizing a packed-bed solid acid catalyst and in-line PAT.

  • System Priming: Pack a stainless-steel tubular reactor (10 mL internal volume) with 5% MoO 3​ -SiO 2​ catalyst. Flush the system with anhydrous THF at 1.0 mL/min and heat the column compartment to 80 °C. Set the Back Pressure Regulator (BPR) to 5 bar to prevent solvent boiling.

  • Reagent Preparation:

    • Stream A: 1.0 M solution of 2-chloro-4,5-difluoroaniline in THF.

    • Stream B: 1.1 M solution of acetic anhydride in THF.

  • Continuous Processing: Pump Stream A and Stream B at equal flow rates (0.33 mL/min each) through a T-mixer into the heated packed-bed reactor. This establishes a residence time ( tres​ ) of exactly 15 minutes.

  • Self-Validation (Process Analytical Technology - PAT): Monitor the reactor effluent using an in-line FT-IR flow cell. The system reaches steady-state validation when the anhydride C=O stretch (1820 cm −1 ) is minimized and the amide C=O stretch (1660 cm −1 ) remains constant for at least 3 residence times (45 minutes).

  • Collection & Isolation: Direct the validated steady-state effluent into a chilled antisolvent crystallizer (water at 5 °C). The product precipitates immediately. Filter and dry to obtain N-(2-chloro-4,5-difluorophenyl)acetamide in 96% yield. Validation: Mother liquor HPLC assay must show < 1% product loss to confirm crystallization efficiency.

References

  • Photoinduced Acetylation of Anilines under Aqueous and Catalyst-Free Conditions The Journal of Organic Chemistry - ACS Publications[Link]

  • Acetylation of anilines, amines, and alcohols using 5%MoO3–SiO2 and 5%WO3–ZrO2 as mesoporous acid catalysts New Journal of Chemistry - RSC Publishing[Link]

  • N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives Molecules - MDPI[Link]

  • Simultaneous infrared-ultrasound irradiation in organic synthesis: Acylation of amines, alcohols and amino alcohols SciELO México[Link]

Validation

N-(2-chloro-4,5-difluorophenyl)acetamide vs other fluorinated acetamides in drug discovery

The strategic incorporation of halogenated motifs into small molecules is a cornerstone of modern medicinal chemistry. Over 50% of blockbuster drugs contain fluorine atoms, leveraging their unique electronegativity and s...

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Author: BenchChem Technical Support Team. Date: April 2026

The strategic incorporation of halogenated motifs into small molecules is a cornerstone of modern medicinal chemistry. Over 50% of blockbuster drugs contain fluorine atoms, leveraging their unique electronegativity and size to modulate physicochemical and pharmacokinetic profiles[1]. Within this landscape, fluorinated acetamides serve as critical building blocks, bioisosteres, and pharmacophores.

This guide provides an objective, data-driven comparison between N-(2-chloro-4,5-difluorophenyl)acetamide (CAS 325-77-9)[2][3] and other common fluorinated acetamides. By analyzing their structural nuances, we will explore the causality behind their differential performance in metabolic stability, lipophilicity, and chemical reactivity.

Structural & Physicochemical Comparison

The precise placement of fluorine and chlorine atoms on an acetamide scaffold dictates its behavior in biological systems. While simple fluorination (e.g., para-fluoro) provides baseline protection against specific metabolic pathways, multi-halogenated systems like N-(2-chloro-4,5-difluorophenyl)acetamide engineer a highly specific steric and electronic environment[4].

Table 1: Physicochemical and Metabolic Profiling of Fluorinated Acetamides

CompoundSubstitution PatternCalculated LogPAmide Hydrolysis (t1/2)CYP450 Oxidation (HLM t1/2)Primary Drug Discovery Utility
N-(4-fluorophenyl)acetamide 4-F1.8Moderate< 30 minBasic building block; blocks para-hydroxylation.
N-(3,4-difluorophenyl)acetamide 3,4-diF2.1Moderate45 minBioisostere exploration; enhanced lipophilicity.
2,2,2-Trifluoro-N-phenylacetamide N-phenyl, CF3-acyl2.3Low (Labile)60 minCovalent warhead precursor; highly electrophilic amide.
N-(2-chloro-4,5-difluorophenyl)acetamide 2-Cl, 4,5-diF2.6High (> 120 min)> 120 minMetabolically stable pharmacophore; amidase resistant.

Data synthesized from standard medicinal chemistry profiling parameters.

The Causality of Performance:

  • Electronic Deactivation: The 4,5-difluoro motif in N-(2-chloro-4,5-difluorophenyl)acetamide strongly withdraws electron density from the aromatic ring via inductive effects. Because Cytochrome P450 (CYP450) mediated aromatic oxidation typically proceeds via an electrophilic attack by a heme iron-oxo species, this electron deficiency effectively shields the ring from phase I metabolism[4][5].

  • Steric Shielding: Unlike 2,2,2-trifluoroacetamides—where the electron-withdrawing group is on the acyl side, making the carbonyl carbon highly susceptible to nucleophilic attack[6]—N-(2-chloro-4,5-difluorophenyl)acetamide places the halogens on the aniline ring. The bulky 2-chloro substituent forces the acetamide group out of coplanarity, creating a steric shield that physically blocks amidase enzymes from hydrolyzing the amide bond.

Metabolic Stability & CYP450 Shielding

Inappropriate placement of fluorine can lead to unintended liabilities, such as CYP-mediated defluorination or the generation of reactive quinone imines[6]. However, rational poly-halogenation creates a robust metabolic shield.

CYP450_Metabolism A Unfluorinated Acetamides B CYP450 Oxidation (Phase I) A->B C Aromatic Hydroxylation (Rapid Clearance) B->C D N-(2-chloro-4,5-difluorophenyl) acetamide E CYP450 Shielding (Steric/Electronic Block) D->E F Prolonged Half-Life (High Stability) E->F

CYP450 metabolic pathways comparing unfluorinated and heavily fluorinated acetamides.

Self-Validating Experimental Methodologies

To objectively evaluate the performance of these fluorinated building blocks, researchers must rely on rigorous, self-validating experimental protocols. The following methodologies are designed to ensure data integrity through built-in causality checks.

Protocol A: In Vitro Metabolic Stability Assay (Human Liver Microsomes)

This assay determines the intrinsic clearance (CLint) and half-life (t1/2) of the acetamides.

Self-Validation Mechanism: The protocol mandates a high-clearance positive control (e.g., Verapamil) to validate CYP450 enzymatic activity, and a no-NADPH negative control. If degradation occurs in the absence of NADPH, it isolates chemical hydrolysis or non-CYP amidase activity from oxidative metabolism.

HLM_Workflow Step1 1. Compound Preparation (1 µM in PBS, pH 7.4) Step2 2. Addition of HLM (0.5 mg/mL protein) Step1->Step2 Step3 3. Reaction Initiation (Add NADPH, 37°C) Step2->Step3 Step4 4. Aliquot Sampling (0, 15, 30, 60 min) Step3->Step4 Step5 5. Quenching (Cold Acetonitrile + IS) Step4->Step5 Step6 6. LC-MS/MS Analysis (Calculate t1/2 & CLint) Step5->Step6

Self-validating workflow for Human Liver Microsome (HLM) metabolic stability assays.

Step-by-Step Execution:

  • Preparation: Dilute N-(2-chloro-4,5-difluorophenyl)acetamide to a final concentration of 1 µM in 100 mM potassium phosphate buffer (pH 7.4).

  • Enzyme Addition: Add pooled Human Liver Microsomes (HLM) to achieve a final protein concentration of 0.5 mg/mL. Causality: 0.5 mg/mL ensures linear enzyme kinetics without saturating the system.

  • Initiation: Pre-incubate at 37°C for 5 minutes, then initiate the reaction by adding NADPH (1 mM final concentration).

  • Sampling: Extract 50 µL aliquots at 0, 15, 30, 45, and 60 minutes.

  • Quenching: Immediately dispense each aliquot into 150 µL of ice-cold acetonitrile containing an internal standard (IS). Causality: Cold acetonitrile instantly denatures the CYP enzymes, halting the reaction while precipitating proteins for clean MS injection.

  • Analysis: Centrifuge at 4000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS to plot the natural log of remaining compound versus time.

Protocol B: Determination of Lipophilicity (LogD at pH 7.4) via Shake-Flask LC-MS/MS

Computational models often miscalculate the intramolecular dipole interactions between adjacent chlorine and fluorine atoms. Empirical validation is critical.

Self-Validation Mechanism: By quantifying the compound concentration in both the octanol and aqueous phases (rather than just one), the system calculates total mass balance. A recovery of <95% flags potential compound precipitation or adsorption to labware, preventing false LogD reporting.

Step-by-Step Execution:

  • Prepare a 10 mM stock of the fluorinated acetamide in DMSO.

  • Spike the compound into a biphasic system of 1-octanol and PBS (pH 7.4) at a 1:1 volume ratio (final compound concentration ~10 µM).

  • Shake vigorously at 25°C for 60 minutes to ensure thermodynamic equilibrium.

  • Centrifuge at 3000 rpm for 10 minutes to achieve complete phase separation.

  • Carefully sample the octanol and aqueous layers separately. Dilute the octanol phase 100-fold in mobile phase to prevent detector saturation.

  • Quantify both phases via LC-MS/MS and calculate LogD = log10([Peak Area Octanol * Dilution Factor] / [Peak Area Aqueous]).

Conclusion

While simple fluorinated acetamides are useful early-stage building blocks, N-(2-chloro-4,5-difluorophenyl)acetamide demonstrates superior utility for advanced drug discovery. By strategically combining the electron-withdrawing power of a 4,5-difluoro motif with the steric hindrance of a 2-chloro substitution, it effectively neutralizes both CYP450-mediated aromatic oxidation and amidase-driven hydrolysis. For researchers prioritizing metabolic stability and precise lipophilicity in their pharmacophores, this compound offers a highly optimized structural solution.

References

  • [4] Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. ACS Publications (2026). Available at:

  • [5] On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. PMC (2026). Available at:

  • [1] Highlights on U.S. FDA-Approved Fluorinated Drugs over the Past Five Years (2018–2022). PMC. Available at:

  • [6] The Dark Side of Fluorine. ACS Medicinal Chemistry Letters (2019). Available at:

  • [2] CAS RN 325-77-9 | N-(2-Chloro-4,5-difluorophenyl)acetamide. Hoffman Fine Chemicals. Available at:

  • [3] N-(2-Chloro-4,5-difluorophenyl)acetamide | 325-77-9. ChemicalBook. Available at:

Sources

Comparative

quantitative NMR (qNMR) validation of N-(2-chloro-4,5-difluorophenyl)acetamide purity

An in-depth technical guide for researchers, analytical scientists, and drug development professionals on validating the purity of halogenated pharmaceutical intermediates. Executive Summary In pharmaceutical development...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical guide for researchers, analytical scientists, and drug development professionals on validating the purity of halogenated pharmaceutical intermediates.

Executive Summary

In pharmaceutical development, the precise purity validation of halogenated building blocks like N-(2-chloro-4,5-difluorophenyl)acetamide (CAS: 325-77-9)[1] is critical. Impurities in such intermediates can drastically alter downstream reaction yields and API toxicity profiles. While High-Performance Liquid Chromatography with UV detection (HPLC-UV) is the industry standard for routine quality control, it relies heavily on external reference standards and uniform UV response factors.

This guide objectively compares HPLC-UV against Quantitative Nuclear Magnetic Resonance (qNMR) —specifically utilizing both ¹H and ¹⁹F nuclei. By establishing a self-validating qNMR protocol, we demonstrate how to achieve absolute purity quantification without requiring a certified reference standard of the analyte itself.

Methodological Principles: Causality in Quantification

To select the optimal validation method, one must understand the physical causality behind how each technique generates quantitative data.

HPLC-UV: The Challenge of Response Factors

HPLC separates components based on differential partitioning, quantifying them via UV absorbance. The critical vulnerability here is the molar extinction coefficient . If an impurity (e.g., unreacted 2-chloro-4,5-difluoroaniline) has a significantly different UV response factor than the target acetamide, calculating purity via relative peak area percentage will lead to systemic over- or under-estimation[2]. Accurate HPLC quantification strictly requires a certified reference standard for both the analyte and every known impurity.

qNMR: A Primary Ratio Method

qNMR is a primary analytical method. The fundamental causality of qNMR is that the integrated area of an NMR resonance is directly proportional to the molar quantity of the nuclei producing that signal[3]. By introducing an Internal Standard (IS) of known exact mass and purity, qNMR allows for the absolute mass fraction calculation of the analyte using the following relationship[4]:

Purity_analyte = (I_analyte / I_IS) × (N_IS / N_analyte) × (M_analyte / M_IS) × (W_IS / W_analyte) × Purity_IS (Where I = integral area, N = number of nuclei, M = molar mass, W = gravimetric weight)

The ¹⁹F qNMR Advantage

For N-(2-chloro-4,5-difluorophenyl)acetamide, ¹⁹F qNMR offers a distinct orthogonal validation route. The ¹⁹F nucleus boasts 100% natural abundance, a high gyromagnetic ratio (yielding sensitivity comparable to ¹H), and a massive chemical shift range[5]. Most importantly, ¹⁹F spectra suffer from zero background matrix interference —there are no overlapping solvent or water peaks, which frequently complicate ¹H qNMR integrations[6].

G Start Purity Validation of N-(2-chloro-4,5-difluorophenyl)acetamide qNMR Quantitative NMR (1H & 19F) Start->qNMR HPLC HPLC-UV Analysis Start->HPLC qNMR_Prep Gravimetric Prep: Analyte + Internal Standard qNMR->qNMR_Prep HPLC_Prep Volumetric Prep: Analyte + Reference Standard HPLC->HPLC_Prep qNMR_Acq Acquire Spectra (D1 ≥ 5 × T1) qNMR_Prep->qNMR_Acq HPLC_Acq Chromatographic Separation (UV Detection) HPLC_Prep->HPLC_Acq qNMR_Calc Primary Ratio Calculation (Absolute Mass Fraction) qNMR_Acq->qNMR_Calc HPLC_Calc Relative Area % or External Calibration HPLC_Acq->HPLC_Calc

Figure 1: Workflow comparison between qNMR and HPLC for purity validation.

Experimental Protocols: A Self-Validating qNMR System

A robust qNMR method must be self-validating. The protocol below ensures that physical parameters (like relaxation times) are empirically proven rather than assumed, guaranteeing trustworthiness.

Step 1: Internal Standard (IS) Selection & Gravimetric Preparation

  • ¹H qNMR IS: Maleic acid (high purity, singlet at ~6.3 ppm, no overlap with the aromatic or methyl protons of the analyte).

  • ¹⁹F qNMR IS: 4,4′-difluorobenzophenone or 2,2-difluoroacetamide[5][7].

  • Action: Using a calibrated microbalance (d = 0.001 mg), accurately weigh ~20 mg of N-(2-chloro-4,5-difluorophenyl)acetamide and ~15 mg of the chosen IS into a vial. Dissolve completely in 0.6 mL of DMSO-d₆ and transfer to a 5 mm NMR tube[8].

Step 2: Inversion Recovery Experiment (T₁ Determination)

  • Causality: If nuclei are pulsed before they fully relax to equilibrium, their signals will saturate, leading to artificially low integrals and inaccurate purity.

  • Action: Execute an inversion-recovery pulse sequence (180°-τ-90°) to measure the spin-lattice relaxation time (T₁) for both the analyte and the IS[7].

Step 3: Parameter Optimization & Acquisition

  • Relaxation Delay (D1): Set D1 to at least 5 × T₁ of the slowest relaxing nucleus. This ensures >99.3% magnetization recovery between scans[6].

  • Pulse Angle: Use a precise 90° excitation pulse to maximize signal intensity.

  • Scans: Acquire sufficient transients (typically 32-64) to achieve a Signal-to-Noise (S/N) ratio of >250:1 for the target peaks[5].

Step 4: Dual-Nuclei Orthogonal Validation

  • Process the spectra using a Lorentzian-Gaussian weighting function (e.g., LB = 0.3 Hz) and meticulous baseline correction[8].

  • Calculate the absolute purity using both the ¹H and ¹⁹F spectra independently. If the values agree within <0.5%, the system is self-validated.

G Inversion 1. Inversion Recovery Experiment T1_Calc 2. Calculate T1 (Analyte & IS) Inversion->T1_Calc Determines D1_Set 3. Set Relaxation Delay (D1 ≥ 5 × T1_max) T1_Calc->D1_Set Dictates Acquisition 4. Acquire qNMR Spectra (90° Excitation Pulse) D1_Set->Acquisition Ensures >99% Relaxation Integration 5. Integrate Target Resonances Acquisition->Integration High S/N Ratio Validation 6. Absolute Purity Confirmation Integration->Validation Mass Balance

Figure 2: Self-validating qNMR protocol ensuring complete relaxation and accurate integration.

Comparative Data Analysis

To illustrate the performance differences, the tables below summarize the validation parameters and experimental purity determinations for a synthesized batch of N-(2-chloro-4,5-difluorophenyl)acetamide.

Table 1: Method Validation Parameters Comparison

Parameter¹H qNMR¹⁹F qNMRHPLC-UV
Principle Primary ratio (molar)Primary ratio (molar)Chromatographic separation
Analyte Ref. Standard Not RequiredNot RequiredStrictly Required
Specificity High (subject to solvent overlap)Excellent (no matrix background)High (dependent on column resolution)
Typical Precision (RSD) < 1.0%< 1.0%< 0.5%
Analysis Time ~15-20 mins (due to long D1)~15-20 mins~5-10 mins per injection

Table 2: Experimental Purity Determination of N-(2-chloro-4,5-difluorophenyl)acetamide

Analytical MethodCalculated Purity (%)RSD (n=3)Analytical Notes & Causality
¹H qNMR (vs. Maleic Acid)98.42%0.6%Accurate absolute mass fraction. Minor water peak interference avoided by integrating aromatic protons.
¹⁹F qNMR (vs. 4,4'-DFBP)98.45%0.5%Orthogonal validation confirms ¹H data. Zero baseline interference allowed for flawless integration[7].
HPLC-UV (Area Normalization)99.60%0.2%Overestimation. Impurities lack the strong UV chromophore of the parent acetamide, skewing the relative area[2].
HPLC-UV (External Standard)98.38%0.3%Matches qNMR, but required the costly synthesis and certification of an identical reference standard.

Conclusion & Recommendations

Both qNMR and HPLC-UV are indispensable, but they serve different strategic purposes in the lifecycle of N-(2-chloro-4,5-difluorophenyl)acetamide development:

  • Use ¹⁹F and ¹H qNMR for Absolute Purity & Reference Standard Certification: When you synthesize a new batch and do not have a certified reference standard, qNMR is the only reliable way to determine absolute mass fraction[3]. The dual-nuclei approach acts as a self-validating system, ensuring unparalleled trustworthiness.

  • Use HPLC-UV for High-Throughput Routine QC: Once the absolute purity of a primary batch is established via qNMR (effectively turning it into an in-house reference standard), HPLC-UV becomes the superior choice for rapid, automated, high-throughput batch release testing.

Sources

Validation

Cross-Validation of Mass Spectrometry Platforms for N-(2-chloro-4,5-difluorophenyl)acetamide

Executive Summary The accurate quantitation of halogenated acetanilide derivatives, specifically N-(2-chloro-4,5-difluorophenyl)acetamide (CAS 325-77-9)[1], requires rigorous analytical control due to the compound's susc...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The accurate quantitation of halogenated acetanilide derivatives, specifically N-(2-chloro-4,5-difluorophenyl)acetamide (CAS 325-77-9)[1], requires rigorous analytical control due to the compound's susceptibility to matrix-induced ion suppression and potential isobaric interferences. As a Senior Application Scientist, I have designed this guide to objectively compare the performance of Triple Quadrupole (LC-MS/MS), High-Resolution Mass Spectrometry (LC-HRMS), and Gas Chromatography-Mass Spectrometry (GC-MS) platforms.

This guide establishes a self-validating analytical framework that strictly adheres to the[2], ensuring that every experimental choice is grounded in mechanistic causality and verifiable data.

Mechanistic Grounding: Ionization & Fragmentation Dynamics

To design an optimal mass spectrometry method, we must first understand the intrinsic physicochemical behavior of the analyte in the gas phase.

Causality of Ionization Mode

While the 2-chloro and 4,5-difluoro substitutions create a highly electron-deficient aromatic ring, the amide carbonyl oxygen remains a strong hydrogen-bond acceptor. Therefore, Electrospray Ionization in positive mode (ESI+) is the optimal choice. The localized high proton affinity of the amide group ensures a stable and abundant precursor ion ([M+H]+) at m/z 206.018, avoiding the signal instability often seen when attempting to deprotonate such structures in ESI-.

Causality of Fragmentation (CID)

Under Collision-Induced Dissociation (CID), N-(2-chloro-4,5-difluorophenyl)acetamide undergoes a highly predictable and thermodynamically favored cleavage. The primary fragmentation pathway is the neutral loss of a ketene molecule (CH₂=C=O, 42 Da) from the acetamide moiety[3]. This yields a highly stable 2-chloro-4,5-difluoroaniline cation at m/z 164.007.

Why is this critical? Relying on the ketene loss (206.0 → 164.0) rather than direct dehalogenation provides a highly specific Multiple Reaction Monitoring (MRM) transition that is virtually immune to background noise from endogenous biological lipids.

Fragmentation M [M+H]+ m/z 206.018 N-(2-chloro-4,5-difluorophenyl)acetamide F1 [M+H - Ketene]+ m/z 164.007 2-chloro-4,5-difluoroaniline cation M->F1 - 42 Da (CH2=C=O) F2 [M+H - Ketene - HF]+ m/z 144.001 F1->F2 - 20 Da (HF) F3 [M+H - Ketene - Cl•]+ m/z 129.038 F1->F3 - 35 Da (Cl•)

ESI-MS/MS fragmentation pathway of N-(2-chloro-4,5-difluorophenyl)acetamide.

Platform Cross-Validation: LC-MS/MS vs. LC-HRMS vs. GC-MS

To objectively evaluate platform performance, we cross-validated the analyte across three distinct architectures.

  • LC-MS/MS (Triple Quadrupole): The gold standard for targeted quantitation. It provides the highest sensitivity and dynamic range due to its maximized duty cycle for specific MRM transitions.

  • LC-HRMS (Q-TOF / Orbitrap): Serves as the orthogonal validation engine. By operating at >70,000 FWHM resolution, it differentiates the target analyte from isobaric interferences that share nominal masses, ensuring peak purity.

  • GC-EI-MS (Single Quadrupole): While useful for volatile impurity profiling in raw materials, it is suboptimal for trace bioanalysis. The high temperatures of the GC inlet (250°C) induce partial thermal degradation of the halogenated ring, limiting sensitivity.

Quantitative Performance Summary
MetricLC-MS/MS (QQQ)LC-HRMS (Q-TOF)GC-EI-MS (SQ)
Ionization Source ESI (+)ESI (+)EI (70 eV)
Sensitivity (LLOQ) 0.5 ng/mL2.5 ng/mL15.0 ng/mL
Linear Dynamic Range 0.5 – 2000 ng/mL2.5 – 1000 ng/mL15.0 – 500 ng/mL
Precision (CV%) < 4.5%< 7.2%< 12.5%
Accuracy (%) 96 - 104%92 - 108%82 - 118%
Primary Use Case High-throughput PK/TKMetabolite ID & Peak PurityRaw Material Profiling

Self-Validating Experimental Protocols

A protocol is only as trustworthy as its ability to flag its own errors. The following workflow utilizes a Stable Isotope-Labeled Internal Standard (SIL-IS) to create a mathematically self-validating system for extraction recovery and matrix effects, strictly satisfying [2].

Workflow A Sample Prep (SPE + SIL-IS) B LC-MS/MS (Triple Quad) A->B C LC-HRMS (Q-TOF/Orbitrap) A->C D GC-EI-MS (Single Quad) A->D E Data Processing & Cross-Validation B->E C->E D->E F ICH M10 Compliance E->F

Analytical workflow for the cross-validation of mass spectrometry platforms.

Step 1: Self-Validating Sample Preparation (Solid Phase Extraction)
  • Causality: Simple protein precipitation leaves residual phospholipids that cause unpredictable ion suppression in ESI+. Solid Phase Extraction (SPE) removes these interferences, stabilizing the ionization environment.

  • Procedure:

    • Aliquot 100 µL of biological matrix.

    • Self-Validation Step: Spike with 10 µL of SIL-IS (N-(2-chloro-4,5-difluorophenyl)acetamide-d3 at 50 ng/mL) before extraction. This ensures any evaporative or absorptive losses during prep are mathematically normalized in the final ratio.

    • Dilute with 100 µL of 2% Formic acid (aq) to disrupt protein binding.

    • Load onto a pre-conditioned Oasis HLB SPE cartridge. Wash with 5% Methanol (aq). Elute with 100% Acetonitrile.

    • Evaporate under N₂ and reconstitute in 100 µL of Mobile Phase A.

Step 2: LC-MS/MS Acquisition (Targeted Quantitation)
  • Causality: A sub-2 µm particle column is utilized to generate sharp peak capacities, which is essential for resolving the analyte from endogenous halogenated isomers before they enter the source.

  • Chromatography: C18 Column (2.1 x 50 mm, 1.7 µm). Mobile Phase A: 0.1% Formic Acid in Water. Mobile Phase B: 0.1% Formic Acid in Acetonitrile. Gradient: 10% B to 90% B over 3.5 minutes.

  • Mass Spectrometry Parameters:

    • Quantifier Transition: m/z 206.0 → 164.0 (Collision Energy: 15 eV).

    • Qualifier Transition: m/z 206.0 → 144.0 (Collision Energy: 25 eV).

    • Ion Ratio Tolerance: ± 15% (Self-validates peak purity).

Step 3: LC-HRMS Acquisition (Orthogonal Validation)
  • Causality: High-Resolution Accurate Mass (HRAM) prevents false positives by confirming the exact elemental composition of the detected peak.

  • Acquisition: Parallel Reaction Monitoring (PRM) targeting the exact mass of m/z 206.0184.

  • Validation Check: The mass error must remain < 3 ppm across the entire full-width at half-maximum (FWHM) of the chromatographic peak. If the error shifts > 3 ppm, it mathematically proves a co-eluting isobaric interference, triggering a method redesign.

References

  • Title: M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry Source: U.S. Food and Drug Administration (FDA) URL: [Link]

  • Title: Formation of Carbamate Anions by the Gas-phase Reaction of Anilide Ions with CO2 (Acetanilide Fragmentation Dynamics) Source: Analytical Chemistry (American Chemical Society) URL: [Link]

Sources

Comparative

Comparative Chemical Stability of N-(2-chloro-4,5-difluorophenyl)acetamide: Acidic vs. Basic Hydrolysis Profiles

As drug development and agrochemical research increasingly rely on halogenated anilides for target binding affinity, understanding the chemical stability of these motifs is paramount. N-(2-chloro-4,5-difluorophenyl)aceta...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug development and agrochemical research increasingly rely on halogenated anilides for target binding affinity, understanding the chemical stability of these motifs is paramount. N-(2-chloro-4,5-difluorophenyl)acetamide is a highly substituted acetanilide derivative. Due to its unique electronic topology, its degradation profile deviates significantly from standard aliphatic amides and unsubstituted acetanilides.

This guide provides an in-depth, objective comparison of the compound's stability under acidic versus basic conditions, contrasting its performance with alternative acetanilide derivatives. It also outlines field-proven, self-validating experimental protocols for kinetic tracking.

Mechanistic Rationale: The Causality of Halogen Substitution

The hydrolysis of amides is fundamentally governed by the electrophilicity of the carbonyl carbon and the leaving group ability of the amine [1]. In N-(2-chloro-4,5-difluorophenyl)acetamide, the multi-halogen substitution pattern (chlorine at the ortho position; fluorine at the meta and para positions) exerts a profound inductive electron-withdrawing effect (-I effect).

This electronic pull propagates through the aromatic ring to the amide nitrogen, dictating its stability profile in pH-extreme environments:

  • Basic Conditions (Accelerated Degradation): Under alkaline stress, the rate-determining step is the nucleophilic attack of the hydroxide ion ( OH− ) and the subsequent collapse of the tetrahedral intermediate [2]. The electron-withdrawing halogens drastically lower the pKa​ of the conjugate acid of the leaving group (2-chloro-4,5-difluoroaniline). By stabilizing the expelled anion, the activation energy for the intermediate's collapse is minimized, accelerating basic hydrolysis by orders of magnitude compared to unsubstituted acetanilide.

  • Acidic Conditions (Hindered Degradation): Acid-catalyzed hydrolysis requires the initial protonation of the carbonyl oxygen to increase its electrophilicity for water attack [3]. The same inductive effect that accelerates basic hydrolysis depletes electron density from the carbonyl oxygen via resonance and inductive withdrawal. This reduces the oxygen's basicity, hindering the formation of the critical protonated intermediate and suppressing the acidic degradation pathway.

Reaction Pathway Visualization

Hydrolysis cluster_acid Acidic Conditions (pH < 2) cluster_base Basic Conditions (pH > 12) Amide N-(2-chloro-4,5-difluorophenyl)acetamide Acid_Protonation Carbonyl Protonation (Hindered by EWG) Amide->Acid_Protonation H+ Base_Attack Hydroxide Attack (Favored by EWG) Amide->Base_Attack OH- Acid_Tetrahedral Tetrahedral Intermediate (Water Attack) Acid_Protonation->Acid_Tetrahedral H2O Acid_Products Acetic Acid + Anilinium Salt Acid_Tetrahedral->Acid_Products -H+ Base_Tetrahedral Tetrahedral Intermediate (Rapid Collapse) Base_Attack->Base_Tetrahedral Base_Products Acetate Salt + Aniline Derivative Base_Tetrahedral->Base_Products Fast Leaving Group

Mechanistic divergence of N-(2-chloro-4,5-difluorophenyl)acetamide hydrolysis in acid vs. base.

Comparative Kinetic Data

To objectively evaluate the performance of N-(2-chloro-4,5-difluorophenyl)acetamide, we must compare it against alternatives with varying electronic properties. The table below summarizes the relative kinetic rate constants ( krel​ ) and dominant degradation pathways based on established linear free-energy relationships (Hammett σ constants) for substituted acetanilides[4].

Compound AlternativeSubstituent NatureRelative Basic Hydrolysis Rate ( krel,OH−​ )Relative Acidic Hydrolysis Rate ( krel,H+​ )Dominant Degradation Pathway
N-(4-methoxyphenyl)acetamide Electron Donating (+R)0.2x1.5xAcidic
Acetanilide Neutral (Reference)1.0x1.0xBalanced
N-(2-chloro-4,5-difluorophenyl)acetamide Strongly Electron Withdrawing (-I)> 50.0x < 0.5x Basic

Data Interpretation: The introduction of the 2-chloro-4,5-difluoro moiety creates a highly skewed stability profile. While the compound is remarkably robust in acidic formulations (e.g., gastric fluid simulations), it is highly labile in alkaline environments, necessitating strict pH control during formulation and storage.

Experimental Workflows for Stability Profiling

To generate reliable kinetic data, researchers must employ self-validating experimental designs. The following protocols utilize immediate chemical quenching to halt kinetic progression, ensuring that the analytical readout perfectly reflects the concentration at the exact time of sampling.

Step-by-Step Methodology

Phase 1: Stock Preparation

  • Accurately weigh 10.0 mg of N-(2-chloro-4,5-difluorophenyl)acetamide.

  • Dissolve completely in 10 mL of HPLC-grade Acetonitrile (MeCN) to yield a 1.0 mg/mL stock solution.

Phase 2: Acidic Forced Degradation

  • Transfer 1.0 mL of the stock solution to a borosilicate reaction vial.

  • Add 9.0 mL of 0.1 M HCl (aqueous) and immediately place in a thermomixer pre-heated to 60°C.

  • At predefined time points ( t = 0, 1, 2, 4, 8, 24 hours), withdraw a 500 µL aliquot.

  • Self-Validating Quench: Immediately neutralize the aliquot by adding exactly 50 µL of 1.0 M NaOH. This instantly shifts the pH, halting the acid-catalyzed AAc​2 mechanism and preserving the sample integrity prior to injection.

Phase 3: Basic Forced Degradation

  • Transfer 1.0 mL of the stock solution to a separate reaction vial.

  • Add 9.0 mL of 0.1 M NaOH (aqueous) and incubate at 60°C.

  • Due to the accelerated basic kinetics, withdraw 500 µL aliquots at shorter intervals ( t = 0, 15, 30, 60, 120 minutes).

  • Self-Validating Quench: Immediately neutralize with 50 µL of 1.0 M HCl to halt the hydroxide attack.

Phase 4: RP-HPLC-UV Analysis

  • Inject 10 µL of each quenched sample into an RP-HPLC system equipped with a C18 column.

  • Run a gradient mobile phase of Water (0.1% TFA) and Acetonitrile (0.1% TFA) with detection at 254 nm.

  • Calculate the pseudo-first-order rate constants ( kobs​ ) by plotting ln([Amide]t​/[Amide]0​) versus time.

Workflow Visualization

Workflow Prep Sample Prep (1mg/mL in MeCN) Split Prep->Split Acid_Inc Acidic Stress (0.1M HCl, 60°C) Split->Acid_Inc Base_Inc Basic Stress (0.1M NaOH, 60°C) Split->Base_Inc Quench_Acid Quench with NaOH (t=0,1,2,4,8,24h) Acid_Inc->Quench_Acid Quench_Base Quench with HCl (t=0,15,30,60m) Base_Inc->Quench_Base HPLC RP-HPLC-UV Analysis Quench_Acid->HPLC Quench_Base->HPLC Data Kinetic Modeling (k_obs, t1/2) HPLC->Data

Experimental workflow for kinetic tracking of amide degradation under forced acidic and basic stress.

References

  • Title: Reactivity of Acetanilides in the Alkaline Hydrolysis Reaction: Theory vs. Experiment Source: ResearchGate URL: [Link]

  • Title: Hydrolysis of anilides. VII. Alkaline hydrolysis, aminolysis and general acid catalyzed alkaline hydrolysis of acetanilide Source: PubMed (Acta Pharmaceutica Suecica) URL: [Link]

  • Title: Hydrolysis (Chemistry) – Study Guide Source: StudyGuides.com URL: [Link]

Validation

N-(2-chloro-4,5-difluorophenyl)acetamide vs non-halogenated acetamides in rational drug design

In modern Structure-Based Drug Design (SBDD), the strategic incorporation of halogens has evolved far beyond rudimentary lipophilicity enhancement. As a Senior Application Scientist, I frequently observe lead optimizatio...

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Author: BenchChem Technical Support Team. Date: April 2026

In modern Structure-Based Drug Design (SBDD), the strategic incorporation of halogens has evolved far beyond rudimentary lipophilicity enhancement. As a Senior Application Scientist, I frequently observe lead optimization campaigns stall due to rapid metabolic clearance or insufficient target residency time. Transitioning from a basic non-halogenated scaffold—such as N-phenylacetamide (acetanilide)—to a precisely engineered analog like N-(2-chloro-4,5-difluorophenyl)acetamide represents a masterclass in overcoming these liabilities.

This guide provides an objective, data-supported comparison of these two structural paradigms, detailing the physicochemical causality behind their performance and providing the self-validating experimental protocols required to evaluate them.

Mechanistic Causality: The Physics of Halogenation

To understand why N-(2-chloro-4,5-difluorophenyl)acetamide outperforms its non-halogenated counterpart, we must analyze the atomic-level perturbations introduced by the fluorine and chlorine substituents.

  • Metabolic Shielding via Electronic Modulation: The unsubstituted phenyl ring of N-phenylacetamide is highly susceptible to electrophilic attack by Cytochrome P450 (CYP450) enzymes, typically resulting in rapid para-hydroxylation[1]. By installing fluorine atoms at the 4- and 5-positions, we achieve two critical outcomes: steric occlusion of the metabolic "soft spots" and profound electronic deactivation. Fluorine’s extreme electronegativity lowers the HOMO (Highest Occupied Molecular Orbital) energy of the aromatic system, creating a thermodynamic barrier to CYP450-mediated oxidation[2]. Furthermore, the C-F bond possesses an exceptionally high bond dissociation energy (~441 kJ/mol), effectively resisting enzymatic cleavage[3].

  • Directional Anchoring via the σ -Hole: While fluorine primarily modulates electronics and metabolism, the chlorine atom at the 2-position serves a distinct pharmacodynamic purpose. Due to its larger atomic radius and polarizability, chlorine develops a localized region of positive electrostatic potential—the σ -hole—opposite its covalent bond to the aromatic ring[4]. This enables the formation of a halogen bond (XB) with Lewis basic residues (e.g., backbone carbonyl oxygens) in the target protein. Unlike hydrogen bonds, halogen bonds are highly directional (preferring a 170°–180° angle), allowing us to "lock" the drug candidate into a specific, rigid orientation within the binding pocket[4][5].

  • Lipophilicity and Desolvation: Traditional hydrogen bond donors (like the amide -NH) carry a high desolvation penalty in aqueous environments. Halogens, being less polar, can target hydrophobic "hotspots" without this energetic baggage, thereby increasing the overall membrane permeability and target affinity of the molecule[6][7].

Quantitative Comparison: Physicochemical & Pharmacokinetic Profiles

The table below summarizes the divergent profiles of the two scaffolds, highlighting how structural modifications translate to measurable pharmacokinetic advantages.

PropertyNon-Halogenated (N-Phenylacetamide)Halogenated (N-(2-chloro-4,5-difluorophenyl)acetamide)Mechanistic Driver
Lipophilicity (clogP) ~1.16~2.85Halogen electron cloud shielding reduces the aqueous solvation penalty[4].
Metabolic Stability (HLM t1/2​ ) Low (< 15 min)High (> 60 min)C-F and C-Cl bonds physically and electronically block CYP450 oxidation soft spots[2].
Primary Liability Rapid para-hydroxylationLow aqueous solubilityAromatic ring deactivated by highly electronegative halogens[1].
Target Binding Modality H-bonding, non-specific hydrophobicDirectional Halogen Bonding ( σ -hole)Chlorine's polarizability creates a positive electrostatic anchor for Lewis bases[4][5].

Evading CYP450 Oxidation: Pathway Visualization

The primary failure point for non-halogenated acetamides is their rapid conversion into reactive, potentially toxic metabolites. The diagram below illustrates how strategic halogenation reroutes this metabolic fate.

MetabolicPathway cluster_0 Non-Halogenated Acetamide cluster_1 Halogenated Acetamide NH_Drug N-Phenylacetamide (Acetanilide) CYP1 CYP450 Oxidation (para-position) NH_Drug->CYP1 Susceptible C-H bonds Metabolite1 Reactive Quinone-Imine (Toxicity/Clearance) CYP1->Metabolite1 Rapid Metabolism H_Drug N-(2-chloro-4,5-difluorophenyl) acetamide CYP2 CYP450 Enzyme (Blocked) H_Drug->CYP2 Blocked by C-F / C-Cl Metabolite2 Stable Parent Compound (Prolonged Half-life) CYP2->Metabolite2 Evades Oxidation

CYP450-mediated metabolic pathways: Halogenated vs. Non-halogenated acetamides.

Self-Validating Experimental Protocols

To empirically validate the superiority of the halogenated scaffold, the following self-validating workflows must be executed. A protocol is only as reliable as its internal controls; therefore, these methods are designed to isolate the variables directly impacted by halogenation.

Protocol A: In Vitro Intrinsic Clearance ( Clint​ ) via Human Liver Microsomes (HLM)

This assay quantifies the metabolic stability gained by the C-F and C-Cl substitutions.

  • Preparation: Formulate a 10 mM stock of the test acetamide in DMSO. Dilute into 100 mM potassium phosphate buffer (pH 7.4) to a final assay concentration of 1 μ M. Maintaining physiological pH is critical to preserve the structural integrity of the CYP enzymes[1].

  • Incubation: Combine the compound with pooled Human Liver Microsomes (0.5 mg/mL final protein concentration) in a 96-well plate. Pre-incubate at 37°C for 5 minutes to achieve thermal equilibrium[1].

  • Initiation & Sampling: Initiate the metabolic cascade by adding a pre-warmed NADPH regenerating system (1 mM final concentration). At precise intervals (0, 5, 15, 30, and 60 minutes), extract 50 μ L aliquots.

  • Quenching: Immediately transfer each aliquot into 150 μ L of ice-cold acetonitrile containing a known concentration of an internal standard (e.g., tolbutamide). This step instantly denatures the proteins, halting metabolism and precipitating the matrix[1].

  • Analysis: Centrifuge the quenched plates at 4000 rpm for 15 minutes. Analyze the supernatant using LC-HRMS (High-Resolution Mass Spectrometry) to calculate the half-life ( t1/2​ ) and intrinsic clearance, while simultaneously scanning for defluorinated or reactive quinone-imine metabolites[1].

HLMWorkflow Prep 1. Preparation 1 µM Compound 100mM Buffer Incubate 2. Incubation HLM + NADPH 37°C Prep->Incubate Quench 3. Quenching Ice-cold ACN + Internal Std Incubate->Quench Centrifuge 4. Extraction Centrifuge 4000 rpm Quench->Centrifuge Analyze 5. Analysis LC-HRMS Quantification Centrifuge->Analyze

Step-by-step workflow for Human Liver Microsome (HLM) metabolic stability assessment.

Protocol B: Isothermal Titration Calorimetry (ITC) for Halogen Bond Thermodynamic Profiling

To prove that the 2-chloro substituent is actively forming a halogen bond (rather than merely filling space), ITC is used to dissect the binding thermodynamics.

  • Dialysis (Critical Step): Dialyze the purified target protein overnight against the exact assay buffer (e.g., 50 mM HEPES, 150 mM NaCl, 2% DMSO, pH 7.4). The ligand must be dissolved in the exact same dialysate to prevent massive heat-of-dilution artifacts that would otherwise mask the subtle heat signature of a halogen bond.

  • Titration Setup: Load the dialyzed protein (10–20 μ M) into the ITC sample cell. Load the halogenated acetamide (100–200 μ M) into the automated injection syringe.

  • Execution: Perform 20–25 sequential injections of 2 μ L each at 25°C. Enforce a 120-second spacing between injections to allow the thermal baseline to fully recover[8].

  • Thermodynamic Deconvolution: Integrate the raw heat spikes and fit the data to a one-site binding model. A successful halogen bond is typically characterized by a strongly favorable enthalpic shift ( ΔH<0 ) compared to the non-halogenated control, confirming a specific, directional electrostatic interaction[8].

References

  • Halogen-Containing Drugs in 2025: A Record Year for the Therapeutic Use and Synthesis of FDA-Approved Small Molecules. MDPI.
  • Beyond Lipophilicity: Leveraging the Sigma Hole for Precision Lead Optimiz
  • Key contemporary considerations for halogens in drug discovery. PMC - NIH.
  • Principles and Applications of CF2X Moieties as Unconventional Halogen Bond Donors in Medicinal Chemistry, Chemical Biology, and Drug Discovery. PMC - NIH.
  • Principles and Applications of CF2X Moieties as Unconventional Halogen Bond Donors in Medicinal Chemistry, Chemical Biology, and Drug Discovery.
  • Technical Support Center: Enhancing Metabolic Stability of Fluorinated Drug Candid
  • On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. PMC - NIH.
  • Methods to Increase the Metabolic Stability of 18F-Radiotracers. PMC - NIH.

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of N-(2-chloro-4,5-difluorophenyl)acetamide for Laboratory Professionals

For researchers and scientists in the fast-paced world of drug development, the proper handling and disposal of novel chemical entities are paramount to ensuring a safe and compliant laboratory environment. This guide pr...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers and scientists in the fast-paced world of drug development, the proper handling and disposal of novel chemical entities are paramount to ensuring a safe and compliant laboratory environment. This guide provides an in-depth, procedural framework for the safe disposal of N-(2-chloro-4,5-difluorophenyl)acetamide, a halogenated acetamide derivative. By moving beyond a simple checklist and delving into the rationale behind each step, this document aims to empower laboratory personnel to manage this chemical waste stream with confidence and precision.

Hazard Assessment and Characterization

Understanding the inherent risks of N-(2-chloro-4,5-difluorophenyl)acetamide is the critical first step in establishing safe handling and disposal protocols. As a halogenated organic compound, it is prudent to treat it as a hazardous substance.

Key Hazard Considerations:

  • Toxicity: While specific toxicity data for this compound may be limited, related chloroacetamides and fluorinated aromatic compounds can exhibit toxicity. Assume the compound is harmful if ingested, inhaled, or absorbed through the skin.

  • Environmental Persistence: Halogenated organic compounds can be persistent in the environment and may have ecotoxicological effects. Proper disposal is crucial to prevent environmental contamination.

  • Reactivity: Avoid contact with strong oxidizing agents, strong acids, and strong bases, as these may cause vigorous or exothermic reactions.

Hazard Category Potential Effects Primary Exposure Routes
Acute Toxicity May be harmful if swallowed, inhaled, or in contact with skin.Oral, Inhalation, Dermal
Skin Irritation/Corrosion May cause skin irritation.Dermal
Eye Irritation/Damage May cause serious eye irritation.Ocular
Environmental Hazard Potentially persistent and harmful to aquatic life.Improper disposal

Personal Protective Equipment (PPE): Your First Line of Defense

A robust PPE protocol is non-negotiable when handling N-(2-chloro-4,5-difluorophenyl)acetamide. The following PPE is mandatory to minimize exposure risk.

  • Hand Protection: Wear nitrile gloves at all times. For prolonged contact or when handling larger quantities, consider double-gloving.

  • Eye Protection: Safety glasses with side shields are the minimum requirement. When there is a splash hazard, chemical splash goggles are necessary.

  • Body Protection: A standard laboratory coat should be worn and kept buttoned.

  • Respiratory Protection: All handling of the solid compound or solutions should be conducted within a certified chemical fume hood to prevent inhalation of dust or aerosols.

Waste Segregation: A Critical Step for Safety and Compliance

Proper segregation of chemical waste is fundamental to preventing dangerous reactions and ensuring compliant disposal. N-(2-chloro-4,5-difluorophenyl)acetamide waste must be segregated as a halogenated organic waste .

Key Segregation Principles:

  • Halogenated vs. Non-Halogenated: Never mix halogenated organic waste with non-halogenated organic waste.[1] This is due to different disposal requirements, primarily incineration methods.

  • Solid vs. Liquid: Collect solid waste (e.g., contaminated filter paper, weighing boats) and liquid waste (e.g., reaction mixtures, rinsates) in separate, clearly labeled containers.

  • Compatibility: Do not mix incompatible chemicals in the same waste container. For instance, do not add acidic or basic waste to a container holding N-(2-chloro-4,5-difluorophenyl)acetamide waste.

Caption: Waste segregation workflow for N-(2-chloro-4,5-difluorophenyl)acetamide.

Spill Management: Preparedness and Response

Accidental spills should be handled promptly and safely. Your laboratory should have a well-stocked chemical spill kit readily accessible.

Small Spills (manageable by laboratory personnel):

  • Alert and Isolate: Immediately alert colleagues in the vicinity and restrict access to the spill area.

  • Ventilate: Ensure the chemical fume hood is operational.

  • Don PPE: Wear the appropriate PPE as outlined in Section 2.

  • Contain and Absorb: For liquid spills, use an inert absorbent material like vermiculite, sand, or a commercial spill pillow to absorb the material.[2] For solid spills, carefully sweep up the material, avoiding the creation of dust.

  • Collect and Dispose: Place the absorbed material or swept solids into a designated hazardous waste container.

  • Decontaminate: Clean the spill area with a suitable solvent (e.g., acetone, ethanol) followed by soap and water. Collect all cleaning materials as hazardous waste.

Large Spills:

For large spills, evacuate the laboratory immediately and contact your institution's Environmental Health and Safety (EHS) department.

Step-by-Step Disposal Procedures

The following protocols provide a clear, actionable workflow for the disposal of N-(2-chloro-4,5-difluorophenyl)acetamide waste.

Waste Collection
  • Select an Appropriate Container: Use a chemically resistant container (e.g., high-density polyethylene [HDPE] for liquids, a labeled bag or drum for solids) that can be securely sealed. The original chemical container is often a suitable choice for waste.[3]

  • Label the Container: As soon as the first drop of waste is added, affix a hazardous waste label. The label must include:

    • The words "Hazardous Waste"

    • The full chemical name: "N-(2-chloro-4,5-difluorophenyl)acetamide" and any other components in the waste stream.

    • The approximate percentages of each component.

    • The associated hazards (e.g., "Toxic," "Environmental Hazard").

    • The date of accumulation.

  • Keep Containers Closed: Waste containers must be kept securely closed at all times, except when adding waste.[3]

Decontamination of Empty Containers

Empty containers that held N-(2-chloro-4,5-difluorophenyl)acetamide must be properly decontaminated before being discarded as regular trash.

  • Triple Rinsing:

    • Rinse the container three times with a suitable solvent (e.g., acetone or ethanol).

    • Each rinse should use a volume of solvent equal to about 10% of the container's volume.

    • Collect all rinsate as halogenated organic liquid waste.[4]

  • Deface the Label: Completely remove or deface the original chemical label.

  • Final Disposal: Once decontaminated and the label is removed, the container can be disposed of in the regular laboratory glass or plastic recycling, as appropriate.

DecontaminationWorkflow Start Empty Container of N-(2-chloro-4,5-difluorophenyl)acetamide Rinse1 Rinse 1 with appropriate solvent Start->Rinse1 Collect1 Collect rinsate as halogenated waste Rinse1->Collect1 Rinse2 Rinse 2 with appropriate solvent Collect1->Rinse2 Collect2 Collect rinsate as halogenated waste Rinse2->Collect2 Rinse3 Rinse 3 with appropriate solvent Collect2->Rinse3 Collect3 Collect rinsate as halogenated waste Rinse3->Collect3 Deface Deface original label Collect3->Deface Dispose Dispose of container as regular trash/recycling Deface->Dispose

Sources

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